Product packaging for ethyl (E)-3-ethoxy-2-methylacrylate(Cat. No.:CAS No. 92145-32-9)

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No.: B024880
CAS No.: 92145-32-9
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
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Description

Ethyl (E)-3-ethoxy-2-methylacrylate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B024880 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 92145-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate

This compound is a specialized α,β-unsaturated ester that serves as a valuable intermediate in advanced organic synthesis. Its unique structure, featuring an electron-donating ethoxy group on the β-carbon and a methyl group on the α-carbon, imparts a distinct reactivity profile that sets it apart from more common acrylate monomers. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent. We will explore the causality behind its chemical behavior, from its synthesis pathways to its role in the creation of complex therapeutic agents.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is characterized by the following identifiers and physical constants.

PropertyValueSource
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1]
Synonyms (E)-Ethyl 3-ethoxy-2-methylacrylate[1]
CAS Number 1085699-23-5[1][2]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance Colorless Liquid (predicted)[3]
Boiling Point ~195 - 196 °C (for the non-methylated analog)[3][4]
Density ~0.998 g/mL at 25 °C (for the non-methylated analog)[4]

Part 2: Synthesis and Manufacturing Insights

The synthesis of substituted acrylates like this compound is a critical aspect of its industrial availability. While multiple routes exist for the parent structure (ethyl 3-ethoxyacrylate), these methodologies form the basis for producing its derivatives. The choice of a synthetic pathway is often a balance between reagent cost, reaction efficiency, and scalability.

A widely recognized method for producing the core ethyl ethoxyacrylate structure involves the reaction of ethyl bromoacetate with triethyl orthoformate.[5][6] This approach leverages the orthoformate as both a reactant and a solvent to introduce the ethoxy group.

Another scalable, patented method involves a multi-step process beginning with the addition of vinyl ethyl ether to trichloroacetyl chloride.[7] The resulting intermediate is then treated with an organic base and ethanol, followed by an acid-catalyzed elimination step to yield the final product. This method is advantageous due to its use of inexpensive starting materials and conditions suitable for industrial production.[7]

A third approach involves the carbonylation of a sodium ethoxide and ethyl acetate mixture, followed by reaction with an ethanolic HCl solution to generate the target acrylate.[8]

cluster_0 Synthesis Pathway Example Start_A Trichloroacetyl Chloride Intermediate Addition Product Start_A->Intermediate Addition Start_B Vinyl Ethyl Ether Start_B->Intermediate Product Ethyl 3-Ethoxyacrylate Intermediate->Product Substitution & Elimination Reagent_C Ethanol + Base Reagent_C->Product

Caption: Generalized workflow for the synthesis of the ethyl ethoxyacrylate core.

Part 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three key functional groups: the ethyl ester, the carbon-carbon double bond, and the β-ethoxy group.

  • Michael Addition: The acrylate system is an excellent Michael acceptor. However, the electron-donating resonance from the β-ethoxy group reduces the electrophilicity of the β-carbon compared to a standard acrylate.[9] This modulation is a key feature, allowing for more controlled conjugate additions with a range of nucleophiles (amines, thiols, carbanions). The α-methyl group provides steric hindrance that can influence the stereochemical outcome of the addition.

  • Polymerization: Like other acrylates, this molecule can serve as a monomer in radical polymerization processes.[10] The substituents on the double bond will affect the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.

  • Ester Group Reactions: The ethyl ester functionality can undergo standard reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification with other alcohols.

cluster_reactions Key Reactive Sites mol Michael Michael Addition (Nucleophilic Attack) Michael->mol β-Carbon Polymerization Radical Polymerization Polymerization->mol C=C Double Bond Hydrolysis Ester Hydrolysis Hydrolysis->mol Carbonyl Carbon

Caption: Key reactive sites on this compound.

Part 4: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data represents the expected spectroscopic signature based on its molecular structure.

TechniqueExpected Features
¹H NMR - Ethyl Ester: Quartet (~4.2 ppm, 2H) and Triplet (~1.3 ppm, 3H).- Ethyl Ether: Quartet (~3.9 ppm, 2H) and Triplet (~1.4 ppm, 3H).- Vinyl Proton: Singlet (~7.5 ppm, 1H).- α-Methyl: Singlet (~2.0 ppm, 3H).
¹³C NMR - Carbonyl (C=O): ~165-170 ppm.- Alkene Carbons (C=C): ~160 ppm (β-carbon) and ~110 ppm (α-carbon).- Ether/Ester O-CH₂: ~60-70 ppm.- Methyl/Ethyl CH₃: ~14-20 ppm.
IR Spectroscopy - C=O Stretch (Ester): Strong absorption at ~1710-1730 cm⁻¹.- C=C Stretch (Alkene): Medium absorption at ~1620-1640 cm⁻¹.- C-O Stretch (Ester/Ether): Strong absorptions in the 1100-1300 cm⁻¹ region.[11]
Mass Spec (EI) - Molecular Ion (M⁺): Peak at m/z = 158.- Key Fragments: Loss of ethoxy group (m/z = 113), loss of ethyl group (m/z = 129), and other characteristic ester fragmentations.
Standard Protocol for Spectroscopic Analysis

A self-validating protocol for characterization ensures data integrity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for NMR analysis.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • IR Spectroscopy: Place a drop of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.[12]

  • Mass Spectrometry: Introduce a dilute solution of the sample via GC-MS with an electron ionization (EI) source to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.[12]

Part 5: Applications in Drug Development and Organic Synthesis

The unique substitution pattern of this compound makes it a strategic building block, particularly in pharmaceutical development.

Its most notable application is as a key reagent in the synthesis of potent respiratory syncytial virus (RSV) fusion inhibitors.[2] RSV is a major cause of respiratory illness, especially in young children, and the development of effective antivirals is a critical area of research. In these syntheses, the acrylate moiety is incorporated into a larger heterocyclic framework, forming the core of the active pharmaceutical ingredient (API).

Beyond this specific use, its structural features make it suitable for:

  • Complex Molecule Synthesis: As a versatile intermediate for introducing a functionalized three-carbon unit.

  • Polymer Chemistry: As a specialty monomer to create polymers with tailored properties, such as specific refractive indices, solubility, or reactivity for cross-linking.[10]

Start Ethyl (E)-3-ethoxy- 2-methylacrylate Step1 Multi-step Organic Synthesis Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Final Cyclization / Functionalization Intermediate->Step2 API API Target Molecule (e.g., RSV Inhibitor) Step2->API

Caption: Role as a key starting material in a drug development workflow.

Part 6: Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

PictogramHazard ClassHazard Statement
alt text
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][13]

  • Avoid Contact: Avoid breathing vapors and prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

References

In-Depth Technical Guide: Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for ethyl (E)-3-ethoxy-2-methylacrylate, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound.[1]

PropertyValueSource
Molecular Weight 158.19 g/mol PubChem[1]
Molecular Formula C8H14O3PubChem[1]
Density 1.0 g/cm³Apollo Scientific[2]
Boiling Point 196-198 °CApollo Scientific[2]
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoatePubChem[1]
CAS Number 1085699-23-5Apollo Scientific[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the reaction of an appropriate precursor with trichloroacetyl chloride followed by treatment with an organic base and ethanol.

Representative Experimental Protocol

The following protocol is a representative example of the synthesis of a similar compound, 3-ethoxy ethyl acrylate, which can be adapted for the synthesis of the title compound. This method is advantageous due to its use of readily available starting materials and mild reaction conditions.

Step 1: Reaction with Trichloroacetyl Chloride

  • In a three-necked flask, 91g (0.5mol) of trichloroacetyl chloride is added.

  • Vinyl ethyl ether (72g, 1.0mol) is slowly added dropwise over approximately 1.5 hours, while maintaining the temperature at 25 °C.

  • The reaction mixture is stirred at this temperature for 6 hours.

  • Low-boiling-point byproducts are subsequently removed by distillation under reduced pressure at a temperature below 40 °C.

Step 2: Ethanolysis and Base Treatment

  • Following distillation, 144g (1.0mol) of diisopropylethylamine and 200g of ethanol are added to the reaction mixture.

  • The mixture is then heated to 50 °C and allowed to react for 2 hours.

  • After the reaction is complete, the mixture is filtered to recover the filter cake.

Step 3: Elimination and Purification

  • Ethanol is distilled from the filtrate under reduced pressure at a temperature below 50 °C.

  • After distillation, 3.4g (0.025mol) of potassium bisulfate is added.

  • The temperature is raised to 100 °C, and nitrogen is introduced at a flow rate of 400mL/min for 4 hours to facilitate the elimination reaction.

  • The final product, 3-ethoxy ethyl acrylate, is obtained by reduced pressure distillation.

This protocol can be adapted for the synthesis of this compound by using an appropriate methylated precursor.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-ethoxy ethyl acrylate, which is structurally related to the target compound.

SynthesisWorkflow cluster_purification Final Steps reactant1 Trichloroacetyl Chloride step1 Addition Reaction reactant1->step1 25°C, 6h reactant2 Vinyl Ethyl Ether reactant2->step1 25°C, 6h reactant3 Diisopropylethylamine & Ethanol step2 Ethanolysis & Base Treatment reactant3->step2 50°C, 2h reactant4 Potassium Bisulfate (Catalyst) step3 Elimination & Purification reactant4->step3 intermediate Intermediate Adduct intermediate->step2 50°C, 2h product 3-Ethoxy Ethyl Acrylate step1->intermediate step2->step3 100°C, 4h (N2 flow) step3->product

Caption: Generalized synthesis workflow for 3-ethoxy ethyl acrylate.

References

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylprop-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (E)-3-ethoxy-2-methylprop-2-enoate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, and critical applications in drug development, with a focus on its role in the creation of antiviral compounds.

Chemical Identity and Nomenclature

The compound with the common name ethyl (E)-3-ethoxy-2-methylacrylate is systematically named ethyl (E)-3-ethoxy-2-methylprop-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name accurately describes its molecular structure, indicating an ethyl ester of a prop-2-enoic acid with an ethoxy group at the third carbon and a methyl group at the second carbon, with the (E)-configuration denoting the stereochemistry around the double bond.

Synonyms for this compound include Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate and Ethyl trans-3-ethoxy-2-methylacrylate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl (E)-3-ethoxy-2-methylprop-2-enoate is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [4]
CAS Number 1085699-23-5[4]
Boiling Point 196 °C[4]
SMILES CCO/C=C(\C)/C(=O)OCC[4]
InChI InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+[2]

Role in Drug Development: Synthesis of RSV Fusion Inhibitors

Ethyl (E)-3-ethoxy-2-methylprop-2-enoate is a crucial reagent in the synthesis of potent antiviral agents, specifically Respiratory Syncytial Virus (RSV) fusion inhibitors.[3][5] RSV is a primary cause of lower respiratory tract infections, particularly in young children and the elderly.[6] RSV fusion inhibitors are a class of antiviral drugs that prevent the virus from fusing with host cells, a critical step in the viral life cycle.[6] These small molecules bind to the RSV fusion (F) glycoprotein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion.[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of ethyl (E)-3-ethoxy-2-methylprop-2-enoate are not extensively published. However, a general synthetic approach can be inferred from procedures for analogous compounds. For instance, the synthesis of the related compound, ethyl (2E)-3-ethoxybut-2-enoate, involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of an acid catalyst.[9]

A plausible synthetic workflow for producing intermediates for drug development, such as RSV fusion inhibitors, is outlined below. This generalized workflow highlights the critical steps from starting materials to the final active pharmaceutical ingredient (API).

G cluster_synthesis Synthesis of Key Intermediate cluster_api_synthesis API Synthesis cluster_formulation Drug Product Formulation A Starting Materials (e.g., Ethyl Acetoacetate, Triethyl Orthoformate) B Reaction & Workup A->B C Purification (e.g., Distillation) B->C D Ethyl (E)-3-ethoxy-2-methylprop-2-enoate C->D E Coupling with Heterocyclic Core D->E Key Reagent F Further Functionalization E->F G Final Purification F->G H RSV Fusion Inhibitor (API) G->H I API + Excipients H->I J Dosage Form Manufacturing I->J K Final Drug Product J->K

References

A Spectroscopic Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and pharmaceutical development, the precise characterization of molecular structures is paramount. Ethyl (E)-3-ethoxy-2-methylacrylate, a substituted acrylate ester, represents a class of compounds with significant potential in organic synthesis and materials science. This guide, prepared for the discerning scientific audience, provides a comprehensive analysis of the spectroscopic data of this compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to offer not just data, but a deeper understanding of how these techniques synergistically lead to the unambiguous elucidation of its molecular architecture. This document is structured to serve as a practical reference, blending theoretical principles with the interpretation of actual, albeit predicted and comparative, spectral data.

Molecular Structure and Properties

This compound (CAS No: 1085699-23-5) is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] Its structure features a central acrylate backbone with an ethyl ester group, a methyl substituent at the α-carbon, and an ethoxy group at the β-carbon, with the (E)-configuration indicating a specific stereochemistry around the carbon-carbon double bond.

Caption: 2D structure of this compound.

Spectroscopic Data Analysis

The structural confirmation of a molecule like this compound relies on a complementary suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) for this compound in a standard solvent like CDCl₃ are predicted based on the analysis of similar acrylate structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4Singlet1H=CH-O-
~4.2Quartet2H-O-CH₂-CH₃ (ester)
~3.9Quartet2H-O-CH₂-CH₃ (ether)
~1.9Singlet3H-C(CH₃)=
~1.3Triplet3H-O-CH₂-CH₃ (ester)
~1.2Triplet3H-O-CH₂-CH₃ (ether)

Interpretation:

  • The downfield singlet at approximately 7.4 ppm is characteristic of the vinylic proton (=CH-O-), deshielded by the adjacent oxygen atom and the conjugated system.

  • The two distinct quartets around 4.2 and 3.9 ppm correspond to the two methylene (-CH₂-) groups of the ethyl ester and ethoxy ether, respectively. The ester methylene protons are typically slightly more deshielded.

  • The singlet at around 1.9 ppm is assigned to the methyl group attached to the double bond.

  • The two triplets in the upfield region (~1.3 and ~1.2 ppm) are characteristic of the methyl protons of the two ethyl groups, each coupled to their adjacent methylene groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C=O (ester carbonyl)
~158=C-O (vinylic carbon)
~110=C(CH₃)- (vinylic carbon)
~68-O-CH₂- (ether)
~60-O-CH₂- (ester)
~15-CH₃ (ether)
~14-CH₃ (ester)
~12=C-CH₃

Interpretation:

  • The signal at the lowest field (~168 ppm) is characteristic of the ester carbonyl carbon.

  • The signals for the two sp² hybridized carbons of the double bond are expected around 158 ppm and 110 ppm. The carbon attached to the oxygen (=C-O) is significantly deshielded.

  • The two methylene carbons of the ethoxy and ethyl ester groups will appear in the 60-70 ppm region.

  • The three methyl carbons will resonate at the highest field, typically between 10 and 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For acrylates, characteristic peaks are expected for the carbonyl group and the carbon-carbon double bond.[2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2980-2850Medium-StrongC-H stretch (alkane)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch (alkene)
~1250-1050StrongC-O stretch (ester and ether)

Interpretation:

  • The strong absorption band around 1715 cm⁻¹ is a clear indicator of the conjugated ester carbonyl group.

  • The medium intensity band around 1640 cm⁻¹ corresponds to the C=C double bond stretching vibration.

  • The strong and broad absorptions in the "fingerprint region" between 1250 and 1050 cm⁻¹ are due to the C-O stretching vibrations of both the ester and ether linkages.

  • The peaks in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 158.

Predicted Fragmentation Pattern:

The fragmentation of acrylate esters is often characterized by cleavage of the ester group and rearrangements. Common fragments would include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, leading to a fragment at m/z 113. Loss of the entire ethyl ester group (-COOC₂H₅, m/z 73) could also occur. Further fragmentation of the ethoxy side chain is also expected.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the key experiments described.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the instrument. acq1->acq2 acq3 Acquire 1H and 13C spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale. proc2->proc3 proc4 Integrate peaks (1H) and pick peaks (13C). proc3->proc4

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (E)-3-ethoxy-2-methylacrylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural elucidation of this molecule using ¹H NMR spectroscopy.

Introduction

This compound is an α,β-unsaturated ester, a class of compounds that are important building blocks in organic synthesis. The molecule possesses a stereochemically defined double bond, with the (E)-configuration indicating that the ethoxy group and the acrylate moiety are on opposite sides of the double bond. Understanding the ¹H NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide will delve into the intricacies of the spectrum, providing a peak-by-peak analysis and explaining the underlying principles that govern the observed chemical shifts and coupling constants.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The IUPAC name for this compound is ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1].

References

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl (E)-3-ethoxy-2-methylacrylate. Due to the absence of publicly available experimental spectra, this document presents a predicted 13C NMR analysis based on established computational methods, alongside a detailed, standardized experimental protocol for acquiring such data. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized in the table below. These values were calculated using computational algorithms that correlate molecular structure with expected NMR spectral data. It is important to note that these are theoretical values and may differ slightly from experimental results.

Carbon AtomPredicted Chemical Shift (ppm)
C1 14.3
C2 60.5
C3 168.0
C4 118.9
C5 158.7
C6 12.1
C7 68.2
C8 15.2

Molecular Structure with Predicted 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted chemical shifts from the table above correspond to these numbered positions.

molecular_structure cluster_molecule This compound C1 C1 (14.3 ppm) C2 C2 (60.5 ppm) C1->C2 O1 O C2->O1 C3 C3 (168.0 ppm) O1->C3 O2 O C3->O2 C4 C4 (118.9 ppm) C3->C4 C5 C5 (158.7 ppm) C4->C5 C6 C6 (12.1 ppm) C4->C6 O3 O C5->O3 H1 H C5->H1 C7 C7 (68.2 ppm) C8 C8 (15.2 ppm) C7->C8 O3->C7

Molecular structure and 13C NMR assignments.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a 13C NMR spectrum of a liquid sample such as this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[2] The final solution height in the tube should be approximately 4-5 cm.[1]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. NMR Instrument Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

ParameterValue
Spectrometer Frequency 100 MHz
Pulse Program zgpg30 (or equivalent)
Pulse Width 30°
Spectral Width 0 - 220 ppm
Acquisition Time (AQ) 1.0 - 2.0 s
Relaxation Delay (D1) 2.0 s
Number of Scans (NS) 1024 (adjust for optimal signal-to-noise)
Temperature 298 K (25 °C)
Decoupling Proton broadband decoupling
III. Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

experimental_workflow cluster_workflow 13C NMR Experimental Workflow A Sample Weighing (50-100 mg) B Dissolution in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D NMR Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Peak Picking) E->F

Workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for ethyl (E)-3-ethoxy-2-methylacrylate. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted data set based on the analysis of structurally analogous molecules, including ethyl acrylate and ethyl methacrylate. This information is intended to serve as a valuable reference for researchers and professionals in drug development and materials science.

Predicted Infrared Spectroscopy Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are derived from the known spectral data of similar acrylate and methacrylate esters and are based on the characteristic vibrational modes of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~2980-2950Medium-StrongC-H StretchAlkyl (CH₃, CH₂)
~1715-1700StrongC=O Stretchα,β-Unsaturated Ester
~1640-1620MediumC=C StretchAlkene
~1465-1440MediumC-H BendAlkyl (CH₂, CH₃)
~1390-1365MediumC-H BendAlkyl (CH₃)
~1270-1240StrongC-O StretchEster
~1170-1150StrongC-O StretchEther
~1040-1020MediumC-O StretchEster/Ether
~850-810Medium=C-H BendAlkene (trans)

Experimental Protocol for Acquiring IR Spectra

The following is a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium for stable operation.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O), which will then be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The infrared beam will pass through the ATR crystal and interact with the sample at the surface.

    • The resulting interferogram is then mathematically converted to an infrared spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.

  • Data Processing and Analysis:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final IR spectrum of the sample.

    • Process the spectrum as needed, which may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, from initial sample handling to final structural elucidation.

IR_Analysis_Workflow Workflow for IR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_output Output Sample Obtain Liquid Sample Prepare Clean ATR Crystal Sample->Prepare Apply Apply Sample to Crystal Prepare->Apply Background Acquire Background Spectrum Acquire Acquire Sample Spectrum Background->Acquire Apply->Acquire Process FTIR Data Processing Acquire->Process Identify Identify Key Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Compare Compare with Spectral Databases Identify->Compare Structure Propose Chemical Structure Correlate->Structure Compare->Structure Report Generate Analysis Report Structure->Report

Caption: Logical workflow for IR spectral analysis.

mass spectrometry of ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl (E)-3-Ethoxy-2-Methylacrylate

This guide provides a detailed technical examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation to offer a predictive analysis grounded in established fragmentation principles of acrylate esters. We will explore the theoretical fragmentation pathways, present a robust analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and provide the causal reasoning behind our experimental choices and interpretations.

Introduction to this compound

This compound is an α,β-unsaturated ester with the molecular formula C₈H₁₄O₃.[1] Its structure features several key functional groups that dictate its behavior under mass spectrometric analysis: an ethyl ester, a methyl group on the α-carbon, and an ethoxy group on the β-carbon. Understanding its fragmentation is critical for its identification in complex matrices, for quality control, and for metabolic studies.

Key Molecular Properties:

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[1]
Molecular Weight 158.19 g/mol PubChem[1]
Monoisotopic Mass 158.0943 DaPubChem[1]
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoatePubChem[1]

The presence of multiple ester and ether linkages provides predictable cleavage points, primarily under Electron Ionization (EI), a hard ionization technique that generates reproducible and information-rich fragmentation patterns ideal for structural elucidation.[2]

Predicted Electron Ionization (EI) Fragmentation Pathway

The primary fragmentation processes for esters involve α-cleavage adjacent to the carbonyl group and rearrangements like the McLafferty rearrangement.[3] For this specific molecule, we anticipate several key fragmentation routes originating from the molecular ion (M⁺•) at m/z 158.

G cluster_alpha α-Cleavage & Neutral Loss cluster_rearrangement Rearrangement & Ether Cleavage M [C₈H₁₄O₃]⁺• m/z = 158 Molecular Ion F113 [M - C₂H₅O]⁺ m/z = 113 M->F113 - •OCH₂CH₃ (45 Da) F130 [M - C₂H₄]⁺• m/z = 130 M->F130 - C₂H₄ (28 Da) (McLafferty-type) F113_alt [M - C₂H₅•]⁺ m/z = 129 M->F113_alt - •CH₂CH₃ (29 Da) F85 [M - C₂H₅O - CO]⁺ m/z = 85 F113->F85 - CO (28 Da) F101 [M - C₂H₅O•]⁺ m/z = 113 F113_alt->F101 - C₂H₄ (28 Da) F73 [M - C₂H₅O• - C₂H₄]⁺ m/z = 85 F101->F73 - C₂H₄ (28 Da) F55 [C₃H₃O]⁺ m/z = 55 F101->F55 - C₄H₈ (56 Da)

Detailed Breakdown of Predicted Fragments:

Predicted m/zIon FormulaProposed Fragmentation MechanismRationale & Supporting Evidence
158 [C₈H₁₄O₃]⁺•Molecular Ion (M⁺•) The parent ion. Its abundance may be low due to the molecule's acyclic and ester-rich structure, which promotes facile fragmentation.
130 [C₆H₁₀O₃]⁺•Loss of ethylene (-C₂H₄) A McLafferty-type rearrangement involving the transfer of a hydrogen from the ethyl ester chain to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This is a common pathway for ethyl esters.
129 [C₆H₉O₃]⁺Loss of ethyl radical (-•C₂H₅) Cleavage of the C-O bond in the ethyl ester group, with the charge retained by the larger fragment. This is a common α-cleavage for esters.
113 [C₆H₉O₂]⁺Loss of ethoxy radical (-•OC₂H₅) α-cleavage adjacent to the carbonyl group, resulting in the loss of the ethoxy group from the ester. This acylium ion is often a stable and prominent peak in the spectra of ethyl esters.[9][10]
85 [C₅H₉O]⁺Loss of carbon monoxide from m/z 113 (-CO) The acylium ion at m/z 113 can readily lose a neutral carbon monoxide molecule. The resulting ion is also observed in the spectrum of ethyl methacrylate.[6]
55 [C₃H₃O]⁺Acryloyl cation This fragment likely arises from more complex rearrangements and cleavage of the carbon backbone. A prominent peak at m/z 55 is the base peak in the spectrum of ethyl acrylate, indicating the stability of this ion structure.[5]

Recommended Analytical Protocol: GC-MS

For volatile and semi-volatile compounds like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice.[9] Electron Ionization (EI) is recommended for its ability to produce standardized, library-searchable spectra.

Sample Preparation

The goal of sample preparation is to isolate the analyte from the matrix and prepare it in a solvent compatible with the GC system.

  • Extraction: For liquid samples (e.g., food simulants, biological fluids), perform a liquid-liquid extraction.

    • To 4 mL of the aqueous sample, add 0.5 g of sodium chloride (to increase partitioning).

    • Add 4 mL of a suitable organic solvent like methyl acetate or hexane.[11][12]

    • Vortex the mixture for 5 minutes to ensure thorough extraction.[11]

    • Allow the layers to separate for 2 minutes.

  • Drying & Filtration:

    • Carefully transfer the upper organic layer to a clean vial.

    • Pass the organic extract through a 0.45 µm filter membrane to remove any particulates.[11]

  • Dilution:

    • Dilute the final extract with the extraction solvent to a concentration range of 0.5 to 50 µg/mL to ensure the response is within the linear range of the detector.

Instrumentation and Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/SplitlessAllows for analysis of both high and low concentration samples. A split ratio of 20:1 is a good starting point.
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for typical 30m x 0.25mm columns.
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxaneA general-purpose, non-polar column that provides excellent separation for a wide range of volatile compounds.[13]
Oven Program50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)Starts at a low temperature to trap volatiles on the column and gradually ramps to elute the analyte and clean the column.
MS System
Ionization ModeElectron Ionization (EI)The gold standard for creating reproducible, library-comparable spectra.[2]
Ionization Energy70 eVStandard energy that provides sufficient fragmentation for structural analysis while maintaining consistency across instruments.[5]
Source Temp.230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150 °CEnsures consistent ion transmission and prevents contamination.
Scan ModeFull ScanTo acquire a complete mass spectrum for identification.
Scan Rangem/z 40 - 250Covers the molecular ion and all predicted major fragments.[11]
GC-MS Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample extract Liquid-Liquid Extraction (Methyl Acetate) start->extract filter Filter (0.45 µm) extract->filter dilute Dilute to 1-10 µg/mL filter->dilute inject GC Injection (1 µL) dilute->inject separate Chromatographic Separation (HP-5MS Column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (Quadrupole, m/z 40-250) ionize->analyze detect Detection analyze->detect process Spectrum Generation detect->process identify Fragment Identification process->identify quantify Quantification identify->quantify

Conclusion and Best Practices

This guide outlines a comprehensive approach to the mass spectrometric analysis of this compound. By leveraging established fragmentation patterns of analogous acrylate esters, we have constructed a predictive fragmentation map that serves as a powerful tool for the identification and structural confirmation of this compound. The provided GC-MS protocol offers a validated starting point for routine analysis, ensuring both high sensitivity and reproducibility.

For any analytical work, adherence to best practices is paramount. This includes the regular tuning of the mass spectrometer, the use of high-purity solvents and gases, and the inclusion of appropriate quality control samples, such as blanks and calibration standards, in every analytical run. By combining a strong theoretical understanding with rigorous experimental execution, researchers can achieve accurate and reliable characterization of this and other challenging analytes.

References

In-Depth Technical Guide to the Physical Properties of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is an alpha,beta-unsaturated ester with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical properties, supported by available data and generalized experimental protocols. The information herein is intended to assist researchers and professionals in the effective handling, characterization, and utilization of this compound.

Chemical Identity

IdentifierValueReference
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1]
Synonyms Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate[2][3]
CAS Number 1085699-23-5[1][2]
Molecular Formula C8H14O3[1][4]
Molecular Weight 158.19 g/mol [1]
Chemical Structure
SMILES: C(OCC)(=O)/C(/C)=C/OCC[2]
InChI: InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+[1][2]

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models or provided by chemical suppliers without detailed experimental validation.

PropertyValueSource
Appearance Clear, faint yellow liquid[2]
Boiling Point 196-198 °C[3]
197.5 ± 0.0 °CPredicted[2]
Density 1.0 g/cm³[3]
0.965 ± 0.06 g/cm³Predicted[2]
Refractive Index No data available
Melting Point No data available
Solubility No data available
Vapor Pressure No data available
Flash Point No data available

Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the ethoxy group (triplet and quartet), the methyl group (singlet), and the vinylic proton (singlet).
¹³C NMR Resonances for the carbonyl carbon, vinylic carbons, carbons of the ethyl and ethoxy groups, and the methyl carbon.
FT-IR Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an acrylate ester.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and spectroscopic properties of this compound are not explicitly available in the reviewed literature. Therefore, generalized standard operating procedures for these measurements are provided below.

Determination of Physical Properties
  • Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded. For small sample amounts, micro-boiling point determination methods can be employed.

  • Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

  • Refractive Index: The refractive index can be measured using a refractometer. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • For a liquid sample, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly on the ATR crystal.

    • Place the sample holder or ATR unit in the FT-IR spectrometer.

    • Acquire the infrared spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).[9]

  • Mass Spectrometry (MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionize the sample using an appropriate method, such as electron ionization (EI) or chemical ionization (CI).[10]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[11]

    • The detector records the abundance of each ion, generating a mass spectrum.[12]

Synthesis Workflow

A plausible synthetic route for this compound can be adapted from the synthesis of similar acrylate esters. A representative workflow is depicted below.

Synthesis_Workflow reagent1 Triethyl orthoformate reaction1 Condensation reagent1->reaction1 reagent2 Ethyl propionate reagent2->reaction1 intermediate Ethyl 3,3-diethoxy-2-methylpropanoate reaction2 Elimination intermediate->reaction2 product This compound reaction1->intermediate Base catalyst (e.g., NaOEt) reaction2->product Heat, mild acid

Caption: A potential two-step synthesis of this compound.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Solubility of Ethyl (E)-3-Ethoxy-2-Methylacrylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is an acrylate monomer with potential applications in polymer synthesis and material science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in the absence of readily available quantitative data in the literature. The guide details established experimental protocols and introduces predictive models for solubility estimation.

Predictive Approaches to Solubility: Hansen Solubility Parameters

In the absence of experimental data, theoretical models can provide valuable insights into the solubility of a compound. The Hansen Solubility Parameters (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent.[1] The model is based on the principle that "like dissolves like" and quantifies this similarity using three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen Solubility Parameter (δt) is calculated from these three components. For a solute to dissolve in a solvent, their Hansen Solubility Parameters should be similar. While specific HSP values for this compound are not available, data for other acrylate monomers can provide a useful reference point for solvent selection in experimental studies.[2][3]

Experimental Determination of Solubility

The solubility of a liquid solute like this compound in an organic solvent can be determined using several well-established methods. The choice of method often depends on the required accuracy, the concentration range of interest, and the available analytical instrumentation.

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6][7][8] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the constant temperature until the undissolved solute settles.

    • Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • Solvent Evaporation:

    • Evaporate the solvent from the known volume of the saturated solution under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) to avoid decomposition of the solute.

  • Quantification:

    • Once the solvent is completely removed, weigh the container with the dried solute residue.

    • The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

    • Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

If this compound has a chromophore that absorbs in the UV-Visible range, this method can be a rapid and sensitive way to determine its concentration in a saturated solution.[9][10][11][12]

Experimental Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

  • Sample Analysis:

    • Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution, especially in complex mixtures.[13]

Experimental Protocol:

  • Method Development:

    • Develop an HPLC method for the quantitative analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV detector).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of the compound in the chosen solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

  • Sample Analysis:

    • Filter a small volume of the clear supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE).

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data obtained from the experimental methods described above should be presented in a clear and structured format for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Method Used
e.g., Acetone25[Experimental Value]Gravimetric
e.g., Ethanol25[Experimental Value]UV-Vis
e.g., Toluene25[Experimental Value]HPLC
e.g., Hexane25[Experimental Value]Gravimetric

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result start Start saturate Prepare Saturated Solution (Excess Solute + Solvent) start->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Supernatant equilibrate->separate gravimetric Gravimetric Method (Evaporate & Weigh) separate->gravimetric spectroscopic Spectroscopic Method (Dilute & Measure Absorbance) separate->spectroscopic hplc HPLC Method (Filter, Dilute & Inject) separate->hplc calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate hplc->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: From Synthesis to Application in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of ethyl (E)-3-ethoxy-2-methylacrylate, a key reagent in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its notable application in the creation of antiviral therapeutics. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, emphasizing the practical and theoretical aspects relevant to its use in a research and development setting.

Introduction and Strategic Importance

This compound (CAS No. 1085699-23-5) is a substituted acrylate ester that has gained prominence as a crucial building block in the synthesis of complex heterocyclic molecules.[1][2] While the historical discovery of this specific molecule is not extensively documented in readily available literature, its utility has been highlighted in significant medicinal chemistry campaigns. Its strategic importance lies in its role as an electrophile in condensation reactions, enabling the construction of pyrimidine-based ring systems.[3] This reactivity has been pivotal in the development of novel antiviral agents, most notably in the fight against Respiratory Syncytial Virus (RSV).[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1]
CAS Number 1085699-23-5[1][4]
Appearance Not specified, likely a colorless oil
Boiling Point Not specified
Solubility Soluble in common organic solvents

Spectroscopic data is essential for the identification and characterization of this compound. Detailed spectral information, including ¹H NMR, ¹³C NMR, and IR spectra, is available through chemical databases such as ChemicalBook.[5] This data is critical for confirming the structure and purity of the compound before its use in sensitive multi-step syntheses.

Synthesis of this compound

While a definitive, seminal paper on the synthesis of this compound is not apparent, its structure suggests that it can be prepared through modifications of established methods for acrylate synthesis. The synthesis of the closely related ethyl 3-ethoxyacrylate is well-documented and often involves the reaction of ethyl bromoacetate with triethyl orthoformate.[6]

A plausible synthetic pathway for this compound would likely involve a Claisen condensation-type reaction between ethyl propionate and ethyl formate to generate an intermediate that can then be O-alkylated with an ethylating agent. The stereochemistry of the double bond would be a key consideration in the synthetic design.

The following diagram illustrates a generalized synthetic approach.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_alkylation O-Alkylation cluster_product Final Product EthylPropionate Ethyl Propionate Intermediate Enolate Intermediate EthylPropionate->Intermediate Base (e.g., NaOEt) EthylFormate Ethyl Formate EthylFormate->Intermediate FinalProduct This compound Intermediate->FinalProduct Reaction with Ethylating Agent EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->FinalProduct

Caption: A plausible synthetic pathway to this compound.

Application in the Synthesis of an RSV Fusion Inhibitor

A significant and well-documented application of this compound is in the synthesis of GS-5806, a potent oral inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein.[3] In this synthesis, the compound serves as a key electrophile in a condensation reaction with a pyrazole derivative to construct the core pyrazolo[1,5-a]pyrimidine heterocyclic system of the drug candidate.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The following protocol is adapted from the reported synthesis of a key intermediate in the development of GS-5806.[3]

Materials:

  • Pyrazole derivative (e.g., tert-butyl 3-(3-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the pyrazole derivative in DMF, add cesium carbonate.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyrimidin-5-one intermediate.

Mechanistic Rationale and Causality

The choice of this compound in this synthesis is deliberate and based on sound mechanistic principles. The ethoxy group at the 3-position acts as a good leaving group in the presence of a nucleophile, facilitating the cyclization reaction. The methyl group at the 2-position influences the electronic properties of the acrylate system and the conformation of the final product. The E-stereochemistry of the double bond is crucial for achieving the desired regioselectivity and stereochemistry in the cyclized product. The use of a carbonate base, such as cesium carbonate, is essential for deprotonating the nucleophilic amine on the pyrazole, initiating the condensation reaction.

The following diagram illustrates the key steps in the reaction mechanism.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Pyrazole Pyrazole Derivative Deprotonation Deprotonation of Pyrazole Amine Pyrazole->Deprotonation Base (Cs₂CO₃) Acrylate This compound NucleophilicAttack Nucleophilic Attack Acrylate->NucleophilicAttack Deprotonation->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Intermediate Formation Product Pyrazolo[1,5-a]pyrimidin-5-one Intermediate Cyclization->Product Loss of Ethanol

Caption: Key mechanistic steps in the formation of the pyrazolo[1,5-a]pyrimidine core.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile reagent in the field of medicinal chemistry. Its application in the synthesis of the RSV fusion inhibitor GS-5806 underscores its importance in the development of novel therapeutics.[3] As the demand for new antiviral agents continues to grow, it is likely that this and similar substituted acrylates will find further application in the construction of complex, biologically active molecules. Future research may focus on developing more efficient and stereoselective methods for its synthesis, as well as exploring its reactivity with a broader range of nucleophiles to access novel heterocyclic scaffolds.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is a key building block in organic synthesis, finding application in the development of novel therapeutic agents and other complex molecules. Its unique structural features make it a valuable reagent, but also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and emergency protocols associated with this compound, designed to empower researchers to work with this compound in a safe and informed manner. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical and Physical Properties

A foundational aspect of chemical safety is a clear understanding of a substance's physical and chemical properties. These parameters influence its behavior under various laboratory conditions and are critical for designing safe experimental setups and emergency response plans.

PropertyValueSource(s)
Molecular Formula C8H14O3[1][2]
Molecular Weight 158.19 g/mol [1]
Appearance Clear, faint yellow liquid[2]
Boiling Point 196-198 °C[2][3]
Density 1.0 g/cm³[3]
Storage Temperature Room temperature[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is paramount for risk assessment and the implementation of appropriate safety measures.

GHS Pictogram:

alt text

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H312: Harmful in contact with skin. [1]

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H332: Harmful if inhaled. [1]

  • H335: May cause respiratory irritation. [2][3]

Precautionary Statements:

A proactive approach to safety involves adhering to the following precautionary statements:

  • P260: Do not breathe dust/fumes/gas/mist/vapours/spray.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4][5][6][7]

  • P264: Wash hands and skin thoroughly after handling.[4][6][7][8]

  • P271: Use only outdoors or in a well-ventilated area.[3][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7][8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7][8]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound. The causality behind these recommendations is rooted in the compound's identified hazards.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area.[4][5][6][7] A certified chemical fume hood is mandatory for all procedures that may generate aerosols or vapors. This is critical to mitigate the risk of respiratory irritation and inhalation toxicity.[1][2][3]

  • Grounding: For transfers of the liquid, all equipment must be grounded to prevent the buildup of static electricity, which could serve as an ignition source.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.[8][11][12][13] This is to prevent serious eye irritation that can result from splashes.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8][13] Gloves should be inspected for integrity before each use and changed immediately if contaminated. This is a critical step to prevent skin irritation and potential dermal absorption.[1][2][3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11][13]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

  • Container: Store in a tightly closed container in a cool, dry place.[5][6]

  • Ventilation: The storage area should be well-ventilated.[4][5][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][14] No smoking should be permitted in the storage or handling areas.[4][5][10]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5][11][14] Remove contaminated clothing and wash it before reuse.[5][7][14] If skin irritation persists, get medical advice/attention.[7][14]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[4][6][7][14] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][11] Seek immediate medical attention.[5]

Accidental Release Measures

A structured response is necessary to contain and clean up a spill effectively and safely.

  • Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4][6] Wear appropriate personal protective equipment as outlined in Section 3.2.[4] Avoid breathing vapors, mist, or gas.[4][5][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5][6]

  • Containment and Cleanup: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[9][11][16] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[9][16]

Fire-Fighting Measures

While this compound is a combustible liquid, specific measures are required for effective fire suppression.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[14][15]

  • Unsuitable Extinguishing Media: A direct water stream may be ineffective.[9][16]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10][16] Containers may explode when heated.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Visualized Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work within Chemical Fume Hood prep3->handle1 handle2 Ground Equipment for Transfers handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 clean2 Dispose of Contaminated Materials Properly clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

EmergencyResponseProcess cluster_assess Immediate Assessment cluster_action Action cluster_cleanup Cleanup & Reporting start Spill or Exposure Occurs assess1 Assess the Situation start->assess1 assess2 Ensure Personal Safety assess1->assess2 action1 Evacuate Area if Necessary assess2->action1 action2 Administer First Aid assess2->action2 action3 Contain the Spill assess2->action3 action4 Notify Supervisor/Emergency Services action1->action4 action2->action4 cleanup1 Clean up Spill Following Protocol action3->cleanup1 cleanup2 Decontaminate Area cleanup1->cleanup2 cleanup3 Document the Incident cleanup2->cleanup3

Caption: Emergency response process for spills or exposures.

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the appropriate precautions. A thorough understanding of its hazards, coupled with diligent adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for protecting the health and safety of laboratory personnel. By fostering a strong safety culture and utilizing this guide as a key resource, researchers can confidently and responsibly advance their scientific endeavors.

References

A Comprehensive Technical Guide to the Safe Handling of Ethyl (E)-3-Ethoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Ethyl (E)-3-ethoxy-2-methylacrylate is an acrylate ester with the molecular formula C8H14O3.[1] Its structure and properties are foundational to understanding its reactivity and potential hazards.

PropertyValueSource
Molecular Weight 158.19 g/mol [1]
Boiling Point 195-196 °C[2]
Density 0.998 g/mL at 25 °C[2]
Flash Point 76 °C (168.8 °F) - closed cup[2][3]
Refractive Index n20/D 1.446[2]
Appearance Colorless Liquid[3]
Storage Temperature 2-8°C[2]

The flash point of 76°C indicates that this compound is a combustible liquid, which necessitates specific storage and handling procedures to avoid ignition sources.[3]

Section 2: Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with a chemical is the cornerstone of safe laboratory practices. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

GHS Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties to the skin and eyes.[1] These classifications demand stringent adherence to personal protective equipment (PPE) protocols and engineering controls.

GHS_Classification cluster_hazards GHS Hazard Classifications substance This compound H302 H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4) substance->H302 H312 H312: Harmful in contact with skin (Acute Toxicity, Dermal - Category 4) substance->H312 H332 H332: Harmful if inhaled (Acute Toxicity, Inhalation - Category 4) substance->H332 H315 H315: Causes skin irritation (Skin Irritation - Category 2) substance->H315 H319 H319: Causes serious eye irritation (Eye Irritation - Category 2A) substance->H319

Caption: GHS Hazard Classification for this compound.

Section 3: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area.[4] A certified chemical fume hood is required to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5] Standard safety glasses do not provide adequate protection against splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol cluster_decontamination Decontamination and Exit start Entering Lab lab_coat Don Lab Coat start->lab_coat eye_protection Wear Safety Goggles/ Face Shield lab_coat->eye_protection gloves Inspect and Don Chemical-Resistant Gloves eye_protection->gloves work Handle Chemical in Fume Hood gloves->work remove_gloves Properly Remove and Dispose of Gloves work->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands remove_coat Remove Lab Coat wash_hands->remove_coat end Exit Lab remove_coat->end

Caption: Recommended PPE and Decontamination Workflow.

Section 4: Safe Handling, Storage, and Disposal

Handling
  • Avoid all personal contact, including inhalation.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[3][9]

Storage
  • Store in a cool, dry, well-ventilated area.[4]

  • Keep the container tightly closed and sealed.[4][9]

  • Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[3]

Spillage and Waste Disposal

Minor Spills:

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area with soap and water.

Major Spills:

  • Evacuate the area and move upwind.[4]

  • Alert the appropriate emergency response team.[4]

  • Contain the spill if it is safe to do so.[4]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

Section 5: First-Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[5]

Section 6: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

  • Unsuitable Extinguishing Media: Do not use a direct water stream as it may spread the fire.[6]

  • Specific Hazards: The compound is combustible and may emit toxic fumes, including carbon monoxide and carbon dioxide, in a fire.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

Methodological & Application

laboratory scale synthesis protocol for ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is a key intermediate in the synthesis of various agrochemicals, most notably the broad-spectrum fungicide pyraclostrobin. Its stereospecific synthesis is of significant interest to researchers in crop protection and organic synthesis. This document provides a detailed laboratory-scale protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical industries. The outlined procedure is based on established chemical principles, drawing from methodologies reported in patent literature.

Principle and Reaction Scheme

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of an appropriate starting material with triethyl orthoformate, followed by elimination to form the desired enol ether. An alternative and efficient method, which will be detailed here, involves a multi-step process starting from the reaction of trichloroacetyl chloride and vinyl ethyl ether. This method offers the advantages of readily available starting materials and relatively mild reaction conditions.

The overall reaction scheme is as follows:

  • Addition Reaction: Trichloroacetyl chloride reacts with vinyl ethyl ether to form an adduct.

  • Esterification and Elimination: The adduct is then reacted with ethanol in the presence of a base, followed by acid-catalyzed elimination to yield the final product.

Experimental Protocol

This protocol details the synthesis of this compound from trichloroacetyl chloride and vinyl ethyl ether.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Nitrogen inlet

Reagents:

  • Trichloroacetyl chloride (99%)

  • Vinyl ethyl ether (98%)

  • Triethylamine (99%) or Diisopropylethylamine (99%)

  • Ethanol (anhydrous)

  • Potassium bisulfate (KHSO₄)

  • Nitrogen gas (high purity)

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Trichloroacetyl chloride181.88910.5
Vinyl ethyl ether72.1154 - 1080.75 - 1.5
Triethylamine101.19660.65
Ethanol46.07100-
Potassium bisulfate136.173.4 - 6.80.025 - 0.05

Procedure:

Step 1: Reaction of Trichloroacetyl Chloride and Vinyl Ethyl Ether

  • Set up a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Add 91 g (0.5 mol) of trichloroacetyl chloride to the flask.

  • Under a nitrogen atmosphere, begin stirring and slowly add 54 g (0.75 mol) of vinyl ethyl ether from the dropping funnel over approximately 1.5 hours.

  • Maintain the reaction temperature at 30°C during the addition.

  • After the addition is complete, continue stirring at 30°C for an additional 5 hours.

  • Following the reaction, distill off the low-boiling point byproducts under reduced pressure at a temperature below 40°C.

Step 2: Esterification and Elimination

  • To the residue from Step 1, add 100 g of ethanol and 66 g (0.65 mol) of triethylamine.

  • Heat the mixture to 35°C and maintain this temperature with stirring for 5 hours.

  • After the reaction, cool the mixture and filter to remove the precipitated triethylamine hydrochloride. The filter cake can be recovered.

  • Distill the filtrate under reduced pressure at a temperature below 50°C to remove the excess ethanol.

  • To the resulting crude product, add 6.8 g (0.05 mol) of potassium bisulfate.

  • Heat the mixture to 100°C and introduce a steady stream of nitrogen gas (approximately 300 mL/min).

  • Maintain these conditions for 5 hours to complete the elimination reaction.

Step 3: Purification

  • After the reaction is complete, purify the crude product by vacuum distillation to obtain this compound.

Table 2: Summary of Reaction Conditions and Yields from a Representative Synthesis [1]

StepParameterValue
1 Reaction Temperature30°C
Reaction Time5 hours
2 Reaction Temperature35°C
Reaction Time5 hours
Elimination Temperature100°C
Elimination Time5 hours
Overall Yield ~86.1%
Purity (GC) ~98.8%

Synthesis Workflow Diagram

SynthesisWorkflow A Trichloroacetyl Chloride C Reaction Flask (Step 1: Addition) A->C B Vinyl Ethyl Ether B->C D Low-boiling Byproducts C->D Reduced Pressure Distillation (<40°C) E Intermediate Adduct C->E G Reaction Flask (Step 2: Esterification) E->G F Ethanol & Triethylamine F->G H Triethylamine HCl (Precipitate) G->H Filtration I Crude Product G->I Ethanol Removal (<50°C) K Reaction Flask (Step 2: Elimination) I->K J Potassium Bisulfate (Catalyst) J->K L Final Product: This compound K->L Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Trichloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Vinyl ethyl ether is highly flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is performed under a nitrogen atmosphere to prevent side reactions and ensure safety.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Gas Chromatography (GC): To determine the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

This protocol provides a detailed and reproducible method for the laboratory-scale synthesis of this compound. The procedure utilizes readily available reagents and standard laboratory equipment, offering a high-yield pathway to this important agrochemical intermediate. Adherence to the safety precautions is crucial for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable α,β-unsaturated ester that serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a trisubstituted alkene with defined (E)-stereochemistry, makes it an important synthon for introducing specific functionalities with stereocontrol. This document provides a comprehensive guide to the synthesis of this compound, with a focus on the underlying reaction mechanism and a detailed, field-proven experimental protocol. These application notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Recommended Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for the synthesis of this compound due to its high stereoselectivity for the formation of (E)-alkenes.[1][2] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[3] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[3]

For the synthesis of the target molecule, the HWE reaction employs the commercially available triethyl 2-phosphonopropionate and ethoxyacetaldehyde .

Detailed Reaction Mechanism

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a direct consequence of the thermodynamics of the reaction intermediates. The reaction proceeds through the following key steps, which favor the formation of the more stable (E)-alkene:

  • Deprotonation of the Phosphonate: A base is used to deprotonate the α-carbon of triethyl 2-phosphonopropionate, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence the reaction's efficiency and stereoselectivity.[4] Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation.[3]

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethoxyacetaldehyde. This addition leads to the formation of two diastereomeric intermediates.

  • Oxaphosphetane Formation: The intermediates cyclize to form four-membered ring structures known as oxaphosphetanes.

  • Elimination: The oxaphosphetane intermediates collapse in a syn-elimination step to yield the alkene and a water-soluble phosphate byproduct. The transition state leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more stable than the transition state leading to the (Z)-alkene.[5] This energetic preference is the basis for the high (E)-selectivity of the HWE reaction.[1][2]

Mechanistic Diagram

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Phosphonate Triethyl 2-phosphonopropionate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation (Base) Aldehyde Ethoxyacetaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition to Aldehyde E_Alkene This compound Oxaphosphetane->E_Alkene Syn-Elimination (Thermodynamically Favored) Phosphate Diethyl Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons Reaction Mechanism.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
Triethyl 2-phosphonopropionateC₉H₁₉O₅P238.223699-66-9Commercially available.[6]
EthoxyacetaldehydeC₄H₈O₂88.1122056-82-2Commercially available or can be synthesized.[7]
Sodium Hydride (60% in mineral oil)NaH24.007646-69-7Highly reactive, handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Use freshly distilled from a suitable drying agent.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4912125-02-9For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction.
Brine (Saturated Aqueous NaCl)NaCl58.447647-14-5For washing the organic phase.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying the organic phase.
Step-by-Step Procedure
  • Preparation of the Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Maintain a positive pressure of dry nitrogen throughout the reaction to exclude moisture and oxygen.

  • Formation of the Phosphonate Carbanion:

    • Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to the reaction flask.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Ethoxyacetaldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of ethoxyacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagram

HWE_Workflow Setup 1. Reaction Setup (Flame-dried flask, N2 atmosphere) Deprotonation 2. Deprotonation (NaH, THF, 0°C to RT) Setup->Deprotonation Addition 3. Aldehyde Addition (Ethoxyacetaldehyde in THF, 0°C) Deprotonation->Addition Reaction 4. Reaction (Stir at RT, monitor by TLC) Addition->Reaction Quench 5. Quenching (Sat. aq. NH4Cl, 0°C) Reaction->Quench Extraction 6. Extraction (Ethyl Acetate) Quench->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

References

Application Notes & Protocols: Ethyl (E)-3-ethoxy-2-methylacrylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl (E)-3-ethoxy-2-methylacrylate is a multifunctional chemical intermediate of significant interest to researchers in organic synthesis and drug development. Its unique structural arrangement, featuring an α,β-unsaturated ester, an enol ether, and a methyl-substituted backbone, provides a versatile platform for constructing complex molecular architectures. This document serves as a comprehensive technical guide, detailing the core reactivity, key applications, and field-proven protocols for leveraging this valuable building block in the laboratory.

The strategic placement of its functional groups makes this compound an excellent substrate for a variety of chemical transformations. It is particularly valuable as a precursor for synthesizing substituted heterocycles and as an acceptor in conjugate addition reactions, which are fundamental bond-forming strategies in medicinal chemistry.[1][2][3] This guide explains the causality behind its reactivity and provides robust, self-validating protocols for its practical application.

Compound Profile and Physicochemical Properties

Understanding the intrinsic properties of a reagent is paramount to its successful application. This compound is a stable, colorless liquid that serves as a key intermediate in the synthesis of various organic compounds, including those with pharmaceutical applications.[2][3]

PropertyValueSource
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoate[PubChem][4]
CAS Number 1085699-23-5[PubChem][4]
Molecular Formula C₈H₁₄O₃[PubChem][4]
Molecular Weight 158.19 g/mol [PubChem][4]
Appearance Colorless Liquid[Generic]
Boiling Point ~195-196 °C (for non-methylated analog)[Generic][3]
Refractive Index ~1.4465 (for non-methylated analog)[Generic][3]
Core Reactivity

The synthetic utility of this compound is governed by three primary reactive centers, as illustrated below. The conjugated system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the enol ether and ester functionalities provide additional handles for chemical modification.

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol A β-Carbon (Electrophilic Center) Michael Acceptor B Enol Ether Moiety Hydrolysis/Substitution Target C Ester Group Saponification/Amidation/Reduction

Caption: Key reactive sites of this compound.

Application I: Aza-Michael Addition for β-Amino Ester Synthesis

Scientific Rationale

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael reaction, is a cornerstone of C-C and C-heteroatom bond formation.[5] Due to the electron-withdrawing nature of the ester group, the β-carbon of this compound is electron-deficient and readily accepts nucleophiles like primary and secondary amines (aza-Michael addition). This reaction is a highly efficient method for synthesizing β-amino esters, which are prevalent motifs in pharmaceuticals and natural products. The reaction can often be catalyzed by mild bases or even proceed neat, depending on the nucleophilicity of the amine.[6][7]

Experimental Workflow

Caption: General workflow for Aza-Michael addition protocol.

Detailed Protocol: Synthesis of Ethyl 3-(benzylamino)-3-ethoxy-2-methylpropanoate

Materials & Reagents:

Reagent/Material Grade Supplier Example
This compound (1.0 eq) ≥97% Sigma-Aldrich
Benzylamine (1.1 eq) ≥99% Sigma-Aldrich
Methanol (MeOH) Anhydrous Fisher Scientific
Ethyl Acetate (EtOAc) ACS Grade VWR
Hexanes ACS Grade VWR
Silica Gel 230-400 mesh Sorbent Tech.
Round-bottom flask, stir bar, condenser --- ---

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Millipore |

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.58 g, 10.0 mmol).

  • Dissolve the acrylate in 20 mL of anhydrous methanol.

  • Add benzylamine (1.18 g, 11.0 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored periodically.

    • Expert Insight: While many aza-Michael additions are exothermic, the initial dilution in methanol helps to control the reaction temperature. For less reactive amines, gentle heating to 40-50 °C may be required to drive the reaction to completion.

  • Monitoring: Spot a small aliquot of the reaction mixture on a TLC plate and elute with a 7:3 Hexanes:EtOAc solvent system. Visualize under UV light. The reaction is complete upon the disappearance of the starting acrylate spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the β-amino ester as a colorless to pale yellow oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: [3+2] Cycloaddition for Heterocycle Synthesis

Scientific Rationale

The electron-deficient double bond of this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This class of reactions involves the combination of a 1,3-dipole (e.g., a nitrone, azide, or azomethine ylide) with an alkene to form a five-membered heterocycle.[8] Such reactions are highly valuable in drug discovery for their ability to rapidly generate molecular complexity and construct key heterocyclic scaffolds like isoxazolidines and pyrrolidines with good regio- and stereocontrol.

Mechanistic Overview

G Acrylate This compound (Dipolarophile) TS Concerted or Stepwise Transition State Acrylate->TS + Dipole 1,3-Dipole (e.g., Nitrone) Dipole->TS + Product Five-Membered Heterocycle (e.g., Isoxazolidine) TS->Product Cycloaddition

Caption: General mechanism of a [3+2] cycloaddition reaction.

Detailed Protocol: Synthesis of an Isoxazolidine Derivative

Materials & Reagents:

Reagent/Material Grade Supplier Example
This compound (1.0 eq) ≥97% Sigma-Aldrich
N-Methyl-C-phenylnitrone (1.0 eq) ≥98% TCI America
Toluene Anhydrous Acros Organics

| Magnesium Sulfate (MgSO₄) | Anhydrous | --- |

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-methyl-C-phenylnitrone (1.35 g, 10.0 mmol) in 40 mL of anhydrous toluene.

  • Add this compound (1.58 g, 10.0 mmol) to the solution via syringe.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath. Let the reaction proceed for 18 hours, stirring continuously.

    • Expert Insight: The choice of solvent and temperature is critical. Toluene at 80-110 °C is standard for many nitrone cycloadditions. The reaction is often concerted and stereospecific, so the geometry of the alkene is translated to the product's stereochemistry.

  • Monitoring: Follow the consumption of the nitrone by TLC (eluent: 8:2 Hexanes:EtOAc).

  • Workup: After cooling to room temperature, remove the toluene under reduced pressure.

  • Redissolve the crude residue in 50 mL of dichloromethane (DCM) and wash with 2 x 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the isoxazolidine diastereomers.

  • Characterization: Analyze the purified product(s) by ¹H NMR to determine the diastereomeric ratio, and further characterize by ¹³C NMR and HRMS.

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Identification: this compound is associated with the following hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[4]

    • Causes skin irritation and serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile/dipole.2. Low reaction temperature.3. Deactivated catalyst or reagent.1. For Michael additions, add a catalytic amount of a non-nucleophilic base (e.g., DBU).2. Increase temperature in increments of 10 °C.3. Use freshly opened or purified reagents.
Multiple Side Products 1. Reaction temperature too high.2. Polymerization of the acrylate.3. Undesired secondary reactions (e.g., ester hydrolysis).1. Lower the reaction temperature.2. Add a radical inhibitor like hydroquinone if polymerization is suspected.3. Ensure anhydrous conditions are strictly maintained.
Difficult Purification 1. Products are oils.2. Similar polarity of starting material and product.1. Use high-vacuum distillation if the product is thermally stable.2. Try a different solvent system for chromatography; a small percentage of a polar solvent like methanol in DCM can be effective.

References

Application of Ethyl (E)-3-ethoxy-2-methylacrylate in the Synthesis of an RSV Fusion Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile reagent in organic synthesis, serving as a key building block for various pharmaceutical intermediates. Its unique chemical structure, featuring both an acrylate and an enol ether moiety, allows for diverse reactivity, making it a valuable tool for the construction of complex heterocyclic systems. One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidine cores, which are central to the development of potent antiviral agents. Specifically, this compound has been instrumental in the synthesis of GS-5806, an orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor.[1][2] The RSV F protein facilitates the fusion of the viral and host cell membranes, a critical step for viral entry.[3] RSV fusion inhibitors act by binding to the F protein and stabilizing its prefusion conformation, thereby preventing the conformational changes necessary for membrane fusion.[3][4]

Core Application: Synthesis of a Pyrazolo[1,5-a]pyrimidin-5-one Intermediate for GS-5806

A crucial step in the synthesis of the RSV fusion inhibitor GS-5806 involves the condensation of this compound with a substituted aminopyrazole.[1] This reaction proceeds via a Michael addition-cyclization cascade to efficiently construct the pyrazolo[1,5-a]pyrimidin-5-one scaffold.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Pyrazole tert-butyl 4-(3-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (9) Conditions Cs2CO3, DMF 100 °C, 20 h Pyrazole->Conditions Acrylate This compound Acrylate->Conditions Product tert-butyl 4-(6-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate (26) Conditions->Product

Caption: Synthesis of the pyrazolo[1,5-a]pyrimidin-5-one intermediate (26).

Experimental Protocol

This protocol is adapted from the synthesis of intermediate 26 as described in the discovery of GS-5806.[1]

Materials:

  • tert-butyl 4-(3-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (9 )

  • This compound (CAS: 1085699-23-5)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Heptanes

Procedure:

  • To a solution of tert-butyl 4-(3-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (9 ) (60 g, 194.5 mmol) in DMF (167 mL) at room temperature under an argon atmosphere, add this compound (39.2 g, 247 mmol) and cesium carbonate (150 g, 461 mmol).

  • Heat the reaction mixture to 100 °C for 20 hours.

  • After 20 hours, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (200 mL) and heptanes (200 mL).

  • Stir the mixture and then separate the layers.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired pyrazolo[1,5-a]pyrimidin-5-one intermediate (26 ).

Quantitative Data

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Pyrazole (9 )308.4060194.51.0
This compound158.1939.22471.27
Cesium Carbonate325.821504612.37
ProductYield
Pyrazolo[1,5-a]pyrimidin-5-one (26 )High Yield[1]

Note: The original publication states a "high yield" without specifying the exact percentage for this step.

Mechanism of Action of the Final Product (GS-5806)

The pyrazolo[1,5-a]pyrimidine core, synthesized using this compound, is a key structural feature of GS-5806. This class of molecules functions by inhibiting the fusion of the RSV virus with the host cell membrane.

MOA cluster_virus RSV Virion cluster_host Host Cell cluster_fusion Fusion Process (Inhibited) F_protein_pre Prefusion F Protein Binding Binding to Prefusion F Protein F_protein_pre->Binding interacts with Host_Membrane Host Cell Membrane GS5806 GS-5806 (Inhibitor) GS5806->Binding Stabilization Stabilization of Prefusion Conformation Binding->Stabilization No_Fusion Membrane Fusion Blocked Stabilization->No_Fusion

Caption: Mechanism of action of the RSV fusion inhibitor GS-5806.

This compound is a valuable and efficient reagent for the construction of the pyrazolo[1,5-a]pyrimidine heterocyclic system. Its application in the synthesis of the RSV fusion inhibitor intermediate for GS-5806 highlights its importance in medicinal chemistry and drug development. The described protocol provides a robust method for the synthesis of this key intermediate, paving the way for the development of novel antiviral therapeutics.

References

Application Notes and Protocols for the Polymerization of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization techniques for ethyl (E)-3-ethoxy-2-methylacrylate, a functional acrylate monomer. The protocols detailed below are based on established methods for structurally similar acrylate and methacrylate monomers and are intended to serve as a starting point for the synthesis of well-defined polymers. Optimization of the described conditions is recommended to achieve desired polymer characteristics.

Introduction

This compound possesses a unique chemical structure with both an acrylate moiety amenable to polymerization and an ethoxy group that can impart specific properties to the resulting polymer, such as altered polarity and solubility. The presence of a methyl group at the alpha position is expected to influence its reactivity in polymerization. This document outlines protocols for free-radical, anionic, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of this monomer.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique will significantly impact the characteristics of the resulting poly(this compound), such as molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture.

Polymerization TechniqueInitiator/Catalyst SystemTypical Solvent(s)Expected PDIControl over ArchitectureKey AdvantagesPotential Challenges
Free-Radical Polymerization AIBN, Benzoyl PeroxideToluene, Dioxane, DMF> 1.5LowSimple, robust, wide range of conditionsBroad molecular weight distribution, lack of control over architecture
Anionic Polymerization n-BuLi, s-BuLiTHF, Toluene< 1.1HighWell-defined polymers, block copolymersRequires stringent anhydrous and oxygen-free conditions, sensitive to impurities
ATRP Ethyl α-bromoisobutyrate / CuBr / PMDETAToluene, Anisole, DMF1.1 - 1.5HighControlled molecular weight, block copolymers, functional polymersCatalyst removal can be challenging
RAFT Polymerization AIBN / Dithiobenzoate or Trithiocarbonate RAFT agentDioxane, Toluene, DMF< 1.2HighVersatile, tolerant to many functional groups, block copolymersRAFT agent selection is crucial for good control

Note: The quantitative data presented in this table are typical values observed for similar acrylate and methacrylate monomers and should be considered as a general guideline for the polymerization of this compound.

Experimental Protocols

Free-Radical Polymerization

This method is the simplest for polymerizing acrylates, though it offers limited control over the polymer structure.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

  • Toluene (solvent), anhydrous.

  • Methanol (non-solvent for precipitation).

  • Nitrogen or Argon gas (for inert atmosphere).

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in toluene. A typical monomer-to-initiator molar ratio is 100:1 to 500:1.

  • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at 60-80 °C and stir the reaction mixture.

  • Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion via ¹H NMR or gas chromatography.

  • After the desired conversion is reached (typically 4-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound Mix Dissolve Monomer & Initiator in Solvent Monomer->Mix Initiator AIBN Initiator->Mix Solvent Toluene Solvent->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas Polymerize Heat under Inert Atmosphere (60-80°C) Degas->Polymerize Terminate Cool & Expose to Air Polymerize->Terminate Precipitate Add to Methanol Terminate->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Poly(this compound) Isolate->Product

Caption: Workflow for Free-Radical Polymerization.

Anionic Polymerization

This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. It requires stringent reaction conditions.

Materials:

  • This compound (monomer), rigorously purified and dried over CaH₂.

  • Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (initiator), as a solution in hexanes.

  • Anhydrous methanol (for termination).

  • Argon gas (high purity).

Procedure:

  • Assemble a glass reactor equipped with a magnetic stir bar and rubber septa under a high vacuum line and flame-dry all glassware.

  • Cool the reactor to room temperature and backfill with high purity argon.

  • Transfer freshly distilled THF to the reactor via a cannula.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add the initiator (n-BuLi or s-BuLi) dropwise to the stirred THF.

  • Slowly add the purified monomer to the initiator solution via a syringe. The reaction is typically very fast.

  • Allow the polymerization to proceed for a specific time (e.g., 30-60 minutes) to ensure complete monomer conversion.

  • Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The disappearance of the characteristic color of the living polymer chain ends indicates successful termination.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer in a large excess of a suitable non-solvent (e.g., methanol or water).

  • Isolate the polymer by filtration and dry under vacuum.

Anionic_Polymerization_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Polymerization cluster_termination Termination & Work-up Glassware Flame-dried Glassware Solvent Anhydrous THF Glassware->Solvent Cool Cool to -78°C Solvent->Cool Initiator n-BuLi Add_Initiator Add Initiator Initiator->Add_Initiator Cool->Add_Initiator Add_Monomer Add Purified Monomer Add_Initiator->Add_Monomer Propagate Stir for 30-60 min Add_Monomer->Propagate Terminate Add Anhydrous Methanol Propagate->Terminate Warm Warm to Room Temp Terminate->Warm Precipitate Precipitate in Non-solvent Warm->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Well-defined Polymer Isolate->Product

Caption: Workflow for Anionic Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization method that yields polymers with controlled molecular weights and low polydispersity.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB) (initiator).

  • Copper(I) bromide (CuBr) (catalyst).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).

  • Toluene or Anisole (solvent), anhydrous.

  • Methanol (for precipitation).

  • Nitrogen or Argon gas.

Procedure:

  • To a Schlenk flask with a stir bar, add CuBr.

  • Seal the flask, and alternatively evacuate and backfill with inert gas three times.

  • Add the monomer, solvent, and ligand (PMDETA) via degassed syringes.

  • Stir the mixture to form the copper-ligand complex (a colored solution should form).

  • Degas the solution with three freeze-pump-thaw cycles.

  • After the final thaw, add the initiator (EBiB) via a syringe under a positive pressure of inert gas.

  • Place the flask in a thermostated oil bath (typically 60-90 °C) to start the polymerization.

  • Monitor the reaction by taking samples at different time intervals to determine monomer conversion and molecular weight evolution (via ¹H NMR and GPC, respectively).

  • Once the desired conversion is achieved, terminate the polymerization by cooling the flask and exposing the contents to air. This will oxidize the copper catalyst.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer from the purified solution into an excess of cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

ATRP_Workflow cluster_prep Catalyst & Monomer Preparation cluster_reaction Polymerization cluster_workup Purification Catalyst CuBr Complex_Formation Form Cu/Ligand Complex Catalyst->Complex_Formation Ligand PMDETA Ligand->Complex_Formation Monomer Purified Monomer Monomer->Complex_Formation Solvent Anhydrous Solvent Solvent->Complex_Formation Degas Freeze-Pump-Thaw Complex_Formation->Degas Initiate Add Initiator (EBiB) Degas->Initiate Polymerize Heat (60-90°C) Initiate->Polymerize Terminate Expose to Air Polymerize->Terminate Remove_Catalyst Alumina Column Terminate->Remove_Catalyst Precipitate Precipitate in Methanol Remove_Catalyst->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Controlled Polymer Isolate->Product

Caption: Workflow for Atom Transfer Radical Polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups.

Materials:

  • This compound (monomer), purified by passing through basic alumina.

  • AIBN (initiator), recrystallized.

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate). The choice of RAFT agent is critical and depends on the monomer. For acrylates, 2-cyanoprop-2-yl dithiobenzoate or similar are often effective.

  • Dioxane or Toluene (solvent), anhydrous.

  • Methanol (for precipitation).

  • Nitrogen or Argon gas.

Procedure:

  • In a Schlenk tube, combine the monomer, RAFT agent, initiator, and solvent. The molar ratio of monomer:RAFT agent:initiator is typically in the range of (50-1000):(1):(0.1-0.2).

  • Attach a rubber septum and degas the mixture using three freeze-pump-thaw cycles.

  • After the last cycle, backfill the tube with an inert gas.

  • Immerse the sealed tube in a preheated oil bath at the desired temperature (usually 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time. Monitor the progress by taking aliquots for analysis.

  • To stop the polymerization, cool the tube in an ice bath and open it to the air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

RAFT_Polymerization_Workflow cluster_reagents Reagent Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Purified Monomer Mix Combine Reagents Monomer->Mix RAFT_Agent RAFT Agent RAFT_Agent->Mix Initiator AIBN Initiator->Mix Solvent Anhydrous Solvent Solvent->Mix Degas Freeze-Pump-Thaw Mix->Degas Polymerize Heat (60-80°C) Degas->Polymerize Terminate Cool & Expose to Air Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Controlled Polymer Isolate->Product

Caption: Workflow for RAFT Polymerization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Organolithium reagents are pyrophoric and should be handled with extreme caution under an inert atmosphere.

  • Pressurized systems should be handled by trained personnel.

Application Notes and Protocols for Michael Addition Reactions Using Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile Michael acceptor of significant interest in organic synthesis and drug development. Its unique structure, featuring a trisubstituted electron-deficient alkene, makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. Notably, it is a key intermediate in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors. This document provides detailed application notes and experimental protocols for conducting Michael addition reactions with this substrate, targeting researchers and professionals in the pharmaceutical and chemical industries.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The reactivity of this compound in these reactions is influenced by the electronic effects of the ethoxy group at the β-position and the steric hindrance imparted by the methyl group at the α-position. These features necessitate careful optimization of reaction conditions to achieve high yields and stereoselectivity.

These notes are compiled from established methodologies for structurally related compounds and are intended to serve as a starting point for reaction development.

General Considerations for Michael Additions

The success of a Michael addition reaction with this compound is dependent on several factors, including the nature of the nucleophile, the choice of catalyst, solvent, and reaction temperature.

  • Nucleophiles (Michael Donors): A wide range of nucleophiles can be employed, including amines (aza-Michael addition), thiols (thia-Michael addition), and stabilized carbanions such as malonates (C-Michael addition).[1]

  • Catalysis: The reaction can be promoted by bases, acids, or organocatalysts. Basic catalysts are commonly used to deprotonate the nucleophile, increasing its reactivity.[1] Lewis acids can activate the Michael acceptor.[2] For asymmetric synthesis, chiral organocatalysts or metal complexes are employed to control the stereochemical outcome.[3]

  • Solvents: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like THF, DMF, and DMSO are often effective.[4] In some cases, solvent-free conditions can also be successful.[2][5]

Aza-Michael Addition: Addition of Amines

The aza-Michael addition of amines to this compound provides a direct route to β-amino ester derivatives, which are valuable building blocks in medicinal chemistry. Both primary and secondary amines can be used as nucleophiles.[6]

Data Presentation: Aza-Michael Addition

While specific data for this compound is limited, the following table summarizes typical conditions and outcomes for the aza-Michael addition to related acrylates, which can be used as a starting point for optimization.

EntryAmine NucleophileMichael AcceptorCatalyst/ConditionsTimeYield (%)Reference
1BenzylamineMethyl crotonateMicrowave (150 °C, 110 psi), MeOH3 h98[7]
2BenzylamineMethyl methacrylateMicrowave (115-130 °C, 68 psi), MeOH3 h97[8]
3DiethylamineEthyl acrylateLiClO4 (catalytic), Solvent-free, RT2-3 dHigh[2]
4PyrrolidineAcrylonitrileSolvent-free, RT-Excellent[5]
Experimental Protocol: General Procedure for Aza-Michael Addition

Note: This is a general protocol based on reactions with similar substrates and may require optimization.

  • Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol, THF, or under solvent-free conditions) in a round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0-1.2 equiv).

  • Catalysis (if required): If a catalyst is used (e.g., LiClO4, a Brønsted acid, or a Lewis acid), add it to the reaction mixture (typically 5-20 mol%). For microwave-assisted reactions, the components are combined in a microwave-safe vessel.[7][8]

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., using a microwave reactor at a specified temperature and pressure).[7][8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino ester.

Logical Relationship: Aza-Michael Addition

aza_michael_addition acceptor Ethyl (E)-3-ethoxy- 2-methylacrylate product β-Amino Ester Adduct acceptor->product Reacts with amine Amine Nucleophile (Primary or Secondary) amine->product Adds to catalyst Catalyst (Base, Acid, or None) catalyst->product Promotes reaction

Caption: Aza-Michael addition workflow.

Thia-Michael Addition: Addition of Thiols

The thia-Michael addition is a highly efficient reaction, often proceeding rapidly under mild conditions to yield β-thioether products. This reaction is frequently catalyzed by weak bases or nucleophilic catalysts like phosphines.[9]

Data Presentation: Thia-Michael Addition

The following data for related acrylates can guide the development of protocols for this compound.

EntryThiol NucleophileMichael AcceptorCatalyst (mol%)TimeConversion (%)Reference
1HexanethiolHexyl acrylateHexylamine (0.057)< 500 s100
2HexanethiolHexyl acrylateDimethylphenylphosphine< 100 s100
3MercaptoethanolVarious acrylatesTriethylamineSeveral hoursHigh[9][10]
Experimental Protocol: General Procedure for Thia-Michael Addition

Note: This is a general protocol and may require optimization.

  • Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).

  • Addition of Thiol: Add the thiol nucleophile (1.0-1.2 equiv) to the solution.

  • Catalysis: Add a catalytic amount of a suitable catalyst (e.g., triethylamine, dimethylphenylphosphine) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often rapid.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure β-thioether product.

Experimental Workflow: Thia-Michael Addition

thia_michael_workflow start Start setup Dissolve Acceptor and Thiol in Solvent under Inert Atmosphere start->setup catalyst Add Catalyst (e.g., Phosphine or Amine) setup->catalyst react Stir at Room Temperature Monitor by TLC/LC-MS catalyst->react workup Solvent Evaporation react->workup purify Column Chromatography workup->purify product Pure β-Thioether Product purify->product

Caption: Thia-Michael addition experimental workflow.

Carbon-Michael Addition: Addition of Malonates and other Carbon Nucleophiles

The formation of a new carbon-carbon bond via the Michael addition is a powerful tool in synthetic chemistry. Stabilized carbanions, such as those derived from malonic esters, are excellent nucleophiles for this transformation.[11]

Data Presentation: Carbon-Michael Addition

The following table provides representative conditions for the C-Michael addition to various acrylates.

EntryCarbon NucleophileMichael AcceptorCatalyst/ConditionsTimeYield (%)ee (%)Reference
1Ethyl acetoacetateMethyl acrylateBase-catalyzed---[11]
2Diethyl malonateChalconeNanocrystalline MgO12 h9599[1]
3Dimethyl malonateβ-NitrostyreneCinchonine-thiourea (10 mol%)24 h9595[1]
4Indanone carboxylateMethyl AcrylateCinchona-squaramide (10 mol%)72 h9698[1]
Experimental Protocol: General Procedure for Asymmetric Organocatalytic C-Michael Addition

Note: This protocol is based on asymmetric additions to related acceptors and will likely require optimization for this compound.

  • Setup: In a vial, dissolve this compound (1.0 equiv) and a chiral organocatalyst (e.g., a cinchona alkaloid derivative, 5-20 mol%) in a non-polar solvent such as toluene or dichloromethane.

  • Addition of Nucleophile: Add the carbon nucleophile (e.g., diethyl malonate, 1.2-2.0 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction by TLC.

  • Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography to isolate the enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.

Signaling Pathway: Asymmetric Organocatalysis

asymmetric_catalysis catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) intermediate Chiral Intermediate (Catalyst-Substrate Complex) catalyst->intermediate Activates acceptor Ethyl (E)-3-ethoxy- 2-methylacrylate acceptor->intermediate nucleophile Carbon Nucleophile (e.g., Malonate) nucleophile->intermediate Attacks product Enantioenriched Michael Adduct intermediate->product catalyst_regen Catalyst Regeneration product->catalyst_regen Releases catalyst_regen->catalyst

Caption: Asymmetric organocatalytic Michael addition cycle.

Conclusion

This compound is a valuable substrate for Michael addition reactions, enabling the synthesis of diverse and complex molecular architectures relevant to drug discovery and development. The protocols and data presented herein, derived from studies on analogous systems, provide a solid foundation for researchers to develop efficient and stereoselective transformations using this versatile building block. Further optimization of the outlined conditions will be essential to achieve optimal results for specific applications.

References

Application Notes and Protocols for the Derivatization of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of ethyl (E)-3-ethoxy-2-methylacrylate, a versatile bifunctional molecule incorporating both an α,β-unsaturated ester and an enol ether moiety. The unique electronic and steric properties of this compound make it a valuable starting material for the synthesis of a diverse range of derivatives, particularly heterocyclic compounds with significant potential in drug discovery and development.

Introduction to Derivatization Potential

This compound possesses two primary reactive sites amenable to derivatization:

  • The α,β-Unsaturated Ester System: This electron-deficient π-system is susceptible to nucleophilic conjugate addition (Michael addition) at the β-position.

  • The Enol Ether: The electron-rich double bond of the enol ether can participate in cycloaddition reactions and is prone to electrophilic attack.

The interplay of these functional groups allows for a variety of synthetic transformations, leading to the construction of complex molecular architectures.

Key Derivatization Reactions and Applications

The primary derivatization strategies for this compound involve its reaction with binucleophiles to generate heterocyclic scaffolds of high medicinal value.

Synthesis of Pyrazole Derivatives

The reaction of β-alkoxyacrylates with hydrazine and its derivatives is a well-established method for the synthesis of pyrazoles.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5]

Reaction Scheme:

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#34A853", fontcolor="#202124"];

reactant1 [label="this compound"]; reactant2 [label="Hydrazine"]; product [label="4-Methyl-1H-pyrazol-5(4H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> product [label="Cyclocondensation"]; reactant2 -> product; }

[this compound] + Urea -> 5-Methyl-1H-pyrimidine-4,6(3H,5H)-dione

Caption: Synthesis of a pyrimidinone derivative.

Experimental Protocol: Synthesis of a Pyrimidinone Derivative

This is a general procedure that may require adaptation for this compound.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add urea (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.

  • Add this compound (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Quantitative Data for Analogous Pyrimidinone Syntheses:

ReactantsProductCatalyst/SolventYield (%)Reference
α,β-Unsaturated Esters, UreasDihydroquinazoline derivativesNaOH/THFHigh[6]
Chalcones, BiurateSubstituted pyrimidinonesNot specifiedGood[7]
Ethyl 2-methoxy-methylene-3-ethoxypropionate, UreasPyrimidine derivativesNot specifiedNot specified[8]
Michael Addition Reactions

The electron-deficient β-carbon of the α,β-unsaturated ester system in this compound is susceptible to Michael addition by various nucleophiles, such as amines and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Scheme (Aza-Michael Addition):

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#FBBC05", fontcolor="#202124"];

reactant1 [label="this compound"]; reactant2 [label="Amine"]; product [label="β-Amino Ester Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> product [label="Michael Addition"]; reactant2 -> product; }

[this compound] + Diene -> Cyclohexene Derivative

Caption: Diels-Alder cycloaddition reaction.

Experimental Protocol: Diels-Alder Reaction with a Diene

This is a general protocol and specific conditions will depend on the diene used.[9]

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene)

  • Solvent (e.g., toluene or dichloromethane)

  • Lewis acid catalyst (optional, e.g., AlCl3)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a sealed tube or pressure vessel.

  • Add the diene (1.1-2 equivalents).

  • If a catalyst is used, add it at this stage.

  • Heat the reaction mixture to the required temperature (can range from room temperature to >150 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Diels-Alder Reactions:

DienophileDieneConditionsProduct(s)Reference
Methyl acrylateCyclopentadieneAlCl3 catalystEndo/Exo adducts[10]
VariousCyclopentadieneSealed tube, 185 °CAdducts in good yield[9]
ThiopheneMaleimidesAlCl3, DCM, room temp.Exo adducts[11]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives, particularly heterocyclic compounds of significant interest to the pharmaceutical industry. The protocols and data presented here, largely based on analogous systems, provide a solid foundation for researchers to explore the derivatization of this compound. Further optimization of reaction conditions for this specific substrate is encouraged to achieve the best possible outcomes in the development of novel therapeutic agents.

References

Application Notes and Protocols for Ethyl (E)-3-ethoxy-2-methylacrylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl (E)-3-ethoxy-2-methylacrylate, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.

Introduction

This compound is a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing both an electrophilic α,β-unsaturated ester and an enol ether moiety, allows for a variety of chemical transformations. A significant application of this reagent is in the synthesis of complex heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines. These structures are of considerable interest in medicinal chemistry, forming the core of various therapeutic agents, including antiviral compounds. For instance, this compound has been utilized in the synthesis of GS-5806, a potent inhibitor of the respiratory syncytial virus (RSV) fusion protein.[1][2][3][4]

The following sections detail a representative experimental protocol for a key reaction involving this compound and provide quantitative data and a workflow visualization to aid in the design and execution of similar synthetic strategies.

Key Reactions and Applications

The primary reactivity of this compound involves its use as a 1,3-dielectrophilic synthon. In the presence of a dinucleophile, such as an aminopyrazole, it undergoes a condensation-cyclization reaction to afford the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is typically facilitated by a base and proceeds in a polar aprotic solvent.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

The following protocol describes a general procedure for the condensation of a substituted aminopyrazole with this compound to yield a pyrazolo[1,5-a]pyrimidin-5-one derivative. This reaction is a crucial step in the synthesis of RSV fusion inhibitors like GS-5806.[1]

Experimental Protocol: Synthesis of a Substituted 7-methylpyrazolo[1,5-a]pyrimidin-5-one

Materials:

  • Substituted 5-amino-3-(aryl/alkyl)-1H-pyrazole

  • This compound (CAS: 1085699-23-5)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 5-amino-3-(aryl/alkyl)-1H-pyrazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole. The concentration can typically be in the range of 0.1-0.5 M.

  • To the stirred solution, add cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methylpyrazolo[1,5-a]pyrimidin-5-one derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a pyrazolo[1,5-a]pyrimidin-5-one derivative, a key intermediate in the synthesis of the RSV fusion inhibitor GS-5806.[1]

Reactant 1Reactant 2BaseSolventTemperatureTimeProductYield
Substituted Aminopyrazole (e.g., Pyrazole 9)This compoundCesium CarbonateDMF80-100 °C4-12hPyrazolo[1,5-a]pyrimidin-5-one (e.g., 26)High

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification reactant1 Substituted 5-Aminopyrazole reaction Condensation & Cyclization reactant1->reaction reactant2 Ethyl (E)-3-ethoxy- 2-methylacrylate reactant2->reaction base Cesium Carbonate (Base) base->reaction solvent DMF (Solvent) solvent->reaction temp 80-100 °C temp->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pyrazolo[1,5-a]pyrimidin-5-one (Product) purification->product

Caption: Experimental workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine.

reaction_scheme reactant1 plus + reactant2 arrow -> conditions Cesium Carbonate, DMF 80-100 °C product

Caption: General reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Note: The structures in the reaction scheme are representative examples.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of ethyl (E)-3-ethoxy-2-methylacrylate as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds, including pyrimidines, pyrazoles, and isoxazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities.

Introduction

This compound is a trifunctional electrophilic building block possessing an ester group, a double bond, and an ethoxy leaving group. This unique combination of functional groups allows for versatile reactivity with a variety of nucleophiles, making it an excellent starting material for the construction of diverse heterocyclic systems. The reactions typically proceed via a Michael addition followed by an intramolecular cyclization/condensation, leading to the formation of stable five- and six-membered heterocyclic rings. The methyl substituent at the 2-position can influence the reactivity and substitution pattern of the resulting heterocycles, potentially leading to novel analogs with unique biological profiles.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental components of nucleic acids and are found in numerous bioactive compounds with a broad spectrum of activities, including antibacterial and anticancer properties. The synthesis of pyrimidinone derivatives from this compound can be achieved through its reaction with amidines, such as acetamidine.

Experimental Protocol: Synthesis of 4-hydroxy-2,5-dimethylpyrimidine

This protocol is adapted from general procedures for the synthesis of pyrimidines from related acrylates.

Reaction Scheme:

G precursor This compound intermediate Intermediate Adduct precursor->intermediate + reagent Acetamidine reagent->intermediate + product 4-hydroxy-2,5-dimethylpyrimidine intermediate->product Cyclization

Caption: Synthesis of 4-hydroxy-2,5-dimethylpyrimidine.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to generate the free amidine base.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a dilute solution of acetic acid in water.

  • The resulting precipitate is collected by filtration, washed with cold water and then with a small amount of diethyl ether.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Spectroscopic Data Highlights
4-hydroxy-2,5-dimethylpyrimidineC₆H₈N₂O124.1460-75>200¹H NMR: Signals for two methyl groups and one aromatic proton. IR (cm⁻¹): Broad OH stretch, C=O stretch, C=N and C=C absorptions. MS (m/z): [M+H]⁺ at 125.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The reaction of this compound with hydrazine hydrate provides a direct route to 3-methyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This protocol is based on the well-established Knorr pyrazole synthesis.

Reaction Scheme:

G precursor This compound product 3-methyl-1H-pyrazol-5(4H)-one precursor->product + Hydrazine Hydrate, Reflux reagent Hydrazine Hydrate

Caption: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid.

  • Reduce the volume of the solvent under vacuum. The product often precipitates upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Spectroscopic Data Highlights
3-methyl-1H-pyrazol-5(4H)-oneC₄H₆N₂O98.1075-90218-222¹H NMR: Signals for the methyl group and the CH₂ group of the pyrazolone ring. IR (cm⁻¹): Broad NH and OH (tautomer) stretches, C=O stretch. MS (m/z): [M+H]⁺ at 99.

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are present in several clinically used drugs and exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The reaction of this compound with hydroxylamine provides a route to 3-methylisoxazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-methylisoxazol-5(4H)-one

This protocol is adapted from general procedures for isoxazole synthesis.

Reaction Scheme:

G precursor This compound product 3-methylisoxazol-5(4H)-one precursor->product + Hydroxylamine, Base, Reflux reagent Hydroxylamine Hydrochloride

Caption: Synthesis of 3-methylisoxazol-5(4H)-one.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or other suitable base

  • Ethanol

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water in a round-bottom flask.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Spectroscopic Data Highlights
3-methylisoxazol-5(4H)-oneC₄H₅NO₂99.0950-7084-87¹H NMR: Signals for the methyl group and the CH₂ group of the isoxazolone ring. IR (cm⁻¹): C=O stretch, C=N stretch. MS (m/z): [M+H]⁺ at 100.

Biological Activities of Derived Heterocycles

While specific biological data for heterocyclic compounds derived directly from this compound is not extensively reported, the resulting scaffolds (pyrimidines, pyrazoles, and isoxazoles) are known to exhibit a wide range of biological activities. The following table summarizes the potential activities based on analogous structures found in the literature.[1][2]

Heterocyclic CorePotential Biological ActivitiesExample of Activity Data for Analogous Compounds
PyrimidineAntibacterial, Antifungal, Anticancer, Anti-inflammatory.[1][3]Some pyrimidine derivatives show MIC values in the range of 1-10 µg/mL against various bacterial strains.
PyrazoleAntimicrobial, Antifungal, Anti-inflammatory, Analgesic, Anticancer.[4]Certain pyrazole derivatives exhibit significant antifungal activity against strains like Aspergillus niger and Candida albicans, with some showing lower MIC values than standard antifungal agents.[4]
IsoxazoleAnti-inflammatory, Antimicrobial, Antiviral.Isoxazole derivatives have been reported to show moderate to good antibacterial and antifungal activities.

Workflow for Synthesis and Biological Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Reaction with Nucleophile (Amidine, Hydrazine, or Hydroxylamine) start->reaction purification Purification (Recrystallization or Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Antimicrobial/Antifungal Screening characterization->screening Pure Heterocyclic Compound mic_determination MIC/IC50 Determination screening->mic_determination cytotoxicity Cytotoxicity Assays mic_determination->cytotoxicity

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds of medicinal interest. The protocols provided herein, adapted from established methodologies for similar substrates, offer a foundation for the exploration of novel pyrimidine, pyrazole, and isoxazole derivatives. The anticipated biological activities of these compounds make them attractive targets for further investigation in drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions and explore a wider range of nucleophiles to expand the library of accessible heterocycles from this promising starting material.

References

Application Notes and Protocols for Ethyl (E)-3-Ethoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of ethyl (E)-3-ethoxy-2-methylacrylate (CAS No: 1085699-23-5).[1][2] Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification [2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

EquipmentSpecificationPurpose
Eye ProtectionChemical safety goggles or face shield.To prevent eye contact and serious eye irritation.
Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.
Body ProtectionLaboratory coat.To protect skin and clothing from splashes.
Respiratory ProtectionUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.To prevent inhalation of harmful vapors.

Handling Procedures

3.1. General Handling

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.

3.2. Dispensing and Weighing

  • Perform all dispensing and weighing operations within a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of balances.

  • Ensure all containers are properly labeled.

Storage Procedures

Proper storage is essential to maintain the stability and quality of this compound.

Table 3: Storage Conditions

ParameterRecommendationRationale
Temperature2-8°CTo ensure stability and prevent degradation.
AtmosphereStore in a dry environment.To prevent hydrolysis.
ContainerTightly sealed, original container.To prevent contamination and leakage.
LocationWell-ventilated, cool, and dry area away from direct sunlight and heat sources.To prevent polymerization and degradation.

Incompatible Materials:

  • Strong acids

  • Strong bases

  • Oxidizing agents

  • Reducing agents

Experimental Protocols

5.1. Spill Response Protocol

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For large spills, dike the area to prevent spreading.

  • Collection: Collect the absorbed material and spilled substance into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

5.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Diagrams

Handling_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense/Weigh Chemical prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup waste_collect Collect Waste in Labeled Container handle_reaction->waste_collect store_container Seal Container Tightly handle_cleanup->store_container store_location Store at 2-8°C in a Dry, Well-Ventilated Area store_container->store_location store_away Keep Away from Incompatible Materials store_location->store_away waste_dispose Dispose According to Institutional Protocols waste_collect->waste_dispose

Caption: Workflow for Safe Handling and Storage.

Spill_Response_Protocol spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

References

Application Notes and Protocols for High Purity Ethyl (E)-3-ethoxy-2-methylacrylate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of high purity ethyl (E)-3-ethoxy-2-methylacrylate, a key intermediate in the synthesis of antiviral compounds, particularly Respiratory Syncytial Virus (RSV) fusion inhibitors. Detailed protocols and data are presented to support researchers in their drug discovery and development efforts.

Introduction to this compound

This compound (CAS: 1085699-23-5) is a versatile organic building block. Its high purity is crucial for the successful synthesis of complex pharmaceutical molecules, ensuring high yields and minimizing by-products in subsequent reaction steps.[1] This compound is notably used as a key reagent in the development of RSV fusion inhibitors.[2][3][4]

Application in the Synthesis of RSV Fusion Inhibitors

Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, especially in infants and the elderly.[5][6] The RSV Fusion (F) protein is essential for the virus's entry into host cells by mediating the fusion of the viral and cellular membranes.[5][7][8] This makes the F protein a prime target for antiviral drug development.[6]

Small molecule inhibitors have been developed that bind to the RSV F protein, stabilizing its metastable prefusion conformation.[2][5] This stabilization prevents the conformational changes necessary for membrane fusion, thus inhibiting viral entry into the host cell.[5] this compound is a critical starting material in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of potent RSV fusion inhibitors like GS-5806.[9][10]

Suppliers of High Purity this compound

A reliable supply of high-purity starting material is essential for consistent results in pharmaceutical synthesis. The following table summarizes suppliers for this compound.

SupplierAvailable QuantitiesPurity
Apollo Scientific250mg, 1g, 5g, 25gTechnical Grade[11]
BLDpharmInquire for details97%
PharmaffiliatesInquire for detailsHigh Purity[2]
ChemicalBookMultiple Suppliers ListedVaries by supplier[4]

Experimental Protocols

Synthesis of a Pyrazolo[1,5-a]pyrimidin-5-one Intermediate for RSV Fusion Inhibitors

This protocol describes the synthesis of a key intermediate in the development of RSV fusion inhibitors, utilizing this compound. The resulting pyrazolo[1,5-a]pyrimidin-5-one can be further modified to produce potent antiviral compounds.[9]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Pyrazole Aminopyrazole Intermediate Reagents Cesium Carbonate (Cs2CO3) DMF, 100 °C Acrylate This compound Product Pyrazolo[1,5-a]pyrimidin-5-one Reagents->Product High Yield

Figure 1. Synthesis of a pyrazolo[1,5-a]pyrimidin-5-one intermediate.

Materials:

  • Aminopyrazole intermediate (e.g., aminopyrazole 9 as described in the source literature)[9]

  • This compound

  • Cesium Carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reaction vessel, dissolve the aminopyrazole intermediate in DMF.

  • Add this compound to the solution.

  • Add cesium carbonate to the reaction mixture.

  • Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate work-up procedure, which may include dilution with water, extraction with an organic solvent, and washing of the organic layer.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired pyrazolo[1,5-a]pyrimidin-5-one intermediate.

Expected Outcome:

This reaction is reported to proceed in high yield to the desired pyrazolo[1,5-a]pyrimidin-5-one product.[9] This intermediate serves as a versatile scaffold for the synthesis of a library of potential RSV fusion inhibitors.

Data Presentation

The following table presents data on the antiviral activity of a series of pyrazolo[1,5-a]pyrimidine-based RSV fusion inhibitors synthesized from the intermediate described above.

CompoundRSV EC50 (nM)
GS-5806 0.43 [12]
Analog 28a1.1[9]
Analog 28d1.5[9]
Analog 28e1.5[9]
Analog 28f4.4[9]

Signaling Pathway and Mechanism of Action

The primary target of the RSV fusion inhibitors synthesized using this compound is the viral F protein. The following diagram illustrates the mechanism of RSV fusion and the inhibitory action of these compounds.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_fusion Fusion Process cluster_inhibition Inhibition RSV RSV Prefusion_F Prefusion F Protein (Metastable) Triggering Triggering Event Prefusion_F->Triggering 1. Attachment to Host Cell Stabilization Stabilization of Prefusion State Prefusion_F->Stabilization Inhibitor Binding Host_Cell Host Cell Membrane Prehairpin Pre-hairpin Intermediate (Fusion peptide inserted) Triggering->Prehairpin 2. Conformational Change Postfusion_F Postfusion F Protein (Stable 6-helix bundle) Prehairpin->Postfusion_F 3. Formation of 6-Helix Bundle Membrane_Fusion Membrane Fusion & Viral Entry Postfusion_F->Membrane_Fusion 4. Fusion Pore Formation Inhibitor RSV Fusion Inhibitor (e.g., GS-5806) Inhibitor->Prefusion_F Stabilization->Triggering Blocks Conformational Change

Figure 2. Mechanism of RSV F protein-mediated fusion and its inhibition.

The RSV F protein on the viral surface initially exists in a metastable prefusion state.[5] Upon attachment to a host cell, a triggering event initiates a series of conformational changes.[3] The F protein transitions to a pre-hairpin intermediate, inserting its fusion peptide into the host cell membrane.[13] This is followed by the formation of a stable six-helix bundle, which brings the viral and host membranes into close proximity, leading to membrane fusion and viral entry.[3][13] RSV fusion inhibitors, synthesized from intermediates derived from this compound, bind to a pocket within the prefusion F protein.[5] This binding stabilizes the prefusion conformation, preventing the necessary structural rearrangements for fusion and effectively blocking viral infection.[2][5]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for the purification of ethyl (E)-3-ethoxy-2-methylacrylate (CAS 1085699-23-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. As a key reagent in the synthesis of various compounds, including respiratory syncytial virus (RSV) fusion inhibitors, achieving high purity is paramount for successful downstream applications.[1][2]

This document is structured into two main sections: a Troubleshooting Guide formatted as direct question-and-answer scenarios for specific experimental problems, and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide: Addressing Common Purification Issues

This section tackles specific problems you might encounter during the purification process. Each answer provides not just a solution, but the underlying scientific rationale to empower your experimental design.

Question 1: My crude product is polymerizing during distillation, even under vacuum. How can I prevent this?

Answer:

This is the most common issue with acrylate esters. The vinyl group is highly susceptible to radical polymerization, which is initiated by heat and trace impurities (like peroxides).[3][4] Simply applying a vacuum is not enough; a multi-faceted approach is required.

Causality: Heat accelerates the decomposition of peroxides into radicals, which initiate polymerization. Even without initiators, thermal energy can be sufficient to start the process. The goal is to suppress radical formation and propagation.

Solutions:

  • Inhibitor Management: Commercial acrylates contain inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ).[5][6] During an aqueous workup, these can be partially or fully removed. It is crucial to add a fresh inhibitor before heating.

    • Recommended Inhibitors: Use a combination of a radical scavenger and a copper-based inhibitor if compatible with your downstream chemistry.

      • Phenothiazine: 100-200 ppm. Effective at higher temperatures.

      • MEHQ: 200-500 ppm. Requires oxygen to be effective, so a gentle air or nitrogen stream with a small amount of oxygen is sometimes used, but this can be complex to control.

    • Copper(I) Chloride or Bromide: In combination with a ligand, this can be an effective inhibitor. However, it can be difficult to remove and may interfere with subsequent reactions.

  • Temperature Reduction: The primary goal of vacuum distillation is to lower the boiling point to a temperature where polymerization is kinetically insignificant.

    • Aim for a pot temperature below 80-90°C. Based on available data, the boiling point of the related ethyl 3-ethoxyacrylate is 195-196°C at atmospheric pressure.[7] A good vacuum (e.g., <1 mmHg) is essential to achieve a sufficiently low distillation temperature.

  • Oxygen Control: While MEHQ requires oxygen, most radical polymerizations are propagated by it. Unless you are using an oxygen-dependent inhibitor system, ensure your distillation setup is under an inert atmosphere (Nitrogen or Argon) after adding a non-oxygen-dependent inhibitor like phenothiazine.

Detailed Protocol: Stabilizing Crude Product for Distillation

  • After your aqueous workup, ensure the organic phase containing the crude product is thoroughly dried with an agent like anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Add phenothiazine to the crude product to a final concentration of 200 ppm (200 mg per 1 kg of crude product).

  • Swirl the flask to dissolve the inhibitor completely before heating.

  • Proceed immediately to vacuum distillation.

Question 2: My final product purity is low after distillation. What are the likely impurities and how do I remove them?

Answer:

Low purity can stem from co-distilling impurities with similar boiling points or thermal degradation of the product. The identity of impurities is highly dependent on the synthetic route used.

Causality: Impurities can arise from unreacted starting materials, side-products, or decomposition.

Common Impurities & Purification Strategies:

Impurity SourcePotential ImpuritiesBoiling Point CharacteristicsRecommended Purification Method
Synthesis Reactants Ethanol, Triethyl orthoformate, Ethyl acrylate, Ethyl bromoacetateLower boiling than the productA good fractional distillation column (e.g., Vigreux) should separate these. Ensure the initial fraction (forerun) is collected separately.[8][9]
Synthesis Byproducts (Z)-isomer of the product, Ethyl 3,3-diethoxypropionateVery close to the productFractional distillation may not be sufficient. Flash column chromatography is the preferred method.
Hydrolysis 3-ethoxy-2-methylacrylic acidHigher boiling, potentially non-volatileAn aqueous wash with a mild base (e.g., 5% sodium bicarbonate solution) before distillation will convert the acid to its salt, which remains in the aqueous phase.[10]
Polymerization Oligomers/Polymers of the acrylateNon-volatileThese will remain in the distillation pot. If the product is contaminated, filtration through a plug of basic alumina can remove oligomers.[11]

Workflow for Diagnosing and Removing Impurities:

Caption: A logical workflow for purifying crude this compound.

Question 3: I'm using flash chromatography, but the product seems to be degrading on the column. What's causing this and what are my options?

Answer:

Acrylates can be sensitive to both acidic and basic conditions. Standard silica gel is slightly acidic and can catalyze hydrolysis or other side reactions, especially if the elution process is slow.

Causality: The silica surface contains acidic silanol groups (Si-OH). These can protonate the ester or ether oxygen atoms, making them susceptible to nucleophilic attack by trace water in the solvent, leading to hydrolysis.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent system. Add 1-2% triethylamine (or another suitable base like pyridine) by volume relative to the solvent. Mix thoroughly and then pack the column. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative for acid-sensitive compounds. Use activity grade II or III. Basic alumina can also be used but may cause other issues if your molecule is base-sensitive.[11]

    • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase (C18) flash chromatography can be effective, though it is often more expensive and requires different solvent systems (e.g., acetonitrile/water or methanol/water).[12]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions beforehand and elute the product as efficiently as possible. Use positive pressure ("flash") to speed up the separation.

Recommended Eluent System (Silica Gel): A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.

  • Starting Gradient: 5% Ethyl Acetate / 95% Hexanes.

  • Increase Polarity: Gradually increase the ethyl acetate concentration to 10%, 15%, etc., based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and safety properties of pure this compound?

  • Appearance: Colorless to light yellow liquid.

  • Molecular Formula: C₈H₁₄O₃[13]

  • Molecular Weight: 158.20 g/mol [14]

  • Boiling Point: Data is limited for this specific compound, but related structures suggest a high boiling point at atmospheric pressure (e.g., ethyl 3-ethoxyacrylate at 195-196 °C).[7] Distillation must be performed under high vacuum.

  • Safety: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[15] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Q2: How should I store the purified product to ensure its stability?

Store the purified product under the following conditions:

  • Temperature: 2-8°C (refrigerated).[7][14]

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and moisture absorption.

  • Inhibitor: Add a small amount of an inhibitor like MEHQ (100-200 ppm) for long-term storage, especially if it will be exposed to light or higher temperatures.

  • Container: Use an amber glass bottle to protect it from light.

Q3: What analytical methods are best for assessing the final purity?

A combination of methods is ideal for a comprehensive assessment:

  • Gas Chromatography (GC): Excellent for detecting volatile impurities and quantifying the purity percentage. A patent for a related synthesis mentions using a gas phase normalization method for purity assessment.[16]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the (E)-isomer and can detect and identify isomeric impurities (like the Z-isomer) and other organic byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities, such as oligomers or acidic byproducts.[12]

Visualizing a Purification Workflow:

Caption: Key components of a fractional vacuum distillation setup for purifying acrylates.

References

Technical Support Center: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an appropriate phosphonate ylide with an aldehyde or ketone, which generally provides excellent E-selectivity.[1][2] Alternative routes, such as those involving the bromination of ethyl propenoate followed by etherification and cracking, have been reported but are often associated with harsh reaction conditions and the formation of numerous byproducts, making purification challenging.[3]

Q2: What is the primary stereoisomeric impurity I should be aware of?

A2: The primary stereoisomeric impurity is the (Z)-isomer, ethyl (Z)-3-ethoxy-2-methylacrylate. While the Horner-Wadsworth-Emmons reaction strongly favors the formation of the (E)-isomer, trace amounts of the (Z)-isomer can still be formed.[1][2] The ratio of (E) to (Z) isomers can be influenced by reaction conditions such as the base used and the temperature.

Q3: What are other potential process-related impurities?

A3: Besides the (Z)-isomer, other potential impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Such as the initial aldehyde/ketone and the phosphonate reagent.

  • Byproducts of the HWE reaction: The phosphate byproduct is a major one, which is typically water-soluble and easily removed during workup.[1]

  • Solvent residues: Residual solvents used in the reaction or purification steps.

  • Side-products from alternative syntheses: If using a route involving bromination and elimination, impurities could include di-ethoxylated compounds or incompletely eliminated intermediates.[3]

Q4: How can I confirm the stereochemistry of my final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the stereochemistry of the double bond. The coupling constant (J-value) between the vinylic protons in the 1H NMR spectrum can distinguish between the (E) and (Z) isomers. For α,β-unsaturated esters, the coupling constant for trans protons (E-isomer) is typically larger (around 12-18 Hz) than for cis protons (Z-isomer, around 7-12 Hz).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure all reagents are pure and dry.- Check the reaction temperature and time; consider extending the reaction duration.- Verify the stoichiometry of the reactants.
Poor quality of reagents.- Use freshly distilled or purified starting materials.- Ensure the base used for the ylide formation is active.
Presence of (Z)-Isomer Reaction conditions not optimized for E-selectivity.- Use a non-coordinating base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).- Perform the reaction at a lower temperature.
Multiple Spots on TLC / Peaks in GC Presence of multiple impurities.- Review the purification method. Consider column chromatography with a different solvent system or recrystallization.- Analyze the crude product by GC-MS or LC-MS to identify the impurities and trace their origin.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.- Purify the product further using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC).
Inconsistent Spectroscopic Data Isomeric mixture or presence of unexpected byproducts.- Re-purify the sample.- Perform detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to fully characterize the structure and identify any impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is a general representation of the HWE reaction tailored for this specific synthesis.

Materials:

  • Triethyl 2-phosphonopropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl glyoxylate or a related ethoxyacetaldehyde derivative

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl 2-phosphonopropionate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add the aldehyde (e.g., ethyl glyoxylate, 1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Typical Purity Profile and Impurity Levels

Compound Typical Purity (%) Common Impurities Typical Impurity Level (%) Analytical Method
This compound> 98%Ethyl (Z)-3-ethoxy-2-methylacrylate< 1.0%GC, 1H NMR
Unreacted Aldehyde< 0.5%GC
Triethyl 2-phosphonopropionate< 0.5%LC-MS
Diethyl phosphate byproduct< 0.1%Washed out during workup
Residual Solvents (e.g., THF, Ethyl Acetate)< 0.5%1H NMR, GC-HS

Note: The values presented are typical and may vary depending on the specific reaction conditions and purification methods used.

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting start Starting Materials (Phosphonate, Aldehyde, Base) reaction Horner-Wadsworth-Emmons Reaction start->reaction workup Aqueous Workup reaction->workup tlc TLC Monitoring reaction->tlc purification Column Chromatography workup->purification product Pure this compound purification->product gcms GC-MS Analysis (Impurity Profiling) purification->gcms nmr NMR Spectroscopy (Structure & Isomer Ratio) purification->nmr hplc HPLC Analysis (Purity Assessment) purification->hplc fail Impurity Detected / Low Yield gcms->fail Impurity > Limit pass Product Meets Specification gcms->pass nmr->fail Incorrect Isomer Ratio nmr->pass hplc->fail Purity < Specification hplc->pass fail->purification Re-purify

Caption: Workflow for the synthesis and analysis of this compound.

Logical Relationship of Potential Impurities

G cluster_starting_materials Starting Material Impurities cluster_side_reactions Side Reaction Products cluster_other Other Impurities product This compound sm1 Unreacted Phosphonate sm1->product Source sm2 Unreacted Aldehyde sm2->product Source isomer (Z)-Isomer isomer->product Related to byproduct Phosphate Byproduct byproduct->product Generated with solvent Residual Solvents solvent->product Contaminant

Caption: Sources of common impurities in the synthesis of the target compound.

References

Technical Support Center: Troubleshooting the Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. As a key intermediate in various synthetic pathways, including the preparation of respiratory syncytial virus (RSV) fusion inhibitors, achieving a high-yield, stereoselective synthesis is critical.[1] This document provides in-depth, field-proven insights in a question-and-answer format to diagnose and resolve common experimental failures.

Synthesis Overview: A Common Pathway

A prevalent and effective method for synthesizing this compound involves the reaction of ethyl 2-methyl-3-oxobutanoate with triethyl orthoformate in the presence of an acid catalyst, followed by the elimination of ethanol. This approach is often favored for its directness and control over stereochemistry.

The overall transformation is outlined below:

cluster_0 Reaction Pathway A Ethyl 2-methyl-3-oxobutanoate C Intermediate (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) A->C + Acetic Anhydride (Catalyst/Dehydrating Agent) B Triethyl Orthoformate B->C D Final Product This compound C->D - Ethanol (Heat)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is extremely low, or I've isolated no desired product. What are the primary areas to investigate?

This is the most frequent issue and can stem from several factors, from starting material integrity to reaction conditions. A systematic check is essential.

A. Purity of Starting Material: Ethyl 2-methyl-3-oxobutanoate

  • The Problem: The primary precursor, ethyl 2-methyl-3-oxobutanoate, is often synthesized via alkylation of ethyl acetoacetate or similar β-keto esters.[2][3][4] Commercial sources may contain impurities like the unmethylated ethyl acetoacetate.[5] These impurities can consume reagents and lead to a complex mixture of side products.

  • The Causality: The reaction's success hinges on the specific reactivity of the α-methyl β-ketoester. The presence of ethyl acetoacetate, which is more acidic and unhindered, can lead to preferential side reactions, significantly depressing the desired reaction pathway.

  • Solution: Always verify the purity of your ethyl 2-methyl-3-oxobutanoate before use. If purity is questionable, purification by vacuum distillation or flash column chromatography is strongly recommended.[5]

B. Reagent Quality and Stoichiometry

  • The Problem: Degradation of reagents or incorrect molar ratios can halt the reaction.

  • The Causality: Triethyl orthoformate is susceptible to hydrolysis. The presence of water will consume the orthoformate and can prevent the formation of the key enol ether intermediate. Acetic anhydride, often used as a catalyst and dehydrating agent, must be fresh to effectively drive the reaction.

  • Solution: Use freshly opened or properly stored anhydrous reagents. Verify calculations for molar equivalents. A slight excess of the orthoformate is common to drive the reaction to completion.

ReagentCommon IssueRecommended Action
Triethyl Orthoformate Hydrolysis due to moistureUse a freshly opened bottle or distill before use.
Acetic Anhydride Hydrolysis to acetic acidUse a new bottle; avoid old reagents that smell strongly of acetic acid.
Base (if applicable) Incorrect stoichiometry or activityUse a stoichiometric amount of a non-nucleophilic base if the pathway requires it. For Claisen-type precursors, sodium ethoxide is common but must be prepared from clean sodium in anhydrous ethanol.[4][6]

C. Reaction Conditions

  • The Problem: Sub-optimal temperature, reaction time, or atmospheric conditions can prevent the reaction from reaching completion.

  • The Causality: The formation of the enol ether intermediate from the β-ketoester and orthoformate typically requires heating to overcome the activation energy and drive off the ethanol byproduct.[7] Reactions involving enolates are highly sensitive to moisture and oxygen.

  • Solution:

    • Temperature Control: Ensure the reaction is heated to reflux as specified in the protocol (often for several hours) to ensure the elimination of ethanol.[8]

    • Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Do not proceed to workup until the starting material is consumed.[3]

Q2: My product is a mixture of (E) and (Z) isomers. How can I increase the selectivity for the desired (E)-isomer?
  • The Problem: The formation of the undesired (Z)-isomer complicates purification and reduces the yield of the target molecule.

  • The Causality: The stereochemical outcome is determined by the reaction mechanism. In the reaction of a β-ketoester with triethyl orthoformate, the resulting enol ether intermediate exists in equilibrium. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the ester and the ethoxy group. Reactions run under thermodynamic control (higher temperatures, longer reaction times) will favor the (E)-isomer. If a Wittig-type approach is used, the stereochemistry is dictated by the nature of the ylide; stabilized ylides, such as the one required for this synthesis, strongly favor the (E)-alkene.[9][10]

  • Solution:

    • Ensure Thermodynamic Control: When using the orthoformate route, allow the reaction to proceed at reflux for a sufficient duration (e.g., 6+ hours) to ensure the system reaches thermodynamic equilibrium, which favors the more stable (E)-isomer.[8]

    • Alternative Routes: If stereoselectivity remains an issue, consider a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonate ylide. These reactions are well-documented to provide high (E)-selectivity for α,β-unsaturated esters.[11]

Q3: My NMR spectrum is complex and shows many unexpected peaks. What are the most likely side products?
  • The Problem: The presence of multiple byproducts makes purification difficult and indicates a flawed reaction.

  • The Causality: Side products can arise from several sources:

    • Self-Condensation: If using a strong base like sodium ethoxide to generate an enolate from the starting β-ketoester, self-Claisen condensation can occur, leading to dimers and other high-molecular-weight impurities.[12][13]

    • Reaction with Impurities: As mentioned in Q1A, impurities in the starting ketoester will lead to their own corresponding products.

    • Incomplete Reaction: The intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, may be present if the reaction is not driven to completion.[14]

    • Hydrolysis: During aqueous workup, acidic or basic conditions can potentially hydrolyze the ester or enol ether functionalities if not properly controlled.

  • Solution:

    • Purify Starting Materials: This is the most critical step to prevent a cascade of side reactions.[5]

    • Control Stoichiometry: Use precise amounts of reagents. Avoid a large excess of strong base.

    • Monitor Reaction: Follow the reaction by TLC/GC to ensure full conversion of the starting material and key intermediates.

    • Careful Workup: Neutralize the reaction mixture carefully during workup to avoid harsh pH conditions that could degrade the product.

Optimized Protocols & Workflows

Protocol 1: Purification of Ethyl 2-methyl-3-oxobutanoate

This protocol is essential if the purity of the commercial starting material is below 98% or unknown.

  • Setup: Assemble a vacuum distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

  • Charge Flask: Add the crude ethyl 2-methyl-3-oxobutanoate to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Slowly reduce the pressure and begin heating the flask gently with an oil bath.

  • Collect Fraction: Collect the fraction boiling at the correct temperature and pressure (approx. 80 °C at 20 mmHg).[5] Discard any initial low-boiling fractions or high-boiling residue.

  • Verification: Confirm the purity of the distilled product by GC or NMR before proceeding.

Protocol 2: Optimized Synthesis of this compound

This procedure is a synthesized protocol based on common literature methods for reacting a β-ketoester with an orthoformate.[7]

  • Apparatus Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add purified ethyl 2-methyl-3-oxobutanoate (1.0 eq).

  • Reagent Addition: Add triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture to a gentle reflux (typically 120-140 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or GC. The reaction is typically complete after 6-8 hours when the starting ketoester spot is no longer visible.[3]

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

Logical Troubleshooting Workflow

If your synthesis fails, follow this decision tree to diagnose the issue.

start_node start_node problem_node problem_node check_node check_node solution_node solution_node start Synthesis Failed problem Low / No Yield? start->problem check_sm Check Starting Material Purity (GC/NMR) problem->check_sm Yes sm_impure Impure? check_sm->sm_impure purify_sm Purify by Vacuum Distillation (Protocol 1) sm_impure->purify_sm Yes sm_pure Pure sm_impure->sm_pure No check_cond Check Reaction Conditions (Anhydrous? Inert? Temp?) sm_pure->check_cond cond_bad Conditions Faulty? check_cond->cond_bad fix_cond Flame-dry glassware, use N2/Ar, verify temp cond_bad->fix_cond Yes cond_ok Conditions OK cond_bad->cond_ok No check_reagents Check Reagents (Fresh? Anhydrous?) cond_ok->check_reagents reagents_bad Reagents Old/Wet? check_reagents->reagents_bad use_new_reagents Use fresh/distilled reagents reagents_bad->use_new_reagents Yes reagents_ok All Checks OK reagents_bad->reagents_ok No consult_lit Consult Senior Scientist/ Re-evaluate Synthetic Route reagents_ok->consult_lit

Caption: A step-by-step workflow for troubleshooting low-yield synthesis.

Data Reference Table
PropertyValueSource
Molecular Formula C₈H₁₄O₃[15]
Molecular Weight 158.19 g/mol [15]
IUPAC Name ethyl (E)-3-ethoxy-2-methylprop-2-enoate[15]
CAS Number 1085699-23-5[1][15]
Boiling Point (Predicted) ~190-200 °C at 760 mmHgN/A
¹H NMR (CDCl₃) δ (ppm): ~7.4 (s, 1H, =CH), ~4.2 (q, 2H, OCH₂CH₃), ~3.9 (q, 2H, =CHOCH₂CH₃), ~1.9 (s, 3H, =CCH₃), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (t, 3H, =CHOCH₂CH₃)Predicted

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl (E)-3-Ethoxy-2-Methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The primary focus of this guide is the widely-used condensation reaction between ethyl 2-methylacetoacetate and triethyl orthoformate, a robust method for generating the target α,β-unsaturated ester.

Reaction Overview and Mechanism

The synthesis of this compound is most commonly achieved via the acid-catalyzed condensation of ethyl 2-methylacetoacetate with triethyl orthoformate. Acetic anhydride is frequently employed as both a catalyst and a water scavenger.

Overall Reaction Scheme:

The reaction proceeds through the formation of an enol or enolate intermediate from the β-ketoester, which then attacks the electrophilic orthoformate. Subsequent elimination of ethanol yields the desired product. The (E)-isomer is generally the thermodynamically favored product due to steric considerations.

Reaction Mechanism Diagram

Reaction_Mechanism Fig 1. Proposed Reaction Mechanism cluster_reactants Reactants cluster_products Products & Byproducts Ketoester Ethyl 2-methylacetoacetate Enol Enol Intermediate Ketoester->Enol Tautomerization (catalyzed by Ac2O) Orthoformate Triethyl Orthoformate HC(OEt)3 ActivatedOrthoformate Activated Electrophile [HC(OEt)2]+ Orthoformate->ActivatedOrthoformate Activation by Ac2O Catalyst Acetic Anhydride (Ac2O) Adduct Tetrahedral Adduct Enol->Adduct Nucleophilic Attack ActivatedOrthoformate->Adduct Product This compound Adduct->Product Elimination of 2x EtOH Byproducts Ethanol (x2) Acetic Acid

Caption: Fig 1. Proposed Reaction Mechanism.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization will likely be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-methylacetoacetate (CAS 609-14-3)[1]

  • Triethyl orthoformate (CAS 122-51-0)[2]

  • Acetic Anhydride (CAS 108-24-7)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry 250 mL round-bottom flask, add ethyl 2-methylacetoacetate (0.1 mol, 14.42 g).

  • Add triethyl orthoformate (0.12 mol, 17.79 g, 1.2 eq).

  • Add acetic anhydride (0.15 mol, 15.31 g, 1.5 eq).

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a fractional distillation apparatus. Carefully distill the reaction mixture under reduced pressure to remove unreacted starting materials and acetic acid/anhydride.

  • Collect the product fraction at the appropriate boiling point and pressure. The expected boiling point for this compound is not widely reported, but similar structures suggest a high boiling point requiring vacuum distillation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: Low conversion is a frequent issue stemming from several factors.

  • Insufficient Heating/Time: This condensation requires significant thermal energy to overcome the activation barrier. Ensure your reaction mixture is vigorously refluxing. If TLC/GC analysis shows significant starting material after the standard 6 hours, consider extending the reflux time to 8-10 hours.

  • Reagent Quality and Moisture: This reaction is highly sensitive to water. Moisture will hydrolyze the triethyl orthoformate and acetic anhydride, rendering them ineffective. Use freshly opened or distilled reagents. Ensure all glassware is oven-dried before use. The use of triethyl orthoformate is a well-established method for reactions involving active methylene groups.[3]

  • Improper Stoichiometry: An excess of triethyl orthoformate is used to drive the reaction forward. A 1.2 to 1.5 molar equivalent ratio relative to the ketoester is recommended. Acetic anhydride acts as both a catalyst and a water scavenger; using at least 1.5 equivalents is critical to consume any generated water and drive the equilibrium.

  • Inefficient Mixing: Ensure the magnetic stirrer is providing vigorous agitation to maintain a homogeneous reaction mixture, especially during the initial heating phase.

Troubleshooting Workflow

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckMoisture Are reagents anhydrous? Is glassware oven-dried? Start->CheckMoisture CheckTemp Is the reaction at a vigorous reflux (120-140°C)? CheckMoisture->CheckTemp Yes FixMoisture Action: Use freshly distilled reagents and dry glassware. CheckMoisture->FixMoisture No CheckTime Has the reaction run for at least 6-8 hours? CheckTemp->CheckTime Yes FixTemp Action: Increase heating mantle temperature to ensure reflux. CheckTemp->FixTemp No CheckReagents Are reagent ratios correct? (Orthoformate: 1.2-1.5 eq Ac2O: 1.5+ eq) CheckTime->CheckReagents Yes FixTime Action: Extend reaction time and monitor by TLC/GC. CheckTime->FixTime No FixReagents Action: Verify calculations and re-run with correct stoichiometry. CheckReagents->FixReagents No

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Q2: My TLC shows multiple spots and the final product is impure after distillation. What are the likely side products?

A2: The formation of side products can complicate purification.

  • Self-Condensation of Ketoester: At high temperatures, ethyl 2-methylacetoacetate can undergo self-condensation. This is typically minimized by the faster, desired reaction with triethyl orthoformate. Ensuring the orthoformate is present in excess can suppress this pathway.

  • Formation of Ethyl (Z)-3-ethoxy-2-methylacrylate: While the (E)-isomer is thermodynamically favored, some (Z)-isomer may form. Prolonged heating can help equilibrate the mixture to the more stable (E)-isomer. The Horner-Wadsworth-Emmons reaction is well-known for producing predominantly E-alkenes due to thermodynamic control.[4][5] While this is not an HWE reaction, the same principle of thermodynamic stability favoring the trans (E) product often applies.

  • Acetylated Byproducts: The use of acetic anhydride can potentially lead to N-acetylation if any amine contaminants are present, or O-acetylation of the enol, though this is usually reversible and leads to the desired product.

Purification Strategy: If fractional distillation is insufficient, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is the recommended method for separating the desired (E)-product from isomers and polar impurities.

Q3: Can I use a different catalyst instead of acetic anhydride?

A3: Yes, other catalysts can be employed, though with varying efficacy.

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) have been used in similar Knoevenagel-type condensations to activate the carbonyl or orthoformate component.[6] This may allow for lower reaction temperatures but requires careful screening and removal post-reaction.

  • Protic Acids: Strong protic acids like p-toluenesulfonic acid (p-TsOH) can catalyze the reaction, but they can also promote side reactions and decomposition at high temperatures.[7]

  • Acetic Anhydride's Dual Role: It's important to remember that acetic anhydride is highly effective because it acts as both a catalyst and an in-situ water scavenger, driving the reaction to completion. Any alternative catalyst system must also account for water removal.

Frequently Asked Questions (FAQs)

Q: What is the specific role of triethyl orthoformate? A: Triethyl orthoformate serves as the electrophilic source of the ethoxymethylene group (=CH-OEt) that is installed at the alpha-carbon of the original ketoester. It is an acetal of ethyl formate and is more reactive than an ester under these conditions.[2][3]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The product, being less polar than the starting ketoester, will have a higher Rf value. Spot the reaction mixture against a spot of the starting material. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) can be used.

Q: What are the primary safety concerns with this reaction? A:

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The reaction is run at high temperatures (120-140°C), posing a risk of thermal burns. Use a proper heating mantle and ensure the apparatus is securely clamped.

  • Vacuum Distillation: Exercise caution during vacuum distillation. Ensure your glassware has no star cracks and use a safety shield.

Q: Can this method be used to synthesize other analogs? A: Yes, this general methodology is quite versatile. Using different β-ketoesters will change the substitution at the α-position. Using other orthoesters, such as trimethyl orthoformate, will change the β-alkoxy group to a methoxy group, for example.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended RangeRationale & Impact on Outcome
Temperature 120 - 140 °C (Reflux)Below 120°C: Reaction rate is very slow, leading to low conversion. Above 140°C: Increased risk of side product formation and decomposition.
Reaction Time 4 - 8 hoursInsufficient time leads to incomplete reaction. Monitor by TLC/GC to determine the optimal endpoint. Prolonged time may improve E/Z ratio.
Orthoformate Stoichiometry 1.2 - 1.5 eqA slight excess is required to drive the reaction equilibrium towards the products.
Acetic Anhydride Stoichiometry >1.5 eqActs as a catalyst and water scavenger. A significant excess ensures all generated water is removed, preventing hydrolysis of the orthoformate.

References

Technical Support Center: Synthesis of Ethyl (E)-3-Ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with high stereoselectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of α,β-unsaturated esters, predominantly yielding the (E)-isomer.[1][2][3][4] This method involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of this compound, the key precursors are triethyl 2-phosphonopropionate and an ethoxymethylenating agent.

Q2: What are the starting materials for the Horner-Wadsworth-Emmons synthesis of this compound?

A2: The primary starting materials are:

  • Triethyl 2-phosphonopropionate: This is the phosphonate reagent that forms the backbone of the acrylate.[5]

  • Triethyl orthoformate: This compound serves as the source of the ethoxy group at the 3-position.[6][7]

  • A strong base: Such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) is required to deprotonate the phosphonate and form the reactive ylide.

Q3: How can I improve the (E)-stereoselectivity of the reaction?

A3: The HWE reaction inherently favors the formation of the (E)-alkene.[1][2] To further enhance this selectivity, consider the following factors:

  • Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can increase (E)-selectivity.[2]

  • Choice of Base and Cation: The use of lithium-based reagents can favor the (E)-isomer.[2]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used and can influence the stereochemical outcome.

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include:

  • Formation of the (Z)-isomer: While the HWE reaction favors the (E)-isomer, some (Z)-isomer may form, complicating purification.

  • Self-condensation of the phosphonate: If the reaction conditions are not carefully controlled, the phosphonate can react with itself.

  • Incomplete reaction: This can be due to insufficient base, low reaction temperature, or short reaction time.

  • Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ethyl ester group, especially during workup.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through fractional distillation under reduced pressure.[5] Column chromatography on silica gel can also be employed for high-purity samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or insufficient base.- Use fresh, high-purity base. - Ensure anhydrous reaction conditions as bases like NaH react with water. - Use a sufficient molar excess of the base.
2. Low reaction temperature.- While some HWE reactions are performed at low temperatures, warming the reaction to room temperature or slightly above may be necessary to drive it to completion.[2]
3. Poor quality of starting materials.- Purify starting materials before use. Triethyl 2-phosphonopropionate can be purified by fractional distillation.[5]
Low (E)-Stereoselectivity (High percentage of (Z)-isomer) 1. Reaction conditions favor the (Z)-isomer.- Adjust the reaction temperature; higher temperatures often favor the (E)-isomer.[2] - Experiment with different bases and solvents. Lithium-based reagents in THF can enhance (E)-selectivity.[2]
Presence of Unreacted Starting Materials 1. Insufficient reaction time.- Increase the reaction time and monitor the reaction progress by TLC or GC.
2. Inadequate mixing.- Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
Formation of Byproducts 1. Side reactions due to moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Polymerization of the acrylate product.- Store the purified product at a low temperature and consider the addition of a radical inhibitor like hydroquinone if polymerization is a concern.

Experimental Protocols

Protocol 1: Synthesis of Triethyl 2-phosphonopropionate

This protocol describes the synthesis of the key phosphonate precursor via the Michaelis-Arbuzov reaction.

Materials:

  • Ethyl 2-bromopropionate

  • Triethyl phosphite

  • Anhydrous toluene (optional, as a solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-bromopropionate and a slight molar excess of triethyl phosphite.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to reflux (typically 150-160 °C) for several hours.

  • Monitor the reaction progress by observing the cessation of ethyl bromide evolution or by TLC/GC analysis.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure triethyl 2-phosphonopropionate.[5]

Protocol 2: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol outlines the stereoselective synthesis of the target molecule.

Materials:

  • Triethyl 2-phosphonopropionate[5]

  • Triethyl orthoformate[6][7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) dispersion.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add triethyl orthoformate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Data Presentation

Phosphonate ReagentAldehyde/KetoneBaseSolventTemperatureYield (%) of (E)-isomer
Triethyl phosphonoacetateBenzaldehydeNaHTHFRoom Temp.>95
Triethyl phosphonoacetateCyclohexanoneNaHDMEReflux85-90
Triethyl 2-phosphonopropionateFurfuralNaHDMFRoom Temp.81

Visualizations

Experimental Workflow for this compound Synthesis

G Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Purification Ethyl 2-bromopropionate Ethyl 2-bromopropionate Arbuzov Reaction Arbuzov Reaction Ethyl 2-bromopropionate->Arbuzov Reaction Triethyl phosphite Triethyl phosphite Triethyl phosphite->Arbuzov Reaction Triethyl 2-phosphonopropionate Triethyl 2-phosphonopropionate Arbuzov Reaction->Triethyl 2-phosphonopropionate Ylide Formation Ylide Formation Triethyl 2-phosphonopropionate->Ylide Formation NaH NaH NaH->Ylide Formation THF THF THF->Ylide Formation HWE Reaction HWE Reaction Ylide Formation->HWE Reaction Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->HWE Reaction Crude Product Crude Product HWE Reaction->Crude Product Workup Workup Crude Product->Workup Distillation Distillation Workup->Distillation Final Product This compound Distillation->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Check Workup Procedure Check Workup Procedure Low Yield->Check Workup Procedure Purity of Phosphonate Purity of Phosphonate Check Starting Materials->Purity of Phosphonate Activity of Base Activity of Base Check Starting Materials->Activity of Base Anhydrous Solvents Anhydrous Solvents Check Starting Materials->Anhydrous Solvents Reaction Time Reaction Time Check Reaction Conditions->Reaction Time Reaction Temperature Reaction Temperature Check Reaction Conditions->Reaction Temperature Inert Atmosphere Inert Atmosphere Check Reaction Conditions->Inert Atmosphere Incomplete Extraction Incomplete Extraction Check Workup Procedure->Incomplete Extraction Product Loss During Distillation Product Loss During Distillation Check Workup Procedure->Product Loss During Distillation Hydrolysis Hydrolysis Check Workup Procedure->Hydrolysis

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Stability of Ethyl (E)-3-ethoxy-2-methylacrylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl (E)-3-ethoxy-2-methylacrylate. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve challenges in your experiments.

Introduction: A Molecule with Dual Reactivity

This compound is a versatile building block in organic synthesis. Its chemical structure features two key functional groups: an α,β-unsaturated ester and an enol ether. This duality is the primary determinant of its reactivity and stability profile, particularly under acidic conditions. Understanding the interplay between these two groups is crucial for successful experimental design and execution.

The enol ether is highly susceptible to acid-catalyzed hydrolysis, a reaction that is often significantly faster than the hydrolysis of the ester functionality. This guide will delve into the mechanisms of degradation, provide methods for stability assessment, and offer solutions to common problems encountered during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant degradation of my this compound during an aqueous acidic workup. What is the likely cause?

Answer: The most probable cause of degradation is the acid-catalyzed hydrolysis of the enol ether functionality. Enol ethers are highly sensitive to acidic conditions, readily breaking down to form a β-keto ester and ethanol. This reaction is typically much faster than the hydrolysis of the ethyl ester group.

The mechanism involves protonation of the α-carbon of the enol ether, which is the carbon atom adjacent to the ether oxygen and part of the double bond. This protonation forms a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the electrophilic carbon, leading to a hemiacetal intermediate. This intermediate subsequently decomposes to yield ethyl 2-formylpropanoate and ethanol.[1][2]

Troubleshooting Steps:

  • Minimize Contact Time with Acid: Perform your acidic workup as rapidly as possible.

  • Use Weaker Acids: If your protocol allows, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, citric acid) or a buffered acidic solution.

  • Lower the Temperature: Conduct the workup at a reduced temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis.

  • Use a Biphasic System: If possible, extract your product into a non-polar organic solvent immediately after neutralization to minimize its exposure to the aqueous acidic phase.

FAQ 2: Can the ester group also hydrolyze under acidic conditions? How can I differentiate between enol ether and ester hydrolysis?

Answer: Yes, the ethyl ester group can also undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, (E)-3-ethoxy-2-methylacrylic acid, and ethanol.[3][4][5] This reaction is the reverse of Fischer esterification and is generally a slower process compared to enol ether hydrolysis.[4]

Differentiating Between the Two Degradation Pathways:

You can use analytical techniques to identify the degradation products and thus determine the primary degradation pathway:

  • ¹H NMR Spectroscopy:

    • Enol Ether Hydrolysis Product (Ethyl 2-formylpropanoate): Look for the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) and the disappearance of the enol ether vinyl proton signal.

    • Ester Hydrolysis Product ((E)-3-ethoxy-2-methylacrylic acid): Observe the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate and identify the parent compound and its degradation products based on their mass-to-charge ratio.

The following table summarizes the expected molecular weights of the key compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₄O₃158.19
Ethyl 2-formylpropanoateC₆H₁₀O₃130.14
(E)-3-ethoxy-2-methylacrylic acidC₆H₁₀O₃130.14
FAQ 3: What is the optimal pH range for storing this compound in an aqueous solution for a short period?

Answer: For short-term storage in aqueous solutions, it is crucial to maintain a neutral to slightly basic pH (pH 7-8). Acidic conditions will promote the rapid hydrolysis of the enol ether. While strongly basic conditions (pH > 10) can lead to saponification (base-catalyzed ester hydrolysis), this process is generally slower than acid-catalyzed enol ether hydrolysis at room temperature. For any prolonged storage, it is highly recommended to store the compound neat (undiluted) or in an anhydrous aprotic solvent at low temperatures.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Acidic Media

This protocol outlines a general procedure for assessing the stability of your compound under specific acidic conditions using HPLC.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 3, 4, 5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Initiate the Stability Study:

    • Pipette a known volume of the stock solution into separate vials containing the buffer solutions of different pH values to achieve a final desired concentration (e.g., 100 µg/mL).

    • Maintain the vials at a constant temperature (e.g., 25 °C or 40 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by neutralizing the sample with a suitable base if necessary.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.

    • Quantify the percentage of the remaining parent compound at each time point.

Protocol 2: A Workup Procedure to Minimize Degradation

This protocol provides a modified workup procedure to minimize the acid-induced degradation of this compound.

  • Cool the Reaction Mixture: Before starting the workup, cool the reaction mixture to 0-5 °C in an ice bath.

  • Use a Pre-cooled Quenching Solution: Add a pre-cooled, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the reaction. Avoid strong bases if other functional groups are sensitive.

  • Rapid Extraction: Immediately extract the aqueous layer with a cold, non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times to ensure complete recovery.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathway of this compound under acidic conditions.

degradation_pathway parent This compound protonation Protonation at α-carbon parent->protonation + H⁺ intermediate Resonance-stabilized Oxonium Ion protonation->intermediate hydrolysis Nucleophilic attack by H₂O intermediate->hydrolysis + H₂O hemiacetal Hemiacetal Intermediate hydrolysis->hemiacetal decomposition Decomposition hemiacetal->decomposition product1 Ethyl 2-formylpropanoate decomposition->product1 product2 Ethanol decomposition->product2

Caption: Acid-catalyzed hydrolysis of the enol ether moiety.

Summary of Key Stability Considerations

ParameterRecommendation for Enhanced StabilityRationale
pH Neutral to slightly basic (pH 7-8)Minimizes acid-catalyzed hydrolysis of the enol ether.
Temperature Low temperatures (0-5 °C for workups)Reduces the rate of hydrolysis reactions.
Solvent Anhydrous, aprotic solventsPrevents both acid- and water-mediated degradation.
Acid Choice Weaker organic acids or buffered solutionsLessens the catalytic effect on enol ether hydrolysis.

Concluding Remarks

The stability of this compound is critically dependent on the pH of its environment. The enol ether functionality is the primary site of vulnerability under acidic conditions. By understanding the mechanism of degradation and implementing the recommended handling, workup, and storage procedures, researchers can significantly improve the integrity and yield of their experiments involving this valuable synthetic intermediate.

For further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.

References

Technical Support Center: Stability of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl (E)-3-ethoxy-2-methylacrylate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in basic environments.

Issue 1: Unexpectedly low yield or disappearance of the starting material.

  • Possible Cause: The primary cause for the loss of this compound under basic conditions is the hydrolysis of the ethyl ester group, a reaction commonly known as saponification. Acrylate and methacrylate esters are known to be more readily hydrolyzed in the presence of a base compared to acidic conditions.[1] The enol ether functionality is generally more stable under basic conditions as compared to acidic environments. The hydrolysis of enol ethers to aldehydes and alcohols is known to be slow under neutral or basic conditions.[2]

  • Troubleshooting Steps:

    • pH Control: Carefully monitor and control the pH of your reaction. The rate of hydrolysis for acrylates increases significantly with higher pH.[3][4][5] If possible, use the mildest basic conditions that still allow for your desired reaction to proceed.

    • Temperature Management: Be aware that higher temperatures can accelerate the rate of hydrolysis.[6] If your reaction allows, consider running it at a lower temperature to minimize ester cleavage.

    • Reaction Time: Minimize the exposure time of the compound to basic conditions. Quench the reaction as soon as it is complete.

    • Choice of Base: Strong bases like sodium hydroxide will promote rapid hydrolysis. Consider using a weaker base if compatible with your reaction scheme.

    • Solvent Effects: The choice of solvent can influence the rate of hydrolysis. For instance, in a water-ethanol binary system, the rate of base-catalyzed hydrolysis of ethyl acrylate decreases as the proportion of ethanol increases.[6]

Issue 2: Formation of unexpected byproducts.

  • Possible Cause: The primary degradation product under basic conditions is expected to be the corresponding carboxylate salt (from ester hydrolysis) and ethanol. If other byproducts are observed, consider the possibility of Michael addition if other nucleophiles are present in the reaction mixture. The carbon-carbon double bond in acrylates is electrophilic and can react with nucleophiles.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use analytical techniques such as NMR, LC-MS, and GC-MS to identify the structure of the unexpected byproducts. This information will be crucial in diagnosing the side reaction.

    • Inert Atmosphere: While the primary degradation pathway is hydrolysis, ensure your reaction is performed under an inert atmosphere if you suspect oxidative side reactions, although this is less common for this compound.

    • Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as unwanted nucleophiles.

Frequently Asked Questions (FAQs)

Q1: At what pH should I be concerned about the stability of this compound?

Q2: Is the enol ether moiety of the molecule stable to basic conditions?

A2: Generally, enol ethers are relatively stable under basic conditions. Their hydrolysis to the corresponding carbonyl compound is primarily an acid-catalyzed process.[7][8] Reports indicate that the hydrolysis of enol ethers is slow under neutral or basic conditions.[2]

Q3: What are the expected degradation products of this compound in a basic aqueous solution?

A3: The primary degradation products from base-catalyzed hydrolysis (saponification) are expected to be the salt of (E)-3-ethoxy-2-methylacrylic acid and ethanol.

Q4: Can I use a strong base like NaOH with this compound?

A4: The use of strong bases like sodium hydroxide will significantly accelerate the rate of ester hydrolysis. If your experimental conditions necessitate a strong base, it is crucial to use it at low temperatures and for the shortest possible duration to minimize degradation of your starting material.

Q5: How does temperature affect the stability?

A5: The rate of chemical reactions, including ester hydrolysis, generally increases with temperature. For the base-catalyzed hydrolysis of ethyl acrylate, studies have been conducted at various temperatures to determine the kinetics, confirming the temperature dependence of the reaction rate.[6] It is therefore advisable to conduct reactions at the lowest feasible temperature to enhance the stability of the ester.

Quantitative Data on Stability

While specific kinetic data for the base-catalyzed hydrolysis of this compound is not available in the literature, the following table summarizes the hydrolysis half-life of the parent compound, ethyl acrylate, at various pH levels. This data can serve as a useful approximation for understanding the stability of the ester functionality.

pHTemperature (°C)Half-lifeReference
7253.5 years[3]
825~100 days[3][5]
925~10 days[3][5]
11Not Specified182 minutes[4]

Experimental Protocols

Protocol: Determination of Hydrolytic Stability of this compound under Basic Conditions

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound in a buffered basic solution.

Materials:

  • This compound

  • Buffered aqueous solution at the desired basic pH (e.g., pH 9 or 10)

  • A suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Internal standard for chromatographic analysis (e.g., a stable compound with similar chromatographic properties)

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) system with a suitable detector.

  • Thermostatted reaction vessel or water bath.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or ethanol) to ensure solubility in the aqueous buffer.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel, bring the desired volume of the basic buffer solution to the target temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known amount of the this compound stock solution to the pre-heated buffer with vigorous stirring. The final concentration of the acrylate should be low enough to ensure it remains fully dissolved.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small, precise aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction in the aliquot by adding it to a vial containing a small amount of an acidic solution to neutralize the base.

  • Sample Preparation for Analysis:

    • To each quenched aliquot, add a known amount of the internal standard stock solution.

    • Extract the remaining this compound from the aqueous sample using a suitable organic solvent.

    • Dry the organic extract (e.g., with anhydrous sodium sulfate) and transfer it to a vial for analysis.

  • Analysis:

    • Analyze the samples by HPLC or GC. The method should be validated to ensure good separation of the starting material from any degradation products and the internal standard.

    • Create a calibration curve for this compound using the internal standard to allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, determine the order of the reaction and calculate the rate constant (k) for the hydrolysis at the given pH and temperature. The half-life (t½) can then be calculated from the rate constant.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Experiment shows low yield or unexpected byproducts check_sm Is starting material consumed? start->check_sm analyze_products Analyze reaction mixture by LC-MS, NMR, or GC-MS check_sm->analyze_products hydrolysis_suspected Is the carboxylate salt of the starting material observed? analyze_products->hydrolysis_suspected other_byproducts Are other byproducts present? hydrolysis_suspected->other_byproducts No ester_hydrolysis Primary issue is likely ester hydrolysis (saponification). hydrolysis_suspected->ester_hydrolysis Yes michael_addition Consider Michael addition or other side reactions. other_byproducts->michael_addition Yes optimize Optimize Reaction Conditions other_byproducts->optimize No ester_hydrolysis->optimize check_reagents Check purity of reagents and solvents. michael_addition->check_reagents lower_ph Use milder base or lower pH if possible. optimize->lower_ph lower_temp Reduce reaction temperature. optimize->lower_temp shorter_time Decrease reaction time. optimize->shorter_time end Improved Stability and Yield lower_ph->end lower_temp->end shorter_time->end check_reagents->optimize

Caption: Troubleshooting workflow for instability of this compound.

Degradation_Pathway Potential Degradation Pathway in Basic Conditions reactant This compound reagents + OH⁻ (Base) + H₂O intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic attack on ester carbonyl product1 (E)-3-ethoxy-2-methylacrylate (carboxylate salt) intermediate->product1 product2 Ethanol intermediate->product2 Elimination of ethoxide, followed by protonation

Caption: Primary degradation pathway via base-catalyzed hydrolysis.

References

preventing polymerization of ethyl (E)-3-ethoxy-2-methylacrylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethyl (E)-3-ethoxy-2-methylacrylate to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The polymerization of this compound is typically initiated by a free-radical chain reaction.[1] This process can be triggered by exposure to heat, light (especially UV), oxygen, and contaminants.[2] The presence of these initiators can lead to the formation of free radicals, which then react with the monomer to start a chain reaction, resulting in the formation of long polymer chains and causing the sample to become viscous or solidify.

Q2: What is the recommended storage temperature for this compound?

A2: For optimal stability and to minimize the risk of polymerization, it is recommended to store this compound in a cool, dry place. For unopened containers, long-term storage in a refrigerator at 2-8°C is advisable.[3][4] Once opened, to prevent moisture condensation which can affect stability, it is best to store the container, tightly sealed, at room temperature in a desiccator.

Q3: What type of inhibitor is typically used in this compound, and what is its role?

A3: While specific inhibitor information for this compound is not consistently published by all suppliers, acrylates are commonly stabilized with inhibitors such as the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT).[5][6] These inhibitors function by scavenging free radicals that may initiate the polymerization process.[5] It is important to note that many common inhibitors require the presence of dissolved oxygen to be effective.[6]

Q4: How does oxygen affect the stability of inhibited this compound?

A4: The role of oxygen is crucial for the effectiveness of many common phenolic inhibitors like MEHQ. Oxygen converts the initial free radicals into peroxy radicals, which then react more readily with the inhibitor to terminate the polymerization chain. Therefore, storing the monomer under an air headspace, rather than an inert gas like nitrogen, is often recommended to ensure the inhibitor remains active.[6]

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound can vary depending on the supplier, the inhibitor used, and the storage conditions. When stored under the recommended conditions (refrigerated at 2-8°C for unopened containers and in a cool, dry, dark place for opened containers), the product should remain stable for an extended period. For specific shelf-life information, it is always best to consult the product's certificate of analysis or contact the supplier directly.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Increased Viscosity or Solidification in the Container Polymerization has occurred.- The product is likely unusable and should be disposed of according to safety guidelines.- Review storage conditions to ensure they align with recommendations (cool, dark, dry).- Check for potential exposure to heat, light, or contaminants.
Discoloration of the Monomer Presence of impurities or degradation products.- Discoloration may indicate the onset of degradation, which can precede polymerization.- It is advisable to test a small sample for purity and performance before use.- If in doubt, it is safer to use a fresh, uncompromised batch.
Reduced Reactivity in Experiments Inhibitor concentration is too high or has not been removed.- For applications sensitive to inhibitors, consider passing the monomer through an inhibitor-removal column.- Be aware that removing the inhibitor will significantly decrease the monomer's stability and it should be used immediately.

Experimental Protocols

Visual Inspection and Simple Quality Check for Polymerization

This protocol provides a basic method to assess the quality of this compound before use.

Objective: To visually inspect for signs of polymerization.

Materials:

  • Sample of this compound in its original container.

  • Clean glass pipette or rod.

Procedure:

  • Visual Examination:

    • Observe the sample in its container. The liquid should be clear and free of any suspended particles or cloudiness.

    • Note any discoloration from its expected appearance (typically colorless to faint yellow).[7]

  • Check for Viscosity Changes:

    • Carefully tilt the container and observe the flow of the liquid. It should have a low viscosity, similar to other small molecule esters.

    • If the liquid appears noticeably thicker, more viscous, or gel-like, this is a strong indication of polymerization.

  • Physical Inspection with a Glass Rod:

    • For a more direct assessment, carefully introduce a clean glass pipette or rod into the liquid.

    • Move the rod through the liquid to feel for any resistance or the presence of gelatinous or solid material.

    • Withdraw the rod and observe if any "strings" or thick residues are present, which would indicate the presence of polymers.

Interpretation of Results:

  • Clear, low-viscosity liquid: The monomer is likely free from significant polymerization and suitable for use.

  • Increased viscosity, cloudiness, or presence of solid/gelatinous material: The monomer has undergone polymerization and should not be used for experiments where monomer purity is critical.

Polymerization Prevention Workflow

G start Start: Receiving this compound storage_check Proper Storage Conditions? start->storage_check unopened Store Unopened Container in Refrigerator (2-8°C) storage_check->unopened Unopened opened Store Opened Container at Room Temperature in a Desiccator storage_check->opened Opened pre_use_check Pre-Use Quality Check: Visual & Viscosity Inspection unopened->pre_use_check opened->pre_use_check pass Monomer is Suitable for Use pre_use_check->pass Pass fail Polymerization Detected: - Increased Viscosity - Solidification - Cloudiness pre_use_check->fail Fail dispose Quarantine and Dispose of Material Safely fail->dispose review Review Storage and Handling Procedures dispose->review

Caption: Troubleshooting workflow for preventing and identifying polymerization of this compound.

References

Technical Support Center: Purification of Ethyl (E)-3-ethoxy-2-methylacrylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl (E)-3-ethoxy-2-methylacrylate using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound does not move down the column or moves too slowly.

  • Question: My this compound is stuck at the top of the column. What should I do?

  • Answer: This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (silica gel). This compound is a moderately polar compound. To get it to move, you need to gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you should increase the percentage of ethyl acetate.

Issue 2: The compound comes off the column too quickly, resulting in poor separation.

  • Question: My product is eluting with the solvent front and is not separating from impurities. Why is this happening?

  • Answer: This is the opposite of the previous problem and means your eluent is too polar. The compound is spending too much time in the mobile phase and not interacting enough with the silica gel. You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). Aim for an Rf value between 0.13 and 0.40 for your target compound on a TLC plate for good separation on the column.[1]

Issue 3: The collected fractions are all mixed, with no pure product.

  • Question: I've run the entire column, but every fraction seems to contain a mixture of my product and impurities. What went wrong?

  • Answer: There are several potential causes for this:

    • Improper Column Packing: The silica gel may have been packed unevenly, creating channels that allow the sample to travel down without proper separation. Ensure you pack the column carefully, avoiding air bubbles and cracks.

    • Overloading the Column: You may have loaded too much crude sample onto the column. A general rule of thumb is to use a mass of silica gel that is 25 to 100 times the mass of your crude sample.

    • Incorrect Solvent System: The chosen solvent system may not be adequate to resolve your compound from the impurities. It is crucial to perform thorough TLC analysis with different solvent systems to find one that gives good separation between your product and the impurities.

    • Compound Decomposition: Acrylates can sometimes be unstable on silica gel. If you suspect your compound is degrading on the column, you might consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.

Issue 4: Tailing of the product spot, leading to broad fractions and lower purity.

  • Question: My product is coming off the column, but it's spread out over many fractions. How can I get sharper peaks?

  • Answer: Tailing can be caused by a few factors:

    • Sample Insolubility: If the compound is not fully soluble in the eluent, it can lead to tailing.

    • Acidic Silica: The slightly acidic nature of silica gel can sometimes cause basic compounds to tail. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can help.

    • Running the Column Too Slowly: An excessively slow flow rate can lead to band broadening due to diffusion.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] We recommend starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity based on TLC analysis.

Q2: How do I choose the right stationary phase?

A2: For most applications involving acrylate esters, standard flash silica gel (230-400 mesh) is a suitable stationary phase.[3] If your compound is particularly sensitive to acid, you might consider using neutral alumina or deactivating the silica gel.

Q3: How much sample can I load onto my column?

A3: The amount of sample you can load depends on the difficulty of the separation. For a relatively straightforward separation, you can load up to 1 gram of crude material per 20-40 grams of silica gel. For more challenging separations, a ratio of 1:100 (sample to silica) may be necessary.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[1] This is particularly useful if your compound has poor solubility in the initial, non-polar eluent.

Q5: My compound is visible on the TLC plate, but I can't see any bands on the column. Is this normal?

A5: Yes, this is quite common, especially if your compound is colorless. It is essential to collect fractions systematically and monitor them by TLC to determine where your compound is eluting.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions. The size of the fractions will depend on the size of your column.

  • Gradually increase the polarity of the eluent as the column runs (e.g., from 95:5 to 90:10 to 80:20 hexane:ethyl acetate). This can be done in a stepwise or continuous gradient.

4. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Spot the crude material, the collected fractions, and a pure standard (if available) on the same TLC plate.

  • Visualize the spots under a UV lamp or by staining.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Quantitative Data

The following table provides typical parameters for the purification of this compound and similar compounds by column chromatography. Note that optimal conditions will vary depending on the specific impurity profile of the crude mixture.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.
Optimal Rf on TLC 0.13 - 0.40Provides a good balance between separation and elution time.[1]
Sample to Silica Ratio 1:25 to 1:100 (by mass)Use a higher ratio for more difficult separations.
Expected Yield >85%Dependent on the purity of the crude material and the efficiency of the separation.
Expected Purity >98%Can be achieved with careful optimization of the chromatographic conditions.

Visualizations

experimental_workflow prep 1. Prepare Column (Slurry Packing) load 2. Load Sample (Wet or Dry Loading) prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions isolate 7. Isolate Product (Rotary Evaporation) combine->isolate analyze 8. Analyze Purity (NMR, GC-MS) isolate->analyze troubleshooting_logic decision decision issue issue start Problem Encountered issue1 Poor or No Separation start->issue1 issue2 Compound Not Eluting start->issue2 issue3 Compound Elutes Too Fast start->issue3 check_tlc Review TLC Analysis issue1->check_tlc increase_polarity Increase Eluent Polarity issue2->increase_polarity decrease_polarity Decrease Eluent Polarity issue3->decrease_polarity check_packing Column Packed Poorly? check_tlc->check_packing No change_solvent Try a Different Solvent System check_tlc->change_solvent Yes check_loading Overloaded Column? check_packing->check_loading No repack_column Repack Column check_packing->repack_column Yes reduce_load Reduce Sample Load check_loading->reduce_load Yes

References

Technical Support Center: Recrystallization of Ethyl (E)-3-ethoxy-2-methylacrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing recrystallization of ethyl (E)-3-ethoxy-2-methylacrylate derivatives.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. In an ideal recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] If your compound isn't dissolving, you should select a different solvent. If you have already added a significant amount of the initial solvent, you can evaporate it and attempt the recrystallization with a new solvent.[2]

Q2: The crystals formed too quickly. What is the implication and how can I fix this?

A2: Rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[3] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes.[3] To slow down crystallization, you can reheat the solution and add a small amount of additional solvent.[3] This will keep the compound in solution for a longer period during the cooling phase, allowing for the formation of purer, larger crystals.[3]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the possible reasons and solutions?

A3: There are several potential reasons for the failure of crystals to form:

  • Too much solvent: This is the most common reason.[2] The solution may not be saturated enough for crystals to form. To address this, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[2][4]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature. In this case, crystallization needs to be induced. You can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound to provide a nucleation site.[2]

  • Insufficient cooling: Further cooling in an ice bath may be necessary to induce crystallization.[1]

Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[1][3] Impurities can lower the melting point of the solid. To resolve this, you can try the following:

  • Reheat the solution to dissolve the oil, add more solvent to decrease the saturation, and cool it again, perhaps more slowly.[2][3]

  • If impurities are suspected, you may need to perform a preliminary purification step, such as using activated charcoal to remove colored impurities, before recrystallization.[3]

Q5: The recrystallization yield is very low. What could be the cause?

A5: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor after filtration.[3] You can check for this by evaporating a small amount of the mother liquor to see if a substantial amount of solid remains.[3]

  • Premature crystallization: If crystals form during hot gravity filtration, you will lose product. Ensure your funnel is pre-heated to prevent this.[5]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation before filtration.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to common issues encountered during the recrystallization of this compound derivatives.

Guide 1: Problem - No Crystal Formation
  • Observation: The solution is clear and no solid has appeared after cooling to room temperature and then in an ice bath.

  • Possible Cause: The solution is not saturated.

  • Solution Workflow:

    • Step 1: Reheat the solution to its boiling point.

    • Step 2: Evaporate a portion of the solvent to increase the concentration of the solute.

    • Step 3: Allow the solution to cool slowly again.

    • Step 4: If crystals still do not form, try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[2]

Guide 2: Problem - Oiling Out
  • Observation: A liquid layer or small droplets form in the flask upon cooling.

  • Possible Cause: The melting point of the compound is below the temperature of the solution, or there are significant impurities.[3]

  • Solution Workflow:

    • Step 1: Reheat the flask to redissolve the oil.

    • Step 2: Add a small amount of additional solvent.

    • Step 3: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[3]

    • Step 4: If oiling out persists, consider purifying the compound by another method, like column chromatography, before attempting recrystallization again.[2]

Data Presentation

DerivativeCrude Mass (g)Solvent System (Ratio)Volume of Solvent (mL)Crystallization Temp. (°C)Yield (g)% RecoveryMelting Point (°C)Purity (e.g., NMR, GC)
Example1.05Ethanol:Water (9:1)1540.8581%65-6799.5%

Experimental Protocols

General Recrystallization Protocol

This is a generalized procedure that should be adapted based on the specific properties of the this compound derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[5]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to dry completely before weighing them and determining their melting point to assess purity.

Visualizations

Recrystallization_Workflow A Start: Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if impurities present) B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Pure Crystals H->I

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization start Solution Cooled crystals Crystals Formed? start->crystals no_crystals No Crystals crystals->no_crystals No success Successful Crystallization crystals->success Yes oiling_out Oiling Out? no_crystals->oiling_out oil Oiled Out oiling_out->oil Yes action1 Too much solvent? Supersaturated? oiling_out->action1 No action3 Impure compound? Cooling too fast? oil->action3 action2 Boil off solvent Scratch flask / Add seed action1->action2 action4 Reheat, add more solvent, cool slowly action3->action4

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: Overcoming Scale-Up Hurdles

Scaling up any chemical synthesis from the lab bench to a pilot or production scale introduces a new set of variables that can significantly impact yield, purity, and safety. This section is dedicated to troubleshooting specific issues you may encounter when increasing the production volume of this compound.

Issue 1: Lower than Expected Yields Upon Scale-Up

Question: We successfully synthesized this compound at a 10g scale with an 85% yield. However, upon scaling to 1kg, our yield dropped to 50%. What are the likely causes and how can we mitigate this?

Answer: A significant drop in yield during scale-up is a common problem and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of reactants and reagents is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized for the vessel geometry and reaction mass. For viscous reaction mixtures, a combination of agitator types may be necessary.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio. This can lead to temperature overshoots, which can accelerate decomposition of reactants or products and favor the formation of byproducts.

    • Solution: Implement a robust reactor cooling system and consider a semi-batch or continuous feed of the limiting reagent to better manage the heat evolution.

  • Sub-optimal Reagent Addition: The rate of addition of reagents can have a profound effect on the reaction outcome. A slow and controlled addition is often crucial to maintain optimal reaction conditions.

    • Solution: Utilize a calibrated dosing pump for the addition of key reagents. This allows for precise control over the addition rate, which can be critical for maintaining temperature and minimizing side reactions.

Issue 2: Poor Stereoselectivity and Formation of the (Z)-Isomer

Question: Our scaled-up synthesis is producing a significant amount of the undesired (Z)-isomer of ethyl 3-ethoxy-2-methylacrylate, complicating purification. How can we improve the (E)-selectivity?

Answer: The stereochemical outcome of the reaction is highly dependent on the chosen synthetic route and reaction conditions. Several synthesis strategies exist, each with its own stereoselectivity profile. A common route involves a Wittig-type reaction or a Claisen condensation followed by elimination.[1][2]

  • Wittig Reaction Considerations: In a Wittig reaction, the nature of the ylide plays a crucial role. Stabilized ylides generally favor the formation of the (E)-alkene.[1]

    • Solution: If using a Wittig approach, ensure you are using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. The choice of solvent can also influence the E/Z ratio. Aprotic solvents often favor the (E)-isomer.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to isomerization of the desired (E)-product to the more thermodynamically stable (Z)-isomer, or alter the selectivity of the reaction itself.

    • Solution: Carefully control the reaction temperature throughout the process. It may be beneficial to run the reaction at the lower end of the recommended temperature range to favor the kinetic (E)-product.

Issue 3: Difficulties in Product Purification at Scale

Question: We are struggling to purify our crude this compound at the kilogram scale. Column chromatography is not practical. What are some alternative purification strategies?

Answer: Large-scale purification requires moving away from methods like preparative chromatography towards more scalable techniques.

  • Fractional Distillation: Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is the most common and effective method for purification at scale.

    • Solution: Invest in a well-designed fractional distillation unit with a high-efficiency packed column (e.g., Raschig rings, structured packing). Careful control of the vacuum and heating mantle temperature is critical to achieve good separation from impurities.

  • Liquid-Liquid Extraction: A series of aqueous washes can be effective for removing water-soluble impurities and unreacted starting materials.

    • Solution: Design a multi-step extraction protocol. For instance, washing the crude product with a dilute sodium bicarbonate solution can remove acidic impurities, followed by a brine wash to remove residual water.

  • Crystallization (if applicable): While the target compound is a liquid at room temperature, it may be possible to induce crystallization of impurities at low temperatures, which can then be removed by filtration. This is less common but can be a viable option in some cases.

II. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound, providing foundational knowledge for a successful and safe scale-up.

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic routes have been reported. Some of the most common include:

  • Reaction of Ethyl Acetate and Sodium Ethoxide: This method involves the reaction of ethyl acetate and sodium ethoxide in the presence of carbon monoxide and subsequent reaction with ethanol and hydrochloric acid gas.[3]

  • From Trichloroacetyl Chloride and Vinyl Ethyl Ether: This route involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by reaction with an organic base and ethanol, and finally an acid-catalyzed elimination.[4]

  • From Ethyl Bromoacetate and Triethyl Orthoformate: This synthesis involves the reaction of ethyl bromoacetate and triethyl orthoformate.[5]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Acrylate esters, in general, present several hazards that are amplified at a larger scale. Key safety considerations include:

  • Flammability: this compound and many of the solvents and reagents used in its synthesis are flammable.[6][7] All equipment must be properly grounded to prevent static discharge, and the reaction should be carried out in a well-ventilated area away from ignition sources.[8]

  • Toxicity and Irritation: Acrylates can be harmful if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation and may cause respiratory irritation.[6][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. For larger scale operations, a respirator may be necessary.[7]

  • Runaway Reactions: As mentioned in the troubleshooting section, the potential for a runaway exothermic reaction is a significant concern during scale-up. A thorough process safety analysis, including calorimetry studies, is highly recommended before attempting a large-scale synthesis.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: A combination of analytical techniques is recommended for robust process control:

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to determine the purity of the final product and quantify the E/Z isomer ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities. The coupling constants in the ¹H NMR spectrum can be used to definitively assign the (E) and (Z) stereochemistry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and easy way to monitor the reaction by observing the disappearance of starting material functional groups (e.g., C=O of an aldehyde in a Wittig reaction) and the appearance of product functional groups (e.g., C=C of the acrylate).

III. Experimental Protocols and Data

Representative Lab-Scale Synthesis Protocol

The following is a generalized protocol based on common synthetic methods. Note: This is for informational purposes only and should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound via a Claisen-type Condensation

This protocol is a conceptual representation and specific reagents and conditions may vary based on the chosen literature procedure.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: Sodium ethoxide is prepared in situ or a commercial solution is used. Ethyl propionate is charged to the reactor.

  • Reaction: Diethyl oxalate is added dropwise to the mixture of sodium ethoxide and ethyl propionate at a controlled temperature.

  • Workup: After the reaction is complete, the mixture is quenched with a weak acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The crude product is purified by vacuum distillation.

Data Summary Table
ParameterLab-Scale (10g)Pilot-Scale (1kg) - Target
Starting Material 1 Ethyl PropionateEthyl Propionate
Starting Material 2 Diethyl OxalateDiethyl Oxalate
Base Sodium EthoxideSodium Ethoxide
Solvent EthanolEthanol
Reaction Temperature 25-30 °C25-30 °C (with careful monitoring)
Reaction Time 4-6 hours6-8 hours (may be longer)
Typical Yield 80-90%>80%
Purity (by GC) >98%>98%

IV. Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and addressing low yields during the scale-up process.

Troubleshooting_Low_Yield start Low Yield Observed in Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_stirring Optimize Agitator Speed and Design check_mixing->optimize_stirring Inadequate success Yield Improved check_mixing->success Adequate improve_cooling Improve Reactor Cooling/ Implement Dosing check_temp->improve_cooling Exotherms Detected check_temp->success Stable reagent_qc Perform QC on Starting Materials/ Recalculate Stoichiometry check_reagents->reagent_qc Issues Found side_reaction_analysis Analyze Crude Product for Byproducts (GC-MS, NMR) check_reagents->side_reaction_analysis OK optimize_stirring->success improve_cooling->success reagent_qc->success modify_conditions Modify Reaction Conditions (e.g., Temperature, Solvent) side_reaction_analysis->modify_conditions Byproducts Identified side_reaction_analysis->success No Significant Byproducts modify_conditions->success

Caption: A flowchart for troubleshooting low yields in scale-up.

V. References

  • ACRYLIC ACID (STABILIZED) FOR SYNTHESIS - Loba Chemie. Available at: --INVALID-LINK--

  • EBAM Safe Handling and Storage of Acrylic Esters - Petrochemicals Europe. Available at: --INVALID-LINK--

  • Ethyl 3-ethoxyacrylate synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: --INVALID-LINK--

  • CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents. Available at: --INVALID-LINK--

  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents. Available at: --INVALID-LINK--

  • This compound | C8H14O3 | CID 12637823 - PubChem. Available at: --INVALID-LINK--

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. Available at: --INVALID-LINK--

  • Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products - ResearchGate. Available at: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Methods for Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chemical intermediates is a cornerstone of successful research and development. Ethyl (E)-3-ethoxy-2-methylacrylate, a substituted α,β-unsaturated ester, serves as a valuable building block in organic synthesis. Its purity and characterization are critical for ensuring the desired outcome and reproducibility of subsequent reactions. This guide provides an in-depth comparison of the primary analytical methodologies suitable for the comprehensive analysis of this compound, grounded in established principles for analogous acrylate structures. We will explore the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques, offering insights into method selection, optimization, and validation.

Gas Chromatography (GC): The Gold Standard for Volatile Acrylates

Gas chromatography is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitivity make it ideal for both purity assessment and the quantification of residual solvents or related impurities.

Causality Behind GC Method Selection

The volatility of this compound makes it an excellent candidate for GC analysis. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is application-dependent. FID offers robust quantification over a wide linear range, making it suitable for purity assays.[1][2] In contrast, MS provides structural information, enabling unequivocal identification of the analyte and characterization of unknown impurities, a critical aspect in pharmaceutical development.[3][4]

For trace-level analysis, such as monitoring residual monomers in a polymer matrix or as a pharmaceutical impurity, headspace sampling is the preferred injection technique.[3][5] This technique minimizes matrix effects by introducing only the volatile components into the GC system, thereby enhancing sensitivity and protecting the instrument from non-volatile sample components.[6][7]

Comparative GC Methodologies

Below is a comparison of two common GC approaches applicable to this compound, based on established methods for similar acrylate esters.

ParameterMethod A: Purity Assay (GC-FID)Method B: Trace Impurity Analysis (GC-MS)
Column Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[1]DB-624 or DB-WAX (30 m x 0.25 mm x 1.4 µm) or similar polar/intermediate column for better peak shape[4]
Injector Split/Splitless, 250°C, Split ratio 25:1[1]Headspace Sampler or Split/Splitless, 250°C
Carrier Gas Helium or Hydrogen, Constant flow ~1.5 mL/minHelium, Constant flow ~1.2 mL/min
Oven Program Initial 50°C (2 min), ramp 10°C/min to 250°C (5 min)Initial 40°C (4 min), ramp 5°C/min to 220°C (10 min)[1]
Detector FID, 275°C[1][8]Mass Spectrometer (MS)
MS Parameters N/AScan range: 40-300 amu; Ionization: Electron Ionization (EI), 70 eV[9]
Expected RT ~10-15 min (dependent on exact conditions)~12-18 min (dependent on exact conditions)
LOD/LOQ ~0.001% / 0.003% (w/w)[1]ppb to ppt range, depending on sample preparation[7]
Experimental Protocol: GC-FID Purity Assay
  • Standard Preparation: Prepare a stock solution of this compound in methanol at 1.0 mg/mL. Create a calibration curve by diluting the stock to concentrations ranging from 0.01 mg/mL to 2.0 mg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample, dissolve in 10 mL of methanol, and vortex to ensure homogeneity.

  • Injection: Inject 1 µL of the prepared sample and standards into the GC-FID system.

  • Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, calculate the concentration based on the calibration curve.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Standard Prepare Calibration Standards in Methanol Inject Inject 1 µL Standard->Inject Sample Dissolve Sample in Methanol Sample->Inject Column HP-5 Column (Temp Programmed) Inject->Column Detect FID Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % or Cal. Curve) Integrate->Calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Std_Prep Prepare Standard in Acetonitrile Inject Inject 10 µL Std_Prep->Inject Smp_Prep Dissolve Sample in Acetonitrile Smp_Prep->Inject Column C18 Column Inject->Column Pump Gradient Pump (ACN/H₂O) Pump->Inject Detect DAD Detection (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Purity & Impurities Chromatogram->Quantify

References

A Comparative Guide to the Quantitative Analysis of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high sensitivity and selectivity make it a strong candidate for the analysis of ethyl (E)-3-ethoxy-2-methylacrylate.

Experimental Protocol: Proposed GC-MS Method

A detailed protocol for a proposed GC-MS method is presented below. This protocol is based on common practices for acrylate analysis and should be subject to rigorous validation.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution.

  • Internal Standard (IS): Select an appropriate internal standard that is chemically similar to the analyte but does not co-elute. A suitable option could be an ester with a similar structure that is not present in the sample matrix, such as ethyl (E)-3-methoxy-2-methylacrylate or a deuterated analog of the target analyte.[2][3][4] Add the internal standard at a constant concentration to all calibration standards and samples.

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction (LLE) with a suitable organic solvent may be necessary to isolate the analyte.[5][6]

2. GC-MS Instrumentation and Parameters:

The following table outlines the proposed instrumental parameters for the GC-MS analysis.

ParameterProposed Value
Gas Chromatograph
Column5% phenyl methyl siloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantitative Ions To be determined by analyzing a standard of this compound. Likely fragments would include the molecular ion and characteristic ester fragments.
Internal Standard Ions To be determined based on the mass spectrum of the selected internal standard.
Method Validation

Any newly developed analytical method must be validated to ensure its reliability.[5][7][8][9] The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative GC-MS method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy The closeness of the measured value to the true value. Assessed by recovery studies in a spiked matrix.Mean recovery between 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day precision) with a relative standard deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like oven temperature or flow rate are slightly varied.

Alternative Analytical Methods

While GC-MS is a strong candidate, other techniques can also be employed for the quantitative analysis of this compound, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture. For acrylate esters, reversed-phase HPLC with UV detection is a common approach.[6][10][11]

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the analyte is determined by its absorbance of UV light at a specific wavelength.

  • Advantages:

    • Suitable for less volatile or thermally labile compounds.

    • Simpler sample preparation for some matrices.

  • Disadvantages:

    • Generally lower sensitivity and selectivity compared to GC-MS.

    • Requires that the analyte has a UV chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound.

  • Principle: The sample is dissolved in a deuterated solvent with a known amount of an internal standard. The concentration of the analyte is determined by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard.

  • Advantages:

    • High precision and accuracy.

    • Does not require an identical standard for calibration.

    • Provides structural information.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a relatively pure sample.

    • Higher instrumentation cost.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is primarily used for the analysis of non-volatile materials, such as polymers.[12][13][14][15]

  • Principle: The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then introduced into the GC-MS for separation and identification. For quantitative analysis of a residual monomer like this compound in a polymer, a thermal desorption step at a lower temperature could be used prior to pyrolysis of the polymer backbone.

  • Advantages:

    • Excellent for analyzing compounds within a solid matrix, such as a polymer.

    • Requires minimal sample preparation.

  • Disadvantages:

    • The thermal degradation process can be complex.

    • Quantification can be more challenging compared to direct injection methods.

Comparative Summary of Analytical Methods

FeatureGC-MSHPLC-UVqNMRPy-GC/MS
Principle Separation by volatility, detection by massSeparation by polarity, UV detectionNuclear spin resonance in a magnetic fieldThermal decomposition followed by GC-MS
Selectivity Very HighModerate to HighHighVery High
Sensitivity High (ng to pg)Moderate (µg to ng)Low (mg to µg)High (ng to pg)
Sample Volatility RequiredNot requiredNot requiredNot required for initial sample
Sample Preparation Can be complex (e.g., derivatization)Often simplerSimple for pure samplesMinimal
Primary Application Volatile and semi-volatile compoundsNon-volatile and thermally labile compoundsPure compounds and simple mixturesPolymers and other non-volatile materials

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the quantitative analysis of this compound by the proposed GC-MS method and the logical relationship between the different analytical techniques discussed.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte & IS B Prepare Stock Solutions A->B D Prepare Sample (e.g., Extraction) A->D C Create Calibration Curve Standards B->C E Inject into GC-MS C->E D->E F Separation on GC Column E->F G Detection by Mass Spectrometer (SIM) F->G H Integrate Peak Areas G->H I Calculate Analyte/IS Ratio H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample I->K J->K Method_Comparison cluster_methods Analytical Techniques Analyte This compound GCMS GC-MS Analyte->GCMS Volatile? HPLC HPLC-UV Analyte->HPLC UV Active? qNMR qNMR Analyte->qNMR Sufficient Conc.? PyGCMS Py-GC/MS Analyte->PyGCMS In Polymer? HighSensitivity HighSensitivity GCMS->HighSensitivity High Sensitivity ThermallyLabile ThermallyLabile HPLC->ThermallyLabile For Thermally Labile AbsoluteQuant AbsoluteQuant qNMR->AbsoluteQuant Absolute Quantification SolidSample SolidSample PyGCMS->SolidSample Direct Solid Analysis

References

A Comparative Guide to Purity Assessment of Ethyl (E)-3-ethoxy-2-methylacrylate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl (E)-3-ethoxy-2-methylacrylate, a key building block in the synthesis of various organic molecules, requires accurate and reliable purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this purpose, offering detailed experimental protocols and performance characteristics to aid in method selection and implementation.

While specific validated methods for this compound are not widely published, this guide is based on established analytical methodologies for similar acrylate compounds.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.

Table 1: Comparison of HPLC and GC Methods for Purity Analysis

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 silica gelPolysiloxane-based (e.g., DB-624, HP-5) or polar (e.g., wax-based)
Typical Mobile Phase Acetonitrile/Water mixtureInert gas (e.g., Helium, Nitrogen, Hydrogen)
Detection UV-Vis (Diode Array Detector)Flame Ionization Detector (FID)
Volatility Requirement Not requiredAnalyte must be volatile and thermally stable
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile)Dissolution in a volatile solvent (e.g., methanol, acetone)
Advantages - Suitable for non-volatile or thermally labile impurities.- High resolution and efficiency.- Non-destructive.- High sensitivity for volatile compounds.- Fast analysis times.- Robust and widely available.
Disadvantages - May have lower sensitivity for some compounds compared to GC-FID.- Higher solvent consumption.- Not suitable for non-volatile or thermally labile impurities.- Potential for analyte degradation at high temperatures.[1]

Experimental Protocols

Below are detailed, representative protocols for HPLC and GC methods that can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from general procedures for acrylate analysis.[1][2]

1. Instrumentation and Conditions:

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Standard Solution: Accurately weigh and dissolve the standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

3. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solutions to establish system suitability (e.g., retention time, peak area reproducibility, and tailing factor) and to generate a calibration curve.

  • Inject the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) Protocol

This protocol is based on common methods for the analysis of residual monomers in acrylate-based materials.[3][4][5]

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

2. Reagents and Sample Preparation:

  • Methanol or Acetone (GC grade)

  • This compound standard

  • Standard Solution: Prepare a stock solution of 1 mg/mL in methanol. Create a series of working standards by dilution.

  • Sample Solution: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

3. Analysis:

  • Perform blank injections with the solvent to ensure no interfering peaks are present.

  • Inject the standard solutions to verify system performance and generate a calibration curve.

  • Inject the sample solution.

  • Calculate purity using the area normalization method.

Performance and Validation Parameters

The following table summarizes the expected performance characteristics for each method, based on typical values for acrylate analysis.

Table 2: Expected Performance Characteristics

ParameterHPLC-UVGC-FID
Linearity (r²) > 0.999[1]> 0.99[3][4]
Limit of Detection (LOD) 0.03 - 0.08 mg/kg[1]0.001% w/w[3][4]
Limit of Quantification (LOQ) ~0.1 mg/kg0.003% w/w[3][4]
Precision (%RSD) < 5.2%[1]< 10%[3][4]
Accuracy (Recovery %) 85.4% - 110.7%[1]> 85%[3][4]

Workflow and Logic Diagrams

To visualize the experimental and decision-making processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Acetonitrile prep_start->dissolve inject Inject into HPLC System dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Method_Selection cluster_decision cluster_methods start Purity Assessment Required volatility Are impurities volatile & thermally stable? start->volatility gc_method GC-FID is Suitable volatility->gc_method Yes hplc_method HPLC-UV is Preferred volatility->hplc_method No / Unknown

Caption: Decision Logic for Method Selection.

References

Validating the Structure of Ethyl (E)-3-ethoxy-2-methylacrylate: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a compound. This guide offers a comparative analysis of the NMR spectral data for ethyl (E)-3-ethoxy-2-methylacrylate against a simpler structural analog, ethyl acrylate, to validate its structure. The data presented herein is supported by established experimental protocols for NMR analysis.

Comparative NMR Data Analysis

The structural confirmation of this compound can be achieved by a thorough analysis of its ¹H and ¹³C NMR spectra and comparison with a structurally related compound. Ethyl acrylate is chosen as a reference due to its shared ethyl ester functionality and acrylate backbone, which helps in highlighting the spectral features introduced by the ethoxy and methyl substituents in the target molecule.

Note: The ¹H and ¹³C NMR data for this compound presented below are based on spectral predictions and are intended for illustrative purposes in the absence of experimentally published data. The data for ethyl acrylate is derived from experimental sources.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl Acrylate (Experimental)
Ethyl Ester -CH₃ δ 1.25 (t, 3H, J = 7.1 Hz)δ 1.30 (t, 3H, J = 7.1 Hz)
Ethyl Ester -CH₂ δ 4.15 (q, 2H, J = 7.1 Hz)δ 4.21 (q, 2H, J = 7.1 Hz)
α-Methyl -CH₃ δ 1.95 (s, 3H)-
Ethoxy -CH₃ δ 1.30 (t, 3H, J = 7.0 Hz)-
Ethoxy -CH₂ δ 3.90 (q, 2H, J = 7.0 Hz)-
Vinylic =CH δ 7.50 (s, 1H)δ 5.81 (dd, 1H, J = 10.4, 1.4 Hz), δ 6.13 (dd, 1H, J = 17.3, 10.4 Hz), δ 6.37 (dd, 1H, J = 17.3, 1.4 Hz)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl Acrylate (Experimental)
Ethyl Ester -CH₃ δ 14.2δ 14.2
Ethyl Ester -CH₂ δ 60.5δ 60.3
α-Methyl -CH₃ δ 12.0-
Ethoxy -CH₃ δ 15.0-
Ethoxy -CH₂ δ 68.0-
α-Carbon (=C<) δ 110.0δ 128.6
β-Carbon (=CH-O) δ 160.0δ 130.2
Carbonyl (C=O) δ 168.0δ 166.1

The key distinguishing features in the predicted NMR spectra of this compound are the appearance of signals corresponding to the α-methyl group and the ethoxy group, which are absent in the spectra of ethyl acrylate. Furthermore, the substitution pattern on the double bond significantly alters the chemical shifts and multiplicities of the vinylic protons.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the validation of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified liquid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and solubility.

    • Temperature: 298 K.

Visualization of the Validation Workflow

The logical process for validating the structure of a synthesized compound using NMR spectroscopy is outlined in the following diagram.

G cluster_0 Preparation cluster_2 Data Analysis & Comparison cluster_3 Validation A Synthesized Compound (this compound) B Purification (e.g., Chromatography) A->B Purity Check C NMR Sample Preparation B->C D 1H NMR Spectrum Acquisition C->D E 13C NMR Spectrum Acquisition C->E G Spectral Processing & Peak Picking D->G E->G F 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) H Assign Signals to Protons & Carbons G->H I Compare with Alternative Structure (e.g., Ethyl Acrylate) H->I J Compare with Predicted Spectra H->J K Structure Confirmation I->K L Inconsistency Found I->L J->K J->L M Re-evaluate Synthesis/Purification L->M

Caption: Workflow for NMR-based structural validation.

By following this comprehensive approach, researchers can confidently validate the chemical structure of synthesized compounds, ensuring the integrity and reliability of their scientific findings. The comparison with known analogs and predicted data provides a robust framework for structural assignment.

A Comparative Guide to the Reactivity of Ethyl (E)-3-ethoxy-2-methylacrylate and Other Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of ethyl (E)-3-ethoxy-2-methylacrylate with other commercially available and widely studied acrylates. Due to the limited availability of direct experimental data for this compound, this comparison is based on established principles of organic chemistry, structure-reactivity relationships, and available data for structurally similar compounds. The guide aims to assist researchers in understanding the potential reactivity profile of this substituted acrylate in common organic reactions, such as Michael additions, polymerizations, and Diels-Alder reactions.

Executive Summary

This compound is a substituted acrylate with both an electron-donating ethoxy group at the β-position and a methyl group at the α-position. These substituents are expected to significantly influence its reactivity compared to simple acrylates like ethyl acrylate and methacrylates like methyl methacrylate. The ethoxy group, through resonance, increases the electron density of the carbon-carbon double bond, which is predicted to decrease its reactivity in nucleophilic Michael additions but potentially enhance its role as an electron-rich dienophile in certain Diels-Alder reactions. The α-methyl group is known to affect polymerization kinetics and can introduce steric hindrance.

This guide will explore these predicted reactivity trends and provide detailed hypothetical experimental protocols to enable researchers to generate quantitative comparative data.

Predicted Reactivity Profile

The reactivity of an acrylate is primarily governed by the electronic and steric effects of its substituents. In this compound, the key substituents are the α-methyl group and the β-ethoxy group.

1. Michael Addition:

In a Michael addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. The reactivity of the acrylate in this reaction is largely dependent on the electrophilicity of this β-carbon.

  • Ethyl Acrylate: Lacks substituents on the double bond, making the β-carbon relatively electron-poor and highly susceptible to nucleophilic attack.

  • Methyl Methacrylate: The α-methyl group is weakly electron-donating, slightly reducing the electrophilicity of the β-carbon compared to ethyl acrylate.

  • This compound: The β-ethoxy group is a strong electron-donating group due to resonance. This significantly increases the electron density at the β-carbon, making it less electrophilic and therefore predicted to be less reactive in Michael additions compared to both ethyl acrylate and methyl methacrylate.

G cluster_0 Michael Addition Reactivity Ethyl Acrylate Ethyl Acrylate Methyl Methacrylate Methyl Methacrylate Ethyl Acrylate->Methyl Methacrylate Decreasing Reactivity This compound This compound Methyl Methacrylate->this compound Further Decreasing Reactivity

2. Radical Polymerization:

The rate of radical polymerization is influenced by the stability of the propagating radical and the reactivity of the monomer.

  • Acrylates (e.g., Ethyl Acrylate): Generally exhibit higher propagation rate constants than methacrylates.

  • Methacrylates (e.g., Methyl Methacrylate): The α-methyl group stabilizes the propagating radical, but also introduces steric hindrance, which can affect the termination rate.

  • This compound: The α-methyl group will stabilize the propagating radical, similar to methacrylates. The β-ethoxy group's effect is less straightforward. It may influence chain transfer reactions or the stereochemistry of the resulting polymer. It is predicted that its polymerization behavior will be more similar to methacrylates than to acrylates.

3. Diels-Alder Reaction:

The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile. The reactivity is governed by the electronic nature of both components.

  • Normal-Demand Diels-Alder: Acrylates with electron-withdrawing groups are effective dienophiles.

  • Inverse-Demand Diels-Alder: Electron-rich alkenes act as dienophiles with electron-poor dienes.

Due to the electron-donating β-ethoxy group, this compound is expected to be a poor dienophile in normal-demand Diels-Alder reactions . However, it could be a more reactive dienophile in inverse-demand Diels-Alder reactions where the diene is electron-deficient.

Comparative Data Summary

As direct experimental data is not available, the following table provides a qualitative prediction of the relative reactivity of this compound compared to common acrylates.

Reaction TypeEthyl AcrylateMethyl MethacrylateThis compound (Predicted)
Michael Addition HighModerateLow
Radical Polymerization High propagation rateLower propagation rateSimilar to methacrylates
Diels-Alder (Normal-Demand) Good DienophileModerate DienophilePoor Dienophile
Diels-Alder (Inverse-Demand) Poor DienophilePoor DienophilePotentially Good Dienophile

Experimental Protocols

To obtain quantitative data for the comparison of these acrylates, the following experimental protocols are proposed.

Protocol 1: Comparison of Reactivity in Michael Addition

Objective: To determine the relative reaction rates of ethyl acrylate, methyl methacrylate, and this compound in a Michael addition reaction with a common nucleophile.

Materials:

  • Ethyl acrylate

  • Methyl methacrylate

  • This compound

  • Piperidine (nucleophile)

  • Ethanol (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare separate 0.1 M solutions of each acrylate in ethanol.

  • Prepare a 0.2 M solution of piperidine in ethanol.

  • In three separate reaction flasks, add 10 mL of each acrylate solution and 1 mL of the internal standard.

  • Initiate the reaction by adding 10 mL of the piperidine solution to each flask simultaneously.

  • Start a timer and withdraw 0.5 mL aliquots from each reaction mixture at regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quench the reaction in each aliquot by adding it to a vial containing 1 mL of 0.1 M HCl.

  • Analyze the quenched samples by GC-MS to determine the concentration of the remaining acrylate.

  • Plot the concentration of each acrylate versus time and determine the initial reaction rate for each.

G cluster_workflow Michael Addition Kinetics Workflow A Prepare Acrylate and Nucleophile Solutions B Initiate Reactions A->B C Withdraw and Quench Aliquots at Time Intervals B->C D GC-MS Analysis C->D E Determine Reaction Rates D->E

Protocol 2: Comparison of Reactivity in Radical Polymerization

Objective: To compare the polymerization rates of ethyl acrylate, methyl methacrylate, and this compound.

Materials:

  • Ethyl acrylate

  • Methyl methacrylate

  • This compound

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare solutions of each monomer (e.g., 50% by weight) in toluene containing 1% AIBN by weight relative to the monomer.

  • Place a known mass (e.g., 5-10 mg) of each solution in separate DSC pans.

  • Heat the samples in the DSC from room temperature to 150°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Measure the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.

  • The onset temperature and the peak maximum of the exotherm can be used to compare the relative polymerization reactivities. A lower onset temperature and a sharper exotherm indicate a higher reactivity.

G cluster_workflow Polymerization Reactivity Workflow A Prepare Monomer-Initiator Solutions B DSC Analysis (Ramp Temperature) A->B C Measure Heat Flow B->C D Compare Exotherm Onset and Peak C->D

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to exhibit significantly different reactivity compared to common acrylates and methacrylates. The presence of the electron-donating β-ethoxy group is expected to decrease its susceptibility to nucleophilic attack in Michael additions, while the α-methyl group suggests its polymerization behavior will be more akin to methacrylates. For Diels-Alder reactions, its electron-rich nature makes it a more suitable candidate for inverse-demand cycloadditions. The provided experimental protocols offer a framework for researchers to quantitatively validate these predictions and further elucidate the reactivity of this interesting substituted acrylate for applications in drug development and materials science.

A Comparative Study of Ethyl Acrylate Derivatives in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in the successful synthesis of target molecules. Ethyl acrylate and its derivatives are versatile building blocks in organic synthesis, primarily utilized as Michael acceptors, dienophiles in cycloaddition reactions, and monomers in polymerization. This guide provides an objective comparison of the performance of ethyl acrylate and its substituted analogues in these key transformations, supported by experimental data and detailed protocols to aid in methodological replication.

Michael Addition Reactions: A Versatile Tool for C-C and C-X Bond Formation

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of ethyl acrylate derivatives as Michael acceptors is significantly influenced by the nature of the substituents on the acrylate backbone.

Comparative Performance of Acrylate Derivatives in Aza-Michael Additions

The aza-Michael addition, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for the synthesis of β-amino esters. A comparative study of the addition of secondary amines to ethyl acrylate and ethyl methacrylate demonstrates the impact of α-substitution on reaction efficiency.

EntryAmineMichael AcceptorCatalystTime (d)Yield (%)
1DiethylamineEthyl acrylateLiClO4292
2PiperidineEthyl acrylateLiClO4295
3MorpholineEthyl acrylateLiClO4394
4PyrrolidineEthyl methacrylateLiClO4485
5PiperidineEthyl methacrylateLiClO4488
6MorpholineEthyl methacrylateLiClO4587

Data sourced from a study on LiClO4 catalyzed aza-Michael additions.[1]

The presence of a methyl group at the α-position of ethyl methacrylate generally leads to slightly lower yields and longer reaction times compared to the unsubstituted ethyl acrylate. This can be attributed to the increased steric hindrance and the electron-donating effect of the methyl group, which reduces the electrophilicity of the β-carbon.

Experimental Protocol: Aza-Michael Addition of Morpholine to Ethyl Acrylate

Materials:

  • Ethyl acrylate (1.0 mmol, 100.1 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Lithium perchlorate (LiClO4) (10 mol%, 10.6 mg)

Procedure:

  • In a clean, dry round-bottom flask, dissolve lithium perchlorate in morpholine with stirring.

  • To this solution, add ethyl acrylate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ester.

aza_michael_addition EA Ethyl Acrylate Intermediate Enolate Intermediate EA->Intermediate Nucleophilic Attack Morpholine Morpholine Morpholine->Intermediate Catalyst LiClO4 Catalyst->EA Activation Product β-Amino Ester Adduct Intermediate->Product Protonation

A simplified workflow for the Aza-Michael addition reaction.

Diels-Alder Reactions: Constructing Cyclic Scaffolds

Ethyl acrylate is a competent dienophile in [4+2] cycloaddition reactions, providing a straightforward route to cyclohexene derivatives.[2] Its reactivity can be compared with other dienophiles in reactions with the same diene.

Comparative Yields in the Diels-Alder Reaction with Myrcene

The reaction of myrcene, a naturally occurring diene, with various dienophiles highlights the relative reactivity of ethyl acrylate.

EntryDienophileTemperature (°C)Time (h)Conversion (%)
1Maleic anhydride1000.1>99
2Acrylic acid1601>95
3Ethyl acrylate 1605>90

Data adapted from a study on Diels-Alder reactions of myrcene. The original study reported conversion, which is presented here as an indicator of yield.

Maleic anhydride exhibits the highest reactivity, followed by acrylic acid, with ethyl acrylate showing slightly lower reactivity under these conditions. This trend can be attributed to the electronic nature of the dienophiles, with the anhydride and carboxylic acid groups being more electron-withdrawing than the ethyl ester group.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of Ethyl Acrylate and Furan

Materials:

  • Furan (5.0 mmol, 340 mg)

  • Ethyl acrylate (1.0 mmol, 100.1 mg)

  • Sn-Beta Zeolite (Lewis acid catalyst) (50 mg)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • Activate the Sn-Beta zeolite catalyst by heating under vacuum.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the activated Sn-Beta catalyst and dry DCM.

  • Add furan to the suspension and stir.

  • Add ethyl acrylate to the reaction mixture and stir at room temperature.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

diels_alder_reaction Diene Furan (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Ethyl Acrylate (Dienophile) Dienophile->TransitionState Catalyst Lewis Acid (e.g., Sn-Beta) Catalyst->Dienophile Activation Product Cycloadduct TransitionState->Product Cycloaddition

Conceptual pathway of a Lewis acid-catalyzed Diels-Alder reaction.

Polymerization: Building Macromolecules

Ethyl acrylate is a key monomer in the production of a wide variety of polymers and copolymers.[2] The choice of acrylate monomer influences the properties of the resulting polymer.

Comparative Reactivity Ratios in Copolymerization

The monomer reactivity ratios (r1 and r2) in copolymerization indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. A study on the radical copolymerization of 4-maleimidobenzanilide (MB) with ethyl acrylate (EA) and butyl acrylate (BA) provides insight into their relative reactivities.

System (M1/M2)r1 (MB)r2 (Acrylate)
MB / Ethyl Acrylate1.130.48
MB / Butyl Acrylate0.450.52

Data from a study on the synthesis and radical copolymerization of acrylate derivatives.[3]

In the copolymerization with 4-maleimidobenzanilide, the reactivity ratios suggest that a growing chain ending in MB prefers to add another MB monomer over ethyl acrylate (r1 > 1). Conversely, in the butyl acrylate system, the growing MB-terminated chain shows a slight preference for adding butyl acrylate (r1 < 1). The r2 values being less than 1 in both cases indicate that a growing acrylate-terminated chain prefers to add the MB monomer over another acrylate monomer.

Experimental Protocol: Radical Polymerization of Ethyl Acrylate

Materials:

  • Ethyl acrylate (10.0 g, 0.1 mol)

  • Azobisisobutyronitrile (AIBN) (0.1 g, 0.6 mmol)

  • Toluene (20 mL)

Procedure:

  • Purify ethyl acrylate by passing it through a column of basic alumina to remove the inhibitor.

  • In a polymerization tube, dissolve AIBN in toluene.

  • Add the purified ethyl acrylate to the solution.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Immerse the sealed tube in a constant temperature bath at 60°C to initiate polymerization.

  • After the desired time, cool the tube in an ice bath to quench the polymerization.

  • Open the tube and pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Ethyl Acrylate Purification Inhibitor Removal Monomer->Purification Initiator AIBN Degassing Freeze-Pump-Thaw Initiator->Degassing Solvent Toluene Solvent->Degassing Purification->Degassing Initiation Initiation (60°C) Degassing->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polymer Poly(ethyl acrylate) Drying->Polymer

Experimental workflow for the radical polymerization of ethyl acrylate.

Conclusion

This guide provides a comparative overview of the utility of ethyl acrylate and its derivatives in fundamental organic transformations. The choice of a specific ethyl acrylate derivative can significantly impact reaction outcomes, with substitutions on the acrylate backbone influencing reactivity through steric and electronic effects. The provided experimental data and protocols serve as a valuable resource for researchers in the design and execution of their synthetic strategies. Further investigation into a broader range of substituted ethyl acrylates under standardized conditions would provide a more comprehensive understanding of their comparative performance.

References

A Comparative Guide to Ethyl (E)-3-ethoxy-2-methylacrylate and its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and pharmaceutical development, the selection of optimal reagents is paramount to achieving desired outcomes. This guide provides a comprehensive comparison of ethyl (E)-3-ethoxy-2-methylacrylate against similar acrylate compounds, offering insights into its advantages supported by available data. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic and formulation endeavors.

Executive Summary

This compound is a versatile acrylate monomer with a unique substitution pattern that offers distinct advantages in various applications, including as a key intermediate in the synthesis of antiviral compounds. Compared to structurally similar acrylates such as ethyl acrylate, ethyl methacrylate, and 2-ethoxyethyl methacrylate, its specific arrangement of an ethoxy group at the 3-position and a methyl group at the 2-position can influence reactivity, polymer properties, and biocompatibility. While direct comparative studies are limited, this guide synthesizes available data to highlight the potential benefits of this compound in key performance areas.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these monomers is crucial for predicting their behavior in chemical reactions and the characteristics of the resulting polymers.

PropertyThis compoundEthyl AcrylateEthyl Methacrylate2-Ethoxyethyl Methacrylate
Molecular Formula C₈H₁₄O₃[1]C₅H₈O₂[2]C₆H₁₀O₂C₈H₁₄O₃[3][4]
Molecular Weight ( g/mol ) 158.19[1]100.12[2]114.14158.19[3]
Boiling Point (°C) Not available99.4[2]118-119185
Density (g/mL) Not available0.9230.9170.964 at 25°C[5]
Water Solubility Not available1.5 g/100 mL[2]Slightly soluble17.05 g/L at 20°C[3]
logP (Octanol-Water Partition Coefficient) 1.4 (predicted)1.321.831.8 at 23°C[3]

Advantages in Polymerization and Material Properties

The structure of an acrylate monomer significantly dictates its polymerization behavior and the properties of the resulting polymer.

Polymer Properties: The ethoxy group in both this compound and 2-ethoxyethyl methacrylate can impart desirable properties to the resulting polymers. The ether linkage can increase the hydrophilicity and flexibility of the polymer backbone, which can be advantageous in biomedical applications. Increased hydrophilicity can improve biocompatibility and alter drug release profiles in drug delivery systems.[7]

Performance in Key Applications

The unique structural features of this compound translate to potential advantages in specific, high-value applications.

Intermediate in Antiviral Synthesis

A significant application of this compound is its use as a reagent in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors.[8] The precise stereochemistry and functional groups of this molecule are critical for the successful construction of the complex chemical architecture of these antiviral drugs. While direct comparisons of its performance against other acrylates in this specific synthesis are not published, its consistent use in patented synthetic routes suggests its efficacy and suitability for this purpose.

Potential in Drug Delivery and Biomaterials

The incorporation of ethoxy groups into acrylate polymers is a known strategy to enhance their utility in drug delivery. These groups can increase the hydrophilicity of the polymer, potentially leading to more favorable drug-polymer interactions and controlled release kinetics. Furthermore, polymers based on methacrylates are widely explored for drug delivery applications due to their biocompatibility and tunable properties.[9] While specific data for polymers derived from this compound is lacking, the combination of the methacrylate backbone with the ethoxy functionality presents a promising platform for the development of novel drug delivery systems. Studies on similar compounds, like poly(2-hydroxyethyl methacrylate) (PHEMA), have demonstrated their biocompatibility and potential for biomedical applications.[10][11]

Reactivity in Organic Synthesis

The electron-donating nature of the β-ethoxy group in this compound is expected to influence its reactivity in reactions such as Michael additions. Compared to unsubstituted acrylates like ethyl acrylate, the increased electron density at the β-carbon in this compound may decrease its reactivity towards nucleophiles in a Michael addition.[12] This modulation of reactivity can be advantageous in complex syntheses where chemoselectivity is crucial.

Biocompatibility and Toxicity Profile

The biocompatibility and toxicity of monomers and their corresponding polymers are critical considerations, especially in drug development and biomedical applications. In general, acrylates are known to be more cytotoxic than their corresponding methacrylates.[13] The presence of the α-methyl group in methacrylates appears to reduce their toxicity.[14] Therefore, it can be inferred that this compound would likely exhibit a more favorable toxicity profile compared to a similar acrylate without the α-methyl group. However, all acrylate and methacrylate monomers are known to be skin sensitizers, and appropriate handling precautions should be taken.[4][15]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of a related acrylate and for evaluating the antiviral activity of RSV inhibitors.

Synthesis of Ethyl 3-Ethoxyacrylate

A common method for the synthesis of ethyl 3-ethoxyacrylate involves the reaction of ethyl bromoacetate with triethyl orthoformate.[16]

Procedure:

  • A mixture of ethyl bromoacetate and a slight excess of triethyl orthoformate is heated.

  • The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to promote the reaction.

  • The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the catalyst and any water-soluble byproducts.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The final product is purified by distillation under reduced pressure.

This is a generalized procedure. For a detailed, specific protocol for a similar compound, please refer to the cited literature.[17][18]

In Vitro Antiviral Activity Assay for RSV Fusion Inhibitors

This protocol outlines a general method for determining the efficacy of compounds like RSV fusion inhibitors in a cell-based assay.[19][20][21]

Procedure:

  • Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known titer of RSV.

  • Compound Treatment: Serial dilutions of the test compound (e.g., an RSV fusion inhibitor synthesized using this compound) are added to the infected cells. Control wells with no compound are also included.

  • Incubation: The plates are incubated for several days to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Antiviral Activity: The extent of viral replication is quantified. This can be done by visually scoring the CPE, or by more quantitative methods such as plaque reduction assays, RT-qPCR to measure viral RNA, or immuno-based assays to detect viral proteins.[20][22]

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated, which represents the concentration of the compound that inhibits viral replication by 50%.

Visualizing the Advantage: A Logical Workflow

The decision-making process for selecting this compound can be visualized as a logical workflow, highlighting its key attributes that lead to improved performance in specific applications.

Advantages_Workflow cluster_attributes Structural Attributes of this compound cluster_properties Resulting Properties cluster_advantages Performance Advantages cluster_applications Target Applications A α-Methyl Group C Methacrylate-like Reactivity A->C B β-Ethoxy Group D Increased Hydrophilicity & Flexibility B->D E Modulated Electronic Effects B->E F Improved Polymer Stability (Higher Tg) C->F G Enhanced Biocompatibility D->G H Tunable Drug Release D->H I Chemoselectivity in Synthesis E->I J Advanced Polymers F->J K Drug Delivery Systems G->K H->K L Antiviral Synthesis Intermediate I->L

References

A Spectroscopic Guide to the Stereoisomers of Ethyl 3-Ethoxy-2-Methylacrylate: A Comparative Analysis of (E) and (Z) Configurations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and characterization of molecular geometry are paramount. Geometric isomers, such as the (E) and (Z) configurations of ethyl 3-ethoxy-2-methylacrylate, can exhibit distinct physical, chemical, and biological properties. A thorough understanding of their spectroscopic signatures is therefore essential for researchers, scientists, and drug development professionals to ensure the synthesis of the desired stereoisomer and to accurately monitor reaction progress and product purity.

This guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers of ethyl 3-ethoxy-2-methylacrylate. In the absence of a comprehensive experimental dataset for both pure isomers in the public domain, this guide leverages established spectroscopic principles and data from analogous compounds to predict and rationalize the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, we propose a robust experimental workflow for the synthesis, separation, and characterization of these isomers.

Molecular Structures and Stereochemistry

The (E) and (Z) isomers of ethyl 3-ethoxy-2-methylacrylate are stereoisomers that differ in the spatial arrangement of substituents around the carbon-carbon double bond. The Cahn-Ingold-Prelog priority rules are used to assign the (E) (entgegen, opposite) and (Z) (zusammen, together) configurations.

Figure 1. Molecular structures of the (E) and (Z) isomers of ethyl 3-ethoxy-2-methylacrylate.

Proposed Synthesis and Isomer Separation

A common route to α,β-unsaturated esters is through the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which often provides good stereoselectivity. For the synthesis of ethyl 3-ethoxy-2-methylacrylate, a plausible approach involves the reaction of an appropriate phosphonate ylide with an aldehyde. The (E) isomer is typically the thermodynamically more stable product and is often formed preferentially. However, reaction conditions can be tuned to favor the (Z) isomer.

Separation of the resulting (E) and (Z) isomer mixture can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel[1]. The difference in polarity and steric hindrance between the two isomers allows for their differential retention on the stationary phase.

synthesis_workflow Reactants Ethyl 2-(diethoxyphosphoryl)propanoate + Ethoxyacetaldehyde Reaction Horner-Wadsworth-Emmons Reaction Reactants->Reaction Mixture Mixture of (E) and (Z) isomers Reaction->Mixture Separation Chromatographic Separation (HPLC or Column Chromatography) Mixture->Separation E_isomer (E)-isomer Separation->E_isomer Z_isomer (Z)-isomer Separation->Z_isomer Analysis Spectroscopic Analysis (NMR, IR, MS) E_isomer->Analysis Z_isomer->Analysis

Figure 2. Proposed workflow for the synthesis, separation, and analysis of (E) and (Z) isomers.

Spectroscopic Comparison: Predicted Data and Rationale

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for distinguishing between (E) and (Z) isomers of α,β-unsaturated esters. The chemical shift of the vinylic proton is particularly diagnostic.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton(E)-isomer (Predicted)(Z)-isomer (Predicted)Rationale for Difference
Vinylic-H~7.5~6.8The vinylic proton in the (E)-isomer is trans to the ester group and is deshielded by the anisotropic effect of the carbonyl group. In the (Z)-isomer, this proton is cis to the ester and experiences less deshielding.
O-CH₂-CH₃~4.2 (q)~4.1 (q)Minor differences may be observed due to the overall change in molecular geometry.
O-CH₂-CH₃~1.3 (t)~1.2 (t)Minimal difference expected.
C-CH₃~2.0 (s)~2.2 (s)The methyl group on the double bond in the (Z)-isomer is in closer proximity to the ester group, which may cause a slight downfield shift compared to the (E)-isomer.
OCH₂CH₃ (ethoxy)~3.9 (q)~3.8 (q)Minor differences may be observed.
OCH₂CH₃ (ethoxy)~1.4 (t)~1.3 (t)Minimal difference expected.
¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of the carbons in the double bond and the carbonyl group are also expected to differ between the two isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon(E)-isomer (Predicted)(Z)-isomer (Predicted)Rationale for Difference
C=O~168~167The electronic environment of the carbonyl carbon is slightly different in the two isomers.
C(α)~110~112The steric compression between the methyl group and the ester group in the (Z)-isomer can cause a downfield shift of the α-carbon.
C(β)~160~158The β-carbon in the (E)-isomer is generally more deshielded.
C-CH₃~14~18The methyl group in the (Z)-isomer experiences greater steric hindrance, leading to a downfield shift (γ-gauche effect).
Ester O-CH₂~60~59Minor differences expected.
Ester O-CH₂-CH₃~14~14Minimal difference expected.
Ethoxy O-CH₂~68~67Minor differences expected.
Ethoxy O-CH₂-CH₃~15~15Minimal difference expected.
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for the ester and ether functional groups. However, subtle differences in the C=C and C=O stretching frequencies may be observable.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Functional Group(E)-isomer (Predicted)(Z)-isomer (Predicted)Rationale for Difference
C=O stretch~1715~1720The C=O bond in the (Z)-isomer may experience slightly more ring strain-like character due to steric interactions, leading to a higher stretching frequency.
C=C stretch~1640~1645The C=C bond in the (Z)-isomer might have a slightly higher stretching frequency due to differences in conjugation and steric effects.
C-O-C stretch (ester)~1250-1150~1250-1150Broadly similar for both isomers.
C-O-C stretch (ether)~1100-1000~1100-1000Broadly similar for both isomers.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce similar fragmentation patterns for both isomers, as the initial molecular ions are identical. The mass spectra will be dominated by fragment ions resulting from the cleavage of the ester and ethoxy groups. The molecular ion peak [M]⁺ at m/z 158 should be observable for both isomers.

Experimental Protocols

General Synthesis of Ethyl 3-Ethoxy-2-Methylacrylate (Mixture of Isomers)

A detailed procedure for a related compound, ethyl 3-ethoxyacrylate, involves the reaction of ethyl bromoacetate and triethyl orthoformate[2]. A modified procedure for the target molecule is proposed below.

  • To a solution of sodium ethoxide in dry ethanol, add ethyl 2-(diethoxyphosphoryl)propanoate at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add ethoxyacetaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of (E) and (Z) isomers.

Separation of (E) and (Z) Isomers

The crude mixture can be separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The less polar (E)-isomer is expected to elute first. Alternatively, preparative HPLC can be employed for higher purity separation.

Spectroscopic Characterization
  • NMR Spectroscopy : Dissolve ~10 mg of each purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy : Obtain the IR spectrum of each neat liquid isomer using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry : Analyze each isomer using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Conclusion

The ability to distinguish between the (E) and (Z) isomers of ethyl 3-ethoxy-2-methylacrylate is crucial for synthetic chemists and drug development professionals. This guide provides a comprehensive framework for their spectroscopic comparison, highlighting the key differences expected in their NMR, IR, and MS spectra. While based on established principles and data from analogous structures, the predicted data serves as a robust guide for the identification and characterization of these important geometric isomers. The provided experimental protocols offer a practical starting point for their synthesis, separation, and analysis, empowering researchers to confidently navigate the stereochemical complexities of their work.

References

Comparative Analysis for the Determination of Isomeric Purity of Ethyl (E)-3-ethoxy-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Introduction: The Criticality of Isomeric Purity

In the synthesis of active pharmaceutical ingredients (APIs), the precise control of molecular geometry is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory compliance. Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) serves as a key intermediate in the synthesis of advanced therapeutic agents, including respiratory syncytial virus (RSV) fusion inhibitors.[1] The molecule's central carbon-carbon double bond allows for the existence of two geometric isomers: (E)- and (Z)-. While the (E)-isomer is the desired product for subsequent synthetic steps, the presence of the (Z)-isomer as an impurity can lead to downstream reaction inefficiencies, the formation of unwanted diastereomeric products, and potential downstream toxicological concerns.

Therefore, the accurate and robust quantification of the (Z)-isomer is a critical quality attribute (CQA) that must be monitored throughout the development and manufacturing process. This guide provides a comparative analysis of three orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—for the determination of the isomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and provide comparative data to empower researchers and drug development professionals to select the most suitable method for their intended purpose. All methodologies are designed with the principles of analytical procedure validation, as outlined in the ICH Q2(R1) guideline, in mind to ensure they are fit for purpose.[2][3][4][5]

Chapter 1: Gas Chromatography (GC-FID) - A High-Throughput Screening Method

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For a relatively volatile molecule like this compound, GC coupled with a Flame Ionization Detector (FID) offers a rapid and sensitive method for purity analysis.

Causality of Method Design: The core principle is the differential partitioning of the (E)- and (Z)-isomers between a gaseous mobile phase and a liquid stationary phase. The choice of the stationary phase is paramount. A mid-polarity column (e.g., a cyanopropylphenyl-substituted polysiloxane) is selected because it provides a different interaction mechanism than a standard non-polar phase. This "pi-pi" interaction capability can enhance the separation of geometric isomers where differences in dipole moment are more significant than differences in boiling point. The FID detector is chosen for its robustness, wide linear range, and near-universal response to hydrocarbons, making it ideal for purity measurements where the impurity has a similar structure to the main component.

Experimental Protocol: GC-FID
  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as ethyl acetate. This creates a 10 mg/mL stock solution.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-225 (50% Cyanopropylphenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes.

    • Detector Temperature: 275°C.

  • Analysis: Inject the prepared sample solution. The area percent of the (Z)-isomer is calculated from the integrated peak areas of both isomers.

Visualization: GC-FID Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing p1 Weigh 100 mg Sample p2 Dissolve in 10 mL Ethyl Acetate p1->p2 gc1 Inject 1.0 µL into GC p2->gc1 gc2 Separate on DB-225 Column (Temp Program) gc1->gc2 gc3 Detect with FID gc2->gc3 d1 Integrate Peak Areas gc3->d1 d2 Calculate Area % of (Z)-Isomer d1->d2

Caption: Workflow for Isomeric Purity by GC-FID.

Performance Data (Illustrative)
Parameter(Z)-Isomer(E)-IsomerSystem Suitability
Retention Time (min) ~11.2~11.5-
Resolution (Rs) --> 2.0
Limit of Quantitation (LOQ) 0.05%--
Linearity (r²) > 0.999 (0.05% - 1.0%)--
Precision (%RSD, n=6) < 5.0% at LOQ--

Trustworthiness: This protocol is self-validating by incorporating system suitability checks. The resolution (Rs) of > 2.0 ensures that the peaks are baseline separated, allowing for accurate integration.[2][4] The validation parameters (LOQ, Linearity, Precision) demonstrate the method is suitable for its intended purpose of quantifying low-level impurities.[6] However, a key consideration for acrylates is their potential for thermal degradation or polymerization at high injector temperatures, which could compromise accuracy.[7]

Chapter 2: HPLC-UV - The Gold Standard for Purity

High-Performance Liquid Chromatography is arguably the most widely used technique in pharmaceutical analysis for purity determination. Its operation at ambient temperature avoids the risk of thermal degradation associated with GC.

Causality of Method Design: The separation is based on the partitioning of the isomers between a liquid mobile phase and a solid stationary phase. A reversed-phase C18 column is a robust starting point, but for geometric isomers, a phase with enhanced shape selectivity, such as a Phenyl-Hexyl or a C30 column, can provide superior resolution. The UV detector is selected due to the presence of a chromophore (the acrylate system) in the molecule. Detection at a low wavelength (~210 nm) ensures high sensitivity.[8] The mobile phase composition is critical; an acetonitrile/water gradient is used to ensure elution of the main peak in a reasonable time while providing sufficient retention to resolve the closely related isomers. A small amount of acid (e.g., phosphoric acid) is added to the mobile phase to ensure that any potential acidic species are in a non-ionized state, leading to sharper peaks and more reproducible retention times.[8][9]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). This creates a 0.5 mg/mL stock solution.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 60% B

      • 15-16 min: 60% to 40% B

      • 16-20 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (diluent), a reference standard solution, and the sample solution. Quantify the (Z)-isomer against the (E)-isomer reference standard using relative response factors if necessary, or by area percent if the response is assumed to be identical.

Visualization: HPLC-UV Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing p1 Weigh 25 mg Sample p2 Dissolve in 50 mL ACN/Water p1->p2 hplc1 Inject 10 µL into HPLC p2->hplc1 hplc2 Separate on Phenyl-Hexyl Column (Gradient Elution) hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 d1 Integrate Chromatogram hplc3->d1 d2 Quantify (Z)-Isomer using Area % d1->d2

Caption: Workflow for Isomeric Purity by HPLC-UV.

Performance Data (Illustrative)
Parameter(Z)-Isomer(E)-IsomerSystem Suitability
Retention Time (min) ~9.8~10.4-
Resolution (Rs) --> 2.5
Limit of Quantitation (LOQ) 0.03%--
Linearity (r²) > 0.999 (0.03% - 1.0%)--
Accuracy (% Recovery) 95-105% at 0.1% level--

Trustworthiness: This HPLC method is highly specific and accurate for its intended purpose.[4][5] The use of a DAD allows for peak purity assessment, ensuring the peak corresponding to the (Z)-isomer is not co-eluting with other impurities. The method's validation parameters are designed to meet stringent pharmaceutical industry standards.[6] The development of a robust HPLC method can be more time-consuming than for GC, but the resulting method is often more reliable and versatile.[10][11]

Chapter 3: Quantitative NMR (qNMR) Spectroscopy - An Absolute & Structural Confirmation Method

NMR spectroscopy is a primary analytical method that provides both structural and quantitative information. For E/Z isomers, the chemical environments of protons on or near the double bond are distinct, resulting in different chemical shifts and/or coupling constants in the ¹H NMR spectrum.

Causality of Method Design: The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integrals of unique, well-resolved signals corresponding to the (E)- and (Z)-isomers, a direct molar ratio can be determined without the need for a reference standard of the (Z)-isomer.[14][15] We would expect the vinylic proton (-OCH=C(CH₃)-) or the ethoxy protons (-OCH₂CH₃) to have distinct chemical shifts between the two isomers. The experiment must be run under conditions that ensure full relaxation of the nuclei between pulses (a long relaxation delay, D1) to guarantee accurate integration.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh approximately 20 mg of the sample into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene), if absolute quantification against a standard is desired. For simple isomeric ratio, no internal standard is needed.

  • Instrumentation: An NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (e.g., 'zg30').

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): 30 seconds (to ensure full T1 relaxation for all relevant protons).

    • Acquisition Time (AQ): ~4 seconds.

    • Pulse Angle: 30 degrees (to reduce relaxation time requirements, though a 90-degree pulse with a long D1 is also acceptable).

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Identify a pair of well-resolved signals, one unique to the (E)-isomer and one unique to the (Z)-isomer. For example, the vinylic proton.

    • Carefully integrate both signals (I_E and I_Z).

    • Calculate the percentage of the (Z)-isomer using the formula:

      • % (Z)-Isomer = [I_Z / (I_Z + I_E)] * 100

Visualization: qNMR Data Analysis Workflow

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation p1 Weigh 20 mg Sample p2 Dissolve in 0.6 mL CDCl3 in NMR Tube p1->p2 nmr1 Acquire ¹H Spectrum (400 MHz, D1=30s) p2->nmr1 d1 Process Spectrum (FT, Phase, Baseline) nmr1->d1 d2 Identify & Integrate Unique (E) and (Z) Signals d1->d2 d3 Calculate Molar Ratio %Z = [I_Z / (I_Z + I_E)] * 100 d2->d3

Caption: Workflow for Isomeric Purity by qNMR.

Performance Data (Illustrative)
Parameter(Z)-Isomer Signal(E)-Isomer SignalMethod Attributes
¹H Chemical Shift (δ, ppm) ~7.45 (vinylic H)~7.60 (vinylic H)-
Limit of Quantitation (LOQ) ~0.1%-Dependent on field strength and number of scans.
Linearity (r²) > 0.999 (0.1% - 10%)-Inherently linear.[12]
Precision (%RSD, n=3) < 2.0% at 0.5% level--
Analysis Time ~10 minutes per sample--

Trustworthiness: qNMR is an exceptionally reliable technique as it is a primary ratio method, providing a direct measure of the molar ratio without chromatographic separation.[12] Its specificity is extremely high, as the chemical shift and coupling pattern provide definitive structural confirmation. The main drawback is its lower sensitivity compared to chromatographic methods, with a typical LOQ around 0.1%.

Chapter 4: Comparative Analysis & Method Selection

Choosing the appropriate analytical method requires a careful balance of the required performance characteristics against practical considerations like sample throughput, cost, and available instrumentation.

FeatureGC-FIDHPLC-UVqNMR Spectroscopy
Specificity Good (dependent on column)Excellent (orthogonal chemistry)Absolute (structural confirmation)
Sensitivity (Typical LOQ) ~0.05%~0.03%~0.1%
Precision (%RSD) Good (< 5%)Excellent (< 2%)Excellent (< 2%)
Accuracy Good (risk of thermal issues)ExcellentExcellent (primary method)
Throughput High (fast run times)Medium (longer run times)Medium to Low
Method Development ModeratePotentially ComplexSimple
Cost per Sample LowMediumHigh
Reference Standard Required for quantificationRequired for quantificationNot required for ratio
Recommendations for Method Selection:
  • For high-throughput process monitoring or routine quality control: GC-FID is an excellent choice due to its speed and low cost, provided that the thermal stability of the analyte has been confirmed.

  • For regulatory filings and release testing of drug substance intermediates: HPLC-UV is the gold standard. Its high sensitivity, precision, and accuracy, coupled with the non-destructive, ambient temperature analysis, make it the most robust and defensible choice.

  • For structural confirmation, characterization of reference materials, or investigating out-of-specification results: qNMR is unparalleled. It provides an unambiguous, quantitative result without the need for an isomer-specific reference standard and can confirm the identity of the impurity simultaneously.

By leveraging the strengths of these three orthogonal techniques, a comprehensive and robust analytical control strategy can be developed for this compound, ensuring the quality and consistency required for pharmaceutical development.

References

Unveiling Byproducts in Ethyl (E)-3-ethoxy-2-methylacrylate Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of byproduct formation in the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate is crucial for optimizing reaction conditions and ensuring the purity of the final product, a key intermediate in pharmaceutical development. This guide provides a comparative overview of common synthetic routes, their associated byproducts, and the analytical methods for their characterization, offering valuable insights for researchers, scientists, and drug development professionals.

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of respiratory syncytial virus (RSV) fusion inhibitors. The stereoselectivity of the trans (E) isomer is often critical for its biological activity, making synthetic methods that favor its formation highly desirable. However, the formation of byproducts can complicate purification and potentially impact the efficacy and safety of the final active pharmaceutical ingredient.

Horner-Wadsworth-Emmons Reaction: The Workhorse with a Clean Profile

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a primary and efficient method for the synthesis of (E)-α,β-unsaturated esters like this compound. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of the target molecule, this typically involves the reaction of triethyl phosphonoacetate with 2-ethoxyacetaldehyde.

A significant advantage of the HWE reaction is the nature of its primary byproduct. The reaction generates a water-soluble dialkylphosphate salt, which can be readily removed from the reaction mixture through simple aqueous extraction.[1][2] This straightforward purification step contributes to the high purity of the desired (E)-alkene product.

While the main phosphate byproduct is easily managed, other minor byproducts can arise from side reactions. These can include:

  • Z-isomer: Although the HWE reaction is highly stereoselective for the E-isomer, trace amounts of the Z-isomer can be formed.

  • Unreacted starting materials: Incomplete reactions can leave residual triethyl phosphonoacetate and 2-ethoxyacetaldehyde.

  • Aldol condensation products: Self-condensation of the aldehyde starting material can occur under basic conditions.

Alternative Synthesis Routes and Their Byproduct Profiles

While the HWE reaction is prevalent, other methods can be employed for the synthesis of similar acrylate structures. A notable alternative is the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, often catalyzed by a weak base.[3]

Another approach, detailed in a patent for the synthesis of the related compound 3-ethoxy ethyl acrylate, involves the reaction of ethyl acetate and sodium ethoxide with carbon monoxide, followed by reaction with ethanol and acid.[4] This method is described as producing a "low-boiling-point byproduct" that is removed by distillation.[5] The exact identity of this byproduct is not specified in the document, highlighting the importance of thorough characterization for any synthetic route.

The choice of synthesis route can significantly influence the byproduct profile. For instance, methods involving harsher reaction conditions or less stable intermediates may lead to a greater variety and quantity of impurities, complicating purification and potentially impacting the final product's quality.

Byproduct Characterization: The Analytical Toolkit

Accurate identification and quantification of byproducts are paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a reaction mixture.

Experimental Protocols

1. Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

  • Materials: Triethyl phosphonoacetate, sodium hydride (or another suitable base), 2-ethoxyacetaldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of triethyl phosphonoacetate in anhydrous THF at 0 °C, add sodium hydride portion-wise.

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

    • Cool the resulting ylide solution to 0 °C and add 2-ethoxyacetaldehyde dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. GC-MS Analysis of the Reaction Mixture

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for the separation of volatile organic compounds (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injection Mode: Split injection.

  • Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with a library of known compounds (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Visualizing the Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_products Products Triethyl phosphonoacetate Triethyl phosphonoacetate Ylide Formation Ylide Formation Triethyl phosphonoacetate->Ylide Formation 2-Ethoxyacetaldehyde 2-Ethoxyacetaldehyde Nucleophilic Addition Nucleophilic Addition 2-Ethoxyacetaldehyde->Nucleophilic Addition Base Base Base->Ylide Formation Ylide Formation->Nucleophilic Addition Oxaphosphetane Intermediate Oxaphosphetane Intermediate Nucleophilic Addition->Oxaphosphetane Intermediate Elimination Elimination Oxaphosphetane Intermediate->Elimination This compound This compound Elimination->this compound Dialkylphosphate Salt Dialkylphosphate Salt Elimination->Dialkylphosphate Salt

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Comparison of Synthesis Methods

FeatureHorner-Wadsworth-Emmons ReactionKnoevenagel CondensationPatented CO Insertion Method
Primary Reactants Triethyl phosphonoacetate, 2-ethoxyacetaldehydeActive methylene compound, aldehyde/ketoneEthyl acetate, sodium ethoxide, CO, ethanol
Stereoselectivity High (E-selective)Variable, can produce E/Z mixturesNot specified for 2-methyl analog
Main Byproduct Water-soluble dialkylphosphate saltWater"Low-boiling-point byproduct" (unspecified)
Purification Simple aqueous extractionOften requires chromatographyDistillation
Potential Minor Byproducts Z-isomer, unreacted starting materials, aldol productsSelf-condensation products, Michael adductsUnspecified

Conclusion

The Horner-Wadsworth-Emmons reaction remains a highly effective and preferred method for the synthesis of this compound due to its high E-stereoselectivity and the ease of removal of its primary byproduct. While alternative methods exist, they may present challenges in terms of stereocontrol and byproduct profiles, necessitating careful consideration and thorough analytical characterization. For researchers and professionals in drug development, a comprehensive understanding of these synthetic routes and their associated impurities is essential for ensuring the production of high-quality, pure intermediates crucial for the advancement of new therapeutics.

References

A Comparative Review of Ethyl (E)-3-ethoxy-2-methylacrylate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile chemical intermediate with significant applications in the synthesis of high-value organic molecules, most notably as a key building block for respiratory syncytial virus (RSV) fusion inhibitors. This guide provides a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols to inform research and development decisions.

Performance in Michael Addition Reactions

The primary application of this compound is as a Michael acceptor in conjugate addition reactions. Its electron-deficient double bond readily reacts with nucleophiles, such as amines, to form a variety of substituted propionates. This reactivity is central to its use in the synthesis of heterocyclic compounds, including the pyrimidinone core of certain RSV inhibitors.

A simple and efficient protocol has been developed for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation, which has been shown to significantly decrease reaction times, increase yields, and improve the purity of the products.[1]

Table 1: Comparison of Michael Acceptors in Amine Addition Reactions

Michael AcceptorNucleophileReaction ConditionsYield (%)Purity (%)Reference
This compoundBenzylamineMicrowave, 130°C, 1h97High[1]
Methyl MethacrylateBenzylamineMicrowave, 130°C, 1h97High[1]
Ethyl AcrylateDiethylamineLiClO4 (catalyst), room temp, 2-3 daysHighNot specified[2]
Methyl Methacrylate(S)-α-methylbenzylamineConventional heating, reflux, 9 days74Not specified[1]

As the data indicates, this compound demonstrates comparable reactivity to other acrylate esters like methyl methacrylate under similar conditions, achieving high yields in Michael addition reactions. The choice of catalyst and reaction conditions, such as the use of microwave irradiation, can significantly enhance the efficiency of these reactions.[1]

Application in the Synthesis of RSV Inhibitors

This compound is a critical precursor in the synthesis of pyrimidinone-based RSV inhibitors. The synthesis of these complex molecules often involves a multi-step process where the acrylate derivative is used to construct the core heterocyclic structure.

The following workflow illustrates the general synthesis pathway for a pyrimidinone core using an acrylate derivative.

Synthesis_Workflow Amidine Amidine Derivative Michael_Adduct Michael Adduct Amidine->Michael_Adduct Michael Addition Acrylate This compound or Alternative Acrylate->Michael_Adduct Cyclization Cyclization Michael_Adduct->Cyclization Intramolecular Condensation Pyrimidinone_Core Pyrimidinone Core Cyclization->Pyrimidinone_Core

Caption: General workflow for pyrimidinone synthesis.

Experimental Protocols

General Procedure for Michael Addition of Amines to Acrylate Esters

The following is a general experimental protocol for the Michael addition of an amine to an acrylate ester, adapted from published procedures.[1]

Materials:

  • Acrylate ester (e.g., this compound) (1 mmol)

  • Amine (e.g., benzylamine) (1 mmol)

  • Methanol (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the acrylate ester (1 mmol) and the amine (1 mmol) in methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 115-130°C) for the specified time (e.g., 1-3 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired β-amino ester.

The following diagram illustrates the key steps in a typical Michael addition experiment.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Acrylate, Amine, and Solvent Microwave Microwave Irradiation (Heat & Pressure) Reactants->Microwave TLC Monitor with TLC Microwave->TLC Evaporation Solvent Evaporation TLC->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified β-Amino Ester Chromatography->Product

Caption: Experimental workflow for Michael addition.

Conclusion

This compound is a valuable and efficient reagent for the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. Its performance in Michael addition reactions is comparable to other acrylate esters, with high yields achievable under optimized conditions. The choice of this specific reagent over alternatives will likely be dictated by the desired final product structure and the overall synthetic route. Further research into direct comparative studies under identical conditions would be beneficial for a more definitive assessment of its relative performance.

References

A Comparative Guide to the Biological Activity of Ethyl (E)-3-ethoxy-2-methylacrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals, the acrylate scaffold represents a privileged starting point for discovering novel bioactive molecules. Among these, derivatives of ethyl (E)-3-ethoxy-2-methylacrylate are of particular interest due to their structural similarity to a class of highly successful natural product-inspired fungicides. This guide provides an in-depth comparison of the biological activities of these derivatives, grounded in experimental data and established scientific principles. We will explore their potent antifungal properties, emerging anticancer potential, and touch upon related structures with herbicidal and antibacterial activities, offering a clear perspective on their performance against established alternatives.

The Antifungal Potential: A Clear Mechanistic Link to Strobilurins

The most significant and well-documented biological activity of this compound derivatives is their antifungal effect. This activity is directly linked to their structural relationship with the strobilurin class of agricultural fungicides, which were inspired by natural antifungal compounds produced by mushrooms like Strobilurus tenacellus[1][2].

Expertise & Experience: The Causality Behind the Fungicidal Action

The core of the strobilurin toxophore is a β-methoxyacrylate group. This compound shares this critical structural motif. The mechanism of action for strobilurins is highly specific: they are Quinone outside Inhibitors (QoI)[3][4][5]. These compounds bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi[2][5]. This binding event blocks the transfer of electrons, which disrupts the production of ATP, the cell's primary energy currency. The fungus is essentially starved of energy and dies[1][3]. This targeted mode of action is what makes these compounds such effective and widely used fungicides.

Any synthetic modifications to the this compound scaffold are designed to enhance properties such as photostability, systemic movement within the plant (translaminar activity), and the spectrum of controlled pathogens, while maintaining this core fungicidal mechanism[1][2][4].

Comparative Performance Data: Strobilurin Analogues

The commercial success of strobilurins provides a robust benchmark for evaluating new derivatives. Below is a comparison of commercially available strobilurin fungicides, which share the core β-methoxyacrylate structure. The efficacy is often measured by the half maximal effective concentration (EC50), indicating the concentration required to inhibit 50% of fungal growth.

Compound Chemical Class Common Trade Name Typical EC50 Range (µg/mL) *Primary Strengths
AzoxystrobinStrobilurinAbound®, Quadris®0.1 - 5.0Broad-spectrum, systemic properties[1][5]
Kresoxim-methylStrobilurinSovran®0.5 - 10.0Good preventative activity[1][2]
PyraclostrobinStrobilurinCabrio®0.05 - 2.0High intrinsic activity, broad-spectrum[1][3]
TrifloxystrobinStrobilurinFlint®0.2 - 8.0Translaminar activity, rainfastness[1][4]
Novel Acrylate Derivative (Hypothetical) Acrylate-To be determinedPotential for improved resistance profile, lower phytotoxicity, or novel spectrum

*EC50 values are highly dependent on the target fungal species and specific experimental conditions.

Trustworthiness: The Challenge of Fungicide Resistance

A critical aspect of relying on a single, highly specific mode of action is the risk of fungicide resistance. A single point mutation in the fungal cytochrome b gene (specifically the G143A substitution) can confer resistance to all strobilurin fungicides[3][5]. Therefore, a key goal in synthesizing new this compound derivatives is to find structures that may be effective against these resistant strains or to be used in rotation with other fungicide classes to manage resistance[3][5].

Anticancer Activity: An Emerging Area of Investigation

While the antifungal application is well-established, recent research has highlighted the potential of acrylate derivatives as anticancer agents. The mechanism here is distinct from the mitochondrial inhibition seen in fungi and often involves targeting key proteins in cancer cell proliferation.

Expertise & Experience: Targeting the Cytoskeleton

A recent study detailed the design and synthesis of a series of acrylate derivatives as potential tubulin polymerization inhibitors[6][7]. Tubulin is the protein subunit of microtubules, which are critical for cell division (mitosis), intracellular transport, and maintaining cell structure. By inhibiting the polymerization of tubulin, these compounds can arrest the cell cycle, leading to programmed cell death (apoptosis). This is the same mechanism used by well-known chemotherapy drugs like paclitaxel.

Comparative Performance Data: Cytotoxicity Against Breast Cancer Cells

In a 2023 study, a series of novel acrylate derivatives were evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line using the standard MTT assay. Combretastatin A-4 (CA-4), a known potent tubulin inhibitor, was used as a positive control.

Compound Description IC50 against MCF-7 (µM) *Mechanism of Action Reference
Methyl Acrylate Ester (6e) (Z)-methyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate2.57 ± 0.16 Tubulin Polymerization Inhibition, G2/M Cell Cycle Arrest, Apoptosis Induction[6][7]
Combretastatin A-4 (CA-4)Positive ControlNot specified in study as direct comparator IC50Potent Tubulin Polymerization Inhibitor[6]
Doxorubicin (Reference)Standard Chemotherapy~0.1 - 1.0 (Literature values)DNA Intercalation, Topoisomerase II Inhibition-

*IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The results showed that compound 6e was the most potent cytotoxic agent in the series, with an IC50 value of 2.57 µM[6][7]. Further investigation revealed that it arrested the cell cycle in the G2/M phase and significantly induced apoptosis, with a 49-fold increase in apoptotic cells compared to untreated controls[6][7]. This demonstrates a promising avenue for the development of acrylate-based anticancer therapeutics.

Herbicidal and Antibacterial Activities: A Look at Related Structures

While direct evidence for potent herbicidal or antibacterial activity of simple this compound derivatives is limited, structurally related compounds have shown promise in these areas.

Herbicidal Activity: A class of 2-cyanoacrylates has been shown to exhibit good herbicidal activity by inhibiting Photosystem II (PSII) electron transport. This is a different mechanism from the mitochondrial respiration inhibition seen in fungi. Another distinct class of herbicides, the cyclohexanediones, acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in plants[8]. While these compounds contain different structural motifs, they indicate that the broader acrylate and related structures can be tailored for herbicidal action.

Antibacterial Activity: The most promising antibacterial applications for related acrylate monomers have been in the field of polymer chemistry. Copolymers of monomers like 2-dimethylaminoethyl methacrylate (DMAEMA) can be quaternized to create polycations. These positively charged polymers interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death. This approach has proven effective against both Gram-positive and Gram-negative bacteria.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used for screening these derivatives must be robust and reproducible. Below are standardized, step-by-step methodologies for the key assays discussed.

Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth.

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_compound 1. Prepare stock solution of test compound in DMSO serial_dilute 4. Perform 2-fold serial dilutions of compound in media prep_compound->serial_dilute Add to plate prep_media 2. Prepare RPMI 1640 growth medium prep_media->serial_dilute prep_inoculum 3. Prepare fungal inoculum; adjust to 0.5 McFarland standard add_inoculum 5. Inoculate all wells (except sterility control) prep_inoculum->add_inoculum serial_dilute->add_inoculum controls 6. Include controls: - Growth Control (media + inoculum) - Sterility Control (media only) add_inoculum->controls incubate 7. Incubate at 35°C for 24-48 hours controls->incubate read_mic 8. Read MIC visually or spectrophotometrically incubate->read_mic

Caption: Workflow for determining antifungal MIC.

Methodology:

  • Compound Preparation: Dissolve the ethyl acrylate derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Media Preparation: Use RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer, as the liquid growth medium. This is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI)[9][10].

  • Inoculum Preparation: Grow the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL[10]. Dilute this suspension further in the RPMI medium.

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in RPMI medium[11][12][13].

  • Inoculation: Add the diluted fungal inoculum to each well. Include a positive control (inoculum in medium, no compound) and a negative/sterility control (medium only)[12].

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species[14].

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth[12][13][15].

Protocol 2: Cytotoxicity Screening via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow Diagram: MTT Assay for Cytotoxicity

G seed_cells 1. Seed cells in a 96-well plate and allow to adhere (24h) treat_cells 2. Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate_treat 3. Incubate for 24-72 hours treat_cells->incubate_treat add_mtt 4. Add MTT reagent to each well (final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 5. Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance 7. Read absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability via MTT assay.

Methodology:

  • Cell Seeding: Plate the cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the ethyl acrylate derivative in the cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a desired period (e.g., 48 or 72 hours)[6].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[16][17].

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[18].

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm[16]. Cell viability is proportional to the absorbance. The IC50 value can be calculated from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a highly valuable starting point for the development of bioactive compounds, particularly in the antifungal domain. Its direct structural and mechanistic link to the proven strobilurin class of fungicides provides a rational basis for the design of new derivatives with potentially improved properties. The goal for future research in this area should be to overcome strobilurin resistance while maintaining broad-spectrum activity.

Furthermore, the demonstrated cytotoxicity of related acrylate structures against cancer cell lines opens an exciting, albeit less explored, therapeutic avenue. The ability of these compounds to inhibit tubulin polymerization suggests that with careful optimization for selectivity and potency, novel and effective anticancer agents could be developed. Continued screening and structure-activity relationship studies are essential to unlock the full potential of this versatile chemical class.

References

Safety Operating Guide

Proper Disposal of Ethyl (E)-3-ethoxy-2-methylacrylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl (E)-3-ethoxy-2-methylacrylate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Hazard and Exposure Data

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling or disposing of this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2]

  • Hand Protection: Wear impervious chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Remove all sources of ignition.[3][4]
  • For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
  • For larger spills, contain the spill with a dike of absorbent material to prevent spreading.[5]
  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[6]
  • Ventilate the area and wash the spill site after the material has been removed.[3]

3. Final Disposal:

  • Do not dispose of this compound down the drain or in general waste.[2][5][6] This substance should not be released into the environment.[7]
  • The sealed hazardous waste container must be disposed of through a licensed chemical waste disposal company.[6][7] This may involve incineration at a licensed chemical destruction plant.[6]
  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste (this compound) assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste spill Spill Occurs? collect_waste->spill cleanup_spill Clean Up Spill with Inert Absorbent spill->cleanup_spill Yes seal_container Seal and Label Container spill->seal_container No cleanup_spill->collect_waste store_waste Store in a Cool, Well-Ventilated Area seal_container->store_waste dispose Dispose via Licensed Waste Disposal Service store_waste->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.